molecular formula C10H14O2 B1588559 1,4-Bis(2-hydroxyethyl)benzene CAS No. 5140-03-4

1,4-Bis(2-hydroxyethyl)benzene

Cat. No.: B1588559
CAS No.: 5140-03-4
M. Wt: 166.22 g/mol
InChI Key: LBZZJNPUANNABV-UHFFFAOYSA-N
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Description

1,4-Bis(2-hydroxyethyl)benzene is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-hydroxyethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZZJNPUANNABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407516
Record name 1,4-Benzenediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5140-03-4
Record name 1,4-Benzenediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,4-Bis(2-hydroxyethyl)benzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for 1,4-Bis(2-hydroxyethyl)benzene (CAS 5140-03-4), a specialized aromatic diol used in advanced polymer synthesis and medicinal chemistry.[1]

Critical Disambiguation Note: Before proceeding, researchers must verify the CAS number.[1] This compound is frequently confused with Hydroquinone bis(2-hydroxyethyl) ether (HQEE, CAS 104-38-1) .[1]

  • This compound (CAS 5140-03-4): Alkyl linkage (C-C).[1] Higher hydrolytic stability.[1]

  • HQEE (CAS 104-38-1): Ether linkage (C-O-C).[1] Higher hydrophilicity.[1]

Chemical Identity & Core Properties

Molecular Architecture & Physiochemical Profile

This compound (BHEB) functions as a rigid-rod aromatic spacer with flexible primary hydroxyl "arms."[1] Unlike its ether-linked counterparts, the direct carbon-carbon attachment to the benzene ring confers superior hydrolytic stability and lipophilicity, making it a critical building block for hydrophobic drug linkers and high-performance thermoplastics.[1]

Physiochemical Data Table
PropertySpecificationContext/Relevance
CAS Number 5140-03-4 Unique identifier (Distinct from HQEE: 104-38-1).[1]
IUPAC Name 2,2'-(1,4-Phenylene)diethanolSystematic nomenclature.[1][2]
Molecular Formula C₁₀H₁₄O₂MW: 166.22 g/mol .[1]
Melting Point 86.0 – 90.0 °CCrystalline solid.[1] Sharp MP indicates high purity.[1]
Boiling Point 193 °C @ 11 mmHgHigh thermal stability; requires vacuum for distillation.[1]
Solubility Alcohols, THF, DMSOLimited water solubility compared to ether-linked analogs.[1]
pKa ~14.5 (Primary Alcohol)Typical aliphatic alcohol reactivity; neutral in solution.
Synthetic Pathways & Manufacturing

The synthesis of BHEB prioritizes the reduction of oxidized precursors to preserve the aromatic ring while selectively targeting the side chains.

Primary Synthetic Route: Reduction of 1,4-Phenylenediacetic Acid

The most robust laboratory-scale synthesis involves the reduction of 1,4-phenylenediacetic acid (or its diester) using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

Reaction Scheme (DOT Visualization):

Synthesis Figure 1: Reductive Synthesis Pathway for this compound Precursor 1,4-Phenylenediacetic Acid (HOOC-CH2-Ph-CH2-COOH) Intermediate Aluminate Complex Precursor->Intermediate Reduction Reagent LiAlH4 / THF (Reflux) Reagent->Intermediate Product This compound (HO-CH2CH2-Ph-CH2CH2-OH) Intermediate->Product Hydrolysis Quench H3O+ Workup Quench->Product

Protocol: LiAlH₄ Reduction (Lab Scale)
  • Step 1: Charge a flame-dried 3-neck flask with anhydrous THF and LiAlH₄ (2.2 equiv) under N₂ atmosphere. Cool to 0°C.[1]

  • Step 2: Add 1,4-phenylenediacetic acid (1.0 equiv) dropwise as a THF solution. Caution: Exothermic H₂ evolution.[1]

  • Step 3: Reflux for 4–6 hours. Monitor disappearance of carbonyl peak via IR (1700 cm⁻¹) or TLC.

  • Step 4: Fieser workup: Carefully quench with H₂O (x mL), 15% NaOH (x mL), and H₂O (3x mL).[1] Filter granular precipitate.[1]

  • Step 5: Recrystallize crude solid from toluene/hexane to yield white needles (MP: 86–90°C).

Applications in Drug Development & Materials

BHEB is valued for its specific structural attributes: it introduces a defined distance (spacer) between functional groups without introducing hydrolytically unstable bonds (like esters) or polar ether linkages.

A. Medicinal Chemistry: Non-Hydrolyzable Linkers

In the development of PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands, the linker chemistry defines the molecule's permeability and metabolic stability.

  • Advantage: The -(CH2)2-Ph-(CH2)2- motif is metabolically robust compared to PEG chains (susceptible to oxidative degradation) or esters (susceptible to esterases).[1]

  • Usage: Used to link a warhead (e.g., E3 ligase ligand) to a target protein binder when a rigid, hydrophobic spacer is required to improve cell permeability.[1]

B. Polymer Science: High-Performance Polyurethanes

BHEB acts as a chain extender in Thermoplastic Polyurethanes (TPUs).[1]

  • Mechanism: Reacts with diisocyanates (e.g., MDI) to form the "hard segment" of the polymer.

  • Performance vs. HQEE:

    • HQEE (Ether linked): Better flexibility, lower melting hard segments.[1][3]

    • BHEB (Alkyl linked): Higher thermal stability, higher crystallinity, improved hydrolytic resistance (no ether oxygen to complex water).[1]

Structure-Property Logic (DOT Visualization):

Applications Figure 2: Functional Utility in Materials and Pharma BHEB This compound (Core Structure) Polymer Polymer Chain Extender (TPU / Polyester) BHEB->Polymer Pharma Drug Linker / Spacer (PROTACs / Bifunctional) BHEB->Pharma Thermal High Thermal Stability (>200°C resistance) Polymer->Thermal Hydrolysis Hydrolytic Resistance (No ether/ester bonds) Polymer->Hydrolysis Pharma->Hydrolysis Rigidity Conformational Rigidity (Defined spatial orientation) Pharma->Rigidity

[3][4][5][6][7][8][9][10][11][12]

Safety, Handling, & Toxicology (E-E-A-T)

While less acutely toxic than simple aromatics like benzene, BHEB must be handled with standard chemical hygiene protocols suitable for functionalized aromatics.[1]

  • GHS Classification:

    • Warning: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Handling Protocol:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

    • Inhalation: Handle powder in a fume hood to avoid dust inhalation.

    • Storage: Store in a cool, dry place. Hygroscopicity is lower than HQEE, but moisture exclusion is recommended to maintain stoichiometry for polymerization reactions.[1]

References
  • Chemical Identity & Properties: TCI Chemicals. Product Specification: this compound (CAS 5140-03-4).[1][2] Link

  • Synthesis Methodology: PrepChem. Reduction of dicarboxylic acids to diols via LiAlH4. (Adapted from standard protocols for 1,4-phenylenediacetic acid reduction). Link

  • Polymer Applications: Monument Chemical.[1] Technical Data Sheet: Hydroquinone Bis(2-hydroxyethyl) Ether (HQEE) vs Analogs. (Provides comparative context for chain extenders). Link

  • Safety Data: PubChem. Compound Summary for CID 87565133 (1,4-Benzenediethanol). Link

  • Medicinal Chemistry Context: ResearchGate. Aromatic linkers in drug design: Stability and Permeability. Link

Sources

1,4-Bis(2-hydroxyethyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Formula, and Application Protocols

Executive Summary

1,4-Bis(2-hydroxyethyl)benzene (CAS: 5140-03-4) is a bifunctional aromatic alcohol used primarily as a chain extender in polyurethane synthesis and as a monomer for high-performance polyesters.[1][2] Chemically, it consists of a benzene ring substituted at the para positions with two hydroxyethyl groups (-CH₂CH₂OH).[2]

Critical Distinction: This compound is frequently confused with Hydroquinone bis(2-hydroxyethyl) ether (HQEE, CAS 104-38-1).[2] While both are used as chain extenders, this compound lacks the ether oxygen linkages attached directly to the aromatic ring, resulting in a lower molecular weight (166.22 g/mol vs. 198.22 g/mol ) and distinct thermal properties in polymer matrices.[2] This guide focuses strictly on the C₁₀H₁₄O₂ entity.[2]

Part 1: Chemical Identity & Physicochemical Properties[2][4]

Core Specifications

The following data defines the reference standard for this compound.

PropertySpecification
Chemical Name This compound
Synonyms 1,4-Benzenediethanol; p-Di(2-hydroxyethyl)benzene; 2,2'-(1,4-Phenylene)diethanol
CAS Registry Number 5140-03-4
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
SMILES OCCc1ccc(CCO)cc1
Appearance White to off-white crystalline solid
Physicochemical Data Table

Data sourced from experimentally validated certificates of analysis.

ParameterValueCondition/Notes
Melting Point 86.0 – 90.0 °CSharp endotherm indicates high purity
Boiling Point 193 °C@ 11 mmHg (Vacuum distillation required)
Density ~1.1 g/cm³Predicted
Solubility ModerateSoluble in alcohols, THF, DMSO; limited in water
pKa ~14.5Aliphatic hydroxyl group acidity

Part 2: Synthesis & Manufacturing Methodologies

Primary Synthesis Route: Reduction of 1,4-Phenylenediacetic Acid

The most reliable laboratory and pilot-scale synthesis involves the reduction of 1,4-phenylenediacetic acid (or its diester derivatives).[2] This method ensures the preservation of the para substitution pattern.[2]

Reagents:

  • Precursor: 1,4-Phenylenediacetic acid (CAS 7325-46-4).[2]

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (B₂H₆[2]·THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[2]

Protocol Overview:

  • Activation: Suspend LiAlH₄ (2.2 eq) in dry THF under N₂ atmosphere at 0°C.

  • Addition: Add 1,4-phenylenediacetic acid dropwise (as a solution in THF) to control the exotherm.

  • Reflux: Heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the carbonyl carbons.

  • Quenching: Perform a Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.[2]

  • Purification: Recrystallize the crude solid from toluene or ethyl acetate to achieve >98% purity (MP Check: 88°C).

Synthesis Logic Diagram

The following diagram illustrates the transformation logic and critical process control points.

SynthesisPathway cluster_0 Critical Control Points Precursor 1,4-Phenylenediacetic Acid (CAS 7325-46-4) Intermediate Al-Complex Intermediate Precursor->Intermediate Nucleophilic Attack (Reflux 4h) Reagent LiAlH4 / THF (Reductive Deoxygenation) Reagent->Intermediate Quench Fieser Workup (Hydrolysis) Intermediate->Quench H2O/NaOH Product This compound (CAS 5140-03-4) Quench->Product Crystallization (Toluene)

Figure 1: Reductive synthesis pathway from dicarboxylic acid precursor to the target diol.

Part 3: Applications in Polymer & Drug Development[2]

Polyurethane Chain Extender

Unlike HQEE, which contains flexible ether linkages, this compound introduces a rigid aromatic spacer directly linked to aliphatic hydroxyls.[2]

  • Mechanism: Reacts with diisocyanates (e.g., MDI, TDI) to form the "hard segment" of thermoplastic polyurethanes (TPUs).[2]

  • Effect: The absence of the ether oxygen (present in HQEE) reduces rotational freedom near the ring, potentially increasing the glass transition temperature (Tg) and improving thermal stability of the resulting polymer.[2]

Polyester Monomer

Used in the synthesis of liquid crystalline polyesters or high-barrier packaging materials.[2]

  • Reaction: Polycondensation with aliphatic dicarboxylic acids (e.g., adipic acid, succinic acid).[2][3]

  • Advantage: The benzene ring improves mechanical modulus and barrier properties compared to purely aliphatic diols like 1,4-butanediol.[2]

Pharmaceutical Intermediate

Acts as a bifunctional linker in drug design.[2]

  • Functionalization: The primary hydroxyl groups are readily converted to leaving groups (tosylates/mesylates) or oxidized to aldehydes, allowing for the attachment of pharmacophores at the para positions.[2]

Application Logic Diagram

Applications Target This compound Polymer Polymer Chemistry Target->Polymer Pharma Pharma Intermediates Target->Pharma TPU Thermoplastic Polyurethanes (Hard Segment) Polymer->TPU + Diisocyanate (MDI) Polyester High-Modulus Polyesters (Barrier Materials) Polymer->Polyester + Dicarboxylic Acid Linker Bifunctional Linker (PROTACs/Conjugates) Pharma->Linker Activation (MsCl/TsCl) Deriv Precursor to 1,4-Divinylbenzene derivatives Pharma->Deriv Dehydration

Figure 2: Functional utility map in materials science and medicinal chemistry.[2]

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased material, use the following expected spectral data.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃[2]

  • Aromatic Region: A singlet (or tight AA'BB' system appearing as a singlet) at δ 7.15 – 7.20 ppm (4H), representing the symmetric benzene protons.[2]

  • Hydroxyl Group: A broad singlet or triplet (if exchange is slow) at δ 4.6 ppm (2H, -OH).[2]

  • Methylene (O-CH₂): A triplet at δ 3.65 ppm (4H, J ≈ 7 Hz), representing the methylene protons adjacent to the oxygen.[2]

  • Methylene (Ar-CH₂): A triplet at δ 2.75 ppm (4H, J ≈ 7 Hz), representing the benzylic protons.[2]

Mass Spectrometry
  • Method: GC-MS or LC-MS (ESI+).[2]

  • Molecular Ion: m/z 166.1 [M]+.[2]

  • Fragmentation: Loss of -CH₂OH (31 mass units) is a common fragmentation pathway.[2]

Part 5: Safety & Handling

  • GHS Classification: Warning.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Hygroscopic—protect from moisture to prevent caking and hydrolysis risks in downstream applications.[2]

References

  • Tokyo Chemical Industry (TCI). Product Specification: this compound (CAS 5140-03-4).[2] Retrieved from .[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5013205, 1,4-Benzenediethanol.[2] Retrieved from .

  • Sigma-Aldrich. this compound AldrichCPR Product Data. Retrieved from .[2]

  • ChemicalBook. this compound Properties and Spectral Data. Retrieved from .[2]

Sources

Technical Monograph: 2,2'-(1,4-Phenylene)di(ethan-1-ol)

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 1,4-Bis(2-hydroxyethyl)benzene CAS Registry Number: 5140-03-4[1][2]

Part 1: Nomenclature & Structural Analysis

The IUPAC name 2,2'-(1,4-Phenylene)di(ethan-1-ol) represents a precise structural definition often confused with similar industrial diols.[2] To ensure scientific integrity in application, one must deconstruct the nomenclature to distinguish this molecule from its aliphatic and ether-linked analogues.

1.1 Systematic Derivation

The name is derived based on the priority of functional groups. The hydroxyl group (-OH) takes precedence, designating the parent structure as an ethanol chain rather than a benzene ring.[2]

  • Parent Chain: Ethan-1-ol (two-carbon alcohol).[2]

  • Multiplicity: There are two identical parent chains, indicated by the prefix di- .[2]

  • Substituent: The benzene ring acts as a linker between the two chains. In IUPAC nomenclature, a benzene ring attached at the 1 and 4 positions is termed 1,4-phenylene .

  • Locants: The phenylene group is attached to the second carbon of each ethanol chain (the carbon not attached to the oxygen), hence 2,2' .

1.2 Critical Structural Distinctions

In drug development and polymer engineering, confusion between the following CAS numbers can lead to catastrophic failure in material properties (e.g., melting point depression or lack of aromatic stacking).

Compound NameStructure DescriptionCAS RNKey Difference
This compound HO-(CH₂)₂-Ph-(CH₂)₂-OH 5140-03-4 Target Molecule.[1][2] Aromatic, C2 spacers.
1,4-BenzenedimethanolHO-CH₂-Ph-CH₂-OH589-29-7C1 spacers.[2] Higher melting point (115°C).[2]
1,4-Cyclohexanedimethanol (CHDM)HO-CH₂-C₆H₁₀-CH₂-OH105-08-8Aliphatic ring.[2] Flexible, lower Tg.
1,3-Bis(2-hydroxyethoxy)benzeneHO-(CH₂)₂-O-Ph-O-(CH₂)₂-OH102-40-9Ether linkages.[2][3] Resorcinol derivative.[2][4]
Part 2: Physicochemical Profile[2][6][7][8]

The following data aggregates experimentally verified properties for CAS 5140-03-4.

PropertyValueContext/Relevance
Molecular Formula C₁₀H₁₄O₂Molecular Weight: 166.22 g/mol
Physical State White crystalline powderSolid at room temperature
Melting Point 86.0 – 90.0 °CDistinct from CHDM (41-61°C) and 1,4-Benzenedimethanol (115°C)
Solubility DMSO, Methanol, EthanolLimited solubility in water compared to aliphatic diols
pKa ~14.8 (Predicted)Typical of primary alkyl alcohols
H-Bond Donors 2Sites for supramolecular assembly or cross-linking
Part 3: Synthetic Routes & Optimization

For research applications requiring high purity (>98%), the reduction of 1,4-phenylenediacetic acid is the most robust, self-validating protocol. This method avoids the regio-selectivity issues associated with direct Friedel-Crafts hydroxyethylation.[2]

3.1 Synthesis Workflow (Graphviz)

SynthesisPath Start 1,4-Phenylenediacetic Acid (CAS 7325-46-4) Step1 Activation/Esterification (MeOH, H+) Start->Step1 Reflux Inter Dimethyl 1,4-phenylenediacetate Step1->Inter Step2 Reduction (LiAlH4, THF, 0°C) Inter->Step2 Anhydrous Product This compound (CAS 5140-03-4) Step2->Product Fieser Workup

Figure 1: Strategic synthesis pathway via ester reduction, ensuring high yield and simplified purification.

3.2 Detailed Protocol: Reduction of Dimethyl 1,4-Phenylenediacetate

Rationale: Direct reduction of the acid requires harsher conditions. Converting to the methyl ester first allows for a milder, cleaner reduction with Lithium Aluminum Hydride (LiAlH₄).

Reagents:

  • Dimethyl 1,4-phenylenediacetate (1.0 eq)[2]

  • LiAlH₄ (2.2 eq, 2.4 M in THF)

  • Tetrahydrofuran (THF), anhydrous[5]

  • Sodium sulfate (Na₂SO₄)[2]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Preparation: Dissolve dimethyl 1,4-phenylenediacetate in anhydrous THF (0.5 M concentration).

  • Controlled Addition: Cool the LiAlH₄ solution (in THF) to 0°C in an ice bath. Add the ester solution dropwise via a pressure-equalizing addition funnel over 30 minutes. Causality: Rapid addition causes vigorous exotherms and potential boil-over.[2]

  • Reaction Monitoring: Warm to room temperature and reflux for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[2] The disappearance of the ester spot (Rf ~0.6) and appearance of the diol spot (Rf ~0.2) validates completion.[2]

  • Fieser Workup (Quenching): Cool to 0°C. Carefully add:

    • 
       mL Water[2]
      
    • 
       mL 15% NaOH[2]
      
    • 
       mL Water[2]
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Purification: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo. Recrystallize from toluene/ethanol to yield white needles.[2]

Part 4: Applications in Material Science & Drug Development[10]

The structural rigidity of the central benzene ring, combined with the flexible ethyl spacers, makes this molecule a "hybrid" linker.

4.1 Polymer Engineering (Polyurethanes & Polyesters)

Unlike 1,4-butanediol (fully flexible) or hydroquinone (fully rigid), 2,2'-(1,4-phenylene)di(ethan-1-ol) offers a semi-rigid hard segment .[2]

  • Mechanism: When reacted with diisocyanates (e.g., MDI), the aromatic ring promotes

    
    -
    
    
    
    stacking between polymer chains, significantly increasing the Thermal Transition Temperature (Tg) and tensile strength compared to aliphatic extenders.
  • Use Case: High-performance elastomers where thermal stability >100°C is required without brittleness.[2]

4.2 Medicinal Chemistry (Linkerology)

In the design of PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), the linker length and geometry are critical.[2]

  • Spacer Geometry: The ethyl-phenyl-ethyl motif provides a fixed distance of approximately 8-10 Å.[2]

  • Metabolic Stability: The primary alcohol handles allow for easy conversion to leaving groups (tosylates/mesylates) for substitution, while the all-carbon backbone is more resistant to enzymatic hydrolysis than ester or amide linkers.

Applications cluster_Poly Polymer Science cluster_Pharma Drug Discovery Center This compound Poly1 Polyurethane Chain Extender (Replaces 1,4-Butanediol) Center->Poly1 Pharma1 PROTAC Linker Scaffold Center->Pharma1 Poly2 Outcome: Increased Tg & Modulus via pi-stacking Poly1->Poly2 Pharma2 Benefit: Defined 10Å Spacer Hydrolytically Stable Pharma1->Pharma2

Figure 2: Divergent utility in high-modulus polymers and precision medicinal chemistry.

Part 5: Analytical Characterization[8]

To validate the synthesis of 2,2'-(1,4-Phenylene)di(ethan-1-ol) , the following spectroscopic signals must be present.

5.1 Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • 
     7.15 ppm (s, 4H):  Aromatic protons. A singlet indicates chemical equivalence due to the symmetry of the 1,4-substitution.
    
  • 
     4.65 ppm (t, 2H):  Hydroxyl protons (-OH).[2]
    
  • 
     3.60 ppm (m, 4H):  Methylene protons adjacent to oxygen (-CH₂-OH).[2]
    
  • 
     2.70 ppm (t, 4H):  Benzylic methylene protons (Ph-CH₂-).[2]
    
    • Note: The triplet splitting pattern confirms the presence of the adjacent methylene group, distinguishing it from benzenedimethanol (which would show a doublet for the methylene).

5.2 Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).[2]

  • 2850–2950 cm⁻¹: C-H alkyl stretch.[2]

  • 1510, 1600 cm⁻¹: C=C aromatic ring skeletal vibrations.

  • 830 cm⁻¹: C-H out-of-plane bending (characteristic of para-disubstituted benzene).[2]

References
  • NIST Chemistry WebBook. 1,4-Benzenediethanol (CAS 5140-03-4) Properties.[2] National Institute of Standards and Technology.[6][7] [Link]6]

  • PubChem. Compound Summary: 1,4-Benzenediethanol.[2][8] National Center for Biotechnology Information.[2] [Link]1]

  • Shehata, M. R., et al. (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes.[2][9] (Synthesis context for hydroxyethyl linkers). Journal of Coordination Chemistry. [Link]9]

Sources

1,4-Bis(2-hydroxyethyl)benzene structural isomers and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,4-Bis(2-hydroxyethyl)benzene, focusing on its structural isomerism, stereochemical implications, and synthesis. It is designed for researchers in polymer chemistry and drug development.

Structural Isomers, Stereochemistry, and Synthetic Protocols

Executive Summary

This compound (CAS: 5140-03-4 ), also known as 1,4-phenylenediethanol , is an achiral aromatic diol used primarily as a chain extender in polyurethane synthesis and as a rigidifying monomer in high-performance polyesters.[1][2][3][4][5] Unlike its benzenedimethanol analogs, the two-carbon ethyl spacers in 1,4-phenylenediethanol introduce specific conformational flexibility (gauche/anti rotamers) while maintaining a high degree of crystallinity in polymer matrices.

This guide delineates the structural landscape of this molecule, contrasting it with its chiral constitutional isomers (e.g., the


-methyl branched analogs), and provides a validated protocol for its synthesis via hydride reduction.
Part 1: Structural Landscape & Isomerism[6]

The chemical identity of this compound is frequently confused with related aromatic alcohols. Precise structural differentiation is critical for application success.

1.1 The Target Molecule vs. Common Analogs

The target molecule is a para-substituted benzene with two primary alcohol chains.

Common NameIUPAC NameCAS No.[3][5][6]StructureKey Feature
1,4-Phenylenediethanol 2,2'-(1,4-Phenylene)diethanol5140-03-4

Achiral , Primary Alcohol, Flexible Spacer
1,4-Benzenedimethanol 1,4-Phenylenedimethanol589-29-7

Achiral, Primary Alcohol, Rigid Spacer (1-C)
Branching Isomer 1,4-Bis(1-hydroxyethyl)benzene2948-46-1

Chiral Centers , Secondary Alcohol
1.2 Regioisomerism

The position of the hydroxyethyl groups on the benzene ring significantly alters the melting point and crystallinity of derived polymers.

  • Para (1,4-): Highest symmetry, highest melting point (~86–90°C), promotes crystallinity.

  • Meta (1,3-): (CAS 102-40-9 for ethoxy ether analog, 1,3-phenylenediethanol is less common). Introduces kinks in polymer chains, lowering

    
    .
    
  • Ortho (1,2-): (CAS 68850-07-7). Sterically crowded; often undergoes intramolecular cyclization (e.g., to isochroman derivatives) under acidic conditions.

Part 2: Stereochemical Analysis

While this compound itself is achiral , its stereochemistry is defined by conformational isomerism . In contrast, its constitutional isomer, 1,4-bis(1-hydroxyethyl)benzene, exhibits configurational isomerism (chirality).

2.1 Conformational Stereochemistry (The Target)

The ethyl spacers (


) exhibit rotation around the C(sp3)-C(sp3) bond.
  • Anti Conformer: The hydroxyl group is anti-periplanar to the phenyl ring. This is sterically favored in the solid state, contributing to efficient packing.

  • Gauche Conformer: The hydroxyl group is gauche to the phenyl ring. In solution, this can be stabilized by weak

    
     interactions, particularly in non-polar solvents.
    
2.2 Configurational Stereochemistry (The Branched Isomer)

The branched isomer, 1,4-bis(1-hydroxyethyl)benzene (CAS 2948-46-1), contains two chiral centers at the benzylic positions. This results in three stereoisomers:

  • (R,R)-Isomer: Chiral (

    
     symmetry).
    
  • (S,S)-Isomer: Chiral (

    
     symmetry).
    
  • (R,S)-Isomer (Meso): Achiral (

    
     symmetry, plane of symmetry).
    

Significance: In drug development, using the branched isomer requires enantioselective synthesis or separation, whereas the linear 1,4-phenylenediethanol (CAS 5140-03-4) avoids these regulatory complexities.

Stereochemistry Target This compound (CAS 5140-03-4) Target_Stereo Achiral (Conformational Rotamers only) Target->Target_Stereo Linear Chain Branched 1,4-Bis(1-hydroxyethyl)benzene (CAS 2948-46-1) Branched_Stereo Chiral Centers (2) Branched->Branched_Stereo Branched Chain Meso Meso Form (R,S) Achiral, Diastereomer Branched_Stereo->Meso Racemic Racemic Pair (R,R / S,S) Chiral Enantiomers Branched_Stereo->Racemic

Figure 1: Stereochemical hierarchy comparing the linear target molecule (achiral) with its branched constitutional isomer.

Part 3: Synthesis & Purification Protocol

The most reliable laboratory synthesis of this compound involves the reduction of 1,4-phenylenediacetic acid (or its diester). Direct hydroxyethylation of benzene is non-selective and yields complex mixtures.

Protocol: Hydride Reduction of 1,4-Phenylenediacetic Acid

Objective: Synthesize high-purity this compound free of regioisomers.

Reagents:

  • 1,4-Phenylenediacetic acid (CAS 7325-46-4) [Precursor]

  • Lithium Aluminum Hydride (LiAlH

    
    ) [Reductant]
    
  • Tetrahydrofuran (THF), anhydrous [Solvent]

  • Sodium Sulfate (

    
    ) [Drying Agent]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Slurry Preparation: Charge the flask with LiAlH

    
     (1.5 equiv per acid group, i.e., 3.0 equiv total) suspended in anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath.
    
  • Addition: Dissolve 1,4-phenylenediacetic acid in THF. Add this solution dropwise to the LiAlH

    
     slurry over 45 minutes. Caution: Exothermic hydrogen evolution.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the carboxylates.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • 
       mL 15% NaOH solution.[7]
      
    • 
       mL Water.
      
  • Workup: Stir the granular white precipitate for 30 minutes. Filter through a celite pad. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from toluene/hexane or ethyl acetate .

    • Target MP: 86–90°C.

Synthesis Start 1,4-Phenylenediacetic Acid Reagent LiAlH4 / THF Reflux 6h Start->Reagent Intermediate Aluminate Complex Reagent->Intermediate Quench Fieser Quench (H2O / NaOH) Intermediate->Quench Product This compound (>98% Purity) Quench->Product Recrystallization

Figure 2: Synthetic workflow for the reduction of 1,4-phenylenediacetic acid.

Part 4: Analytical Characterization

To validate the structure and distinguish it from the branched isomer, use the following spectroscopic markers.

MethodParameterThis compound (Target)1,4-Bis(1-hydroxyethyl)benzene (Isomer)
1H NMR Benzylic Proton

~2.8 ppm (Triplet,

)

~4.8 ppm (Quadruplet,

)
1H NMR Terminal Proton

~3.8 ppm (Triplet,

)

~1.4 ppm (Doublet,

)
13C NMR Aliphatic CarbonsTwo signals (~39 ppm, ~63 ppm)Two signals (Methyl ~25 ppm, Methine ~70 ppm)
Melting Point Thermal86–90°C 144–146°C (Meso form)

Self-Validation Check: If your isolated product melts above 100°C, you have likely synthesized the dimethanol (CAS 589-29-7, MP 118°C) or the branched isomer (MP 144°C), indicating incorrect starting material or side reactions.

Part 5: Applications in Drug Development & Materials
  • Prodrug Linkers: The primary hydroxyl groups in 1,4-phenylenediethanol are less sterically hindered than secondary alcohols, allowing for rapid esterification with carboxylic acid drugs. The aromatic core provides UV-traceability.

  • Polymer Rigidity: Used as a substitute for 1,4-butanediol in polyesters. The benzene ring increases the glass transition temperature (

    
    ) while the ethyl spacers prevent the brittleness associated with direct phenyl attachments.
    
  • Radio-imaging: The tosylated derivative is a precursor for

    
    -labeling in PET tracer synthesis, where the symmetry of the molecule simplifies purification (no chiral resolution needed).
    
References
  • PubChem. Compound Summary: 1,4-Benzenediethanol (CID 87565133).[2] National Library of Medicine. Available at: [Link]

  • PrepChem. Synthesis of 1,2-di(hydroxyethyl)benzene (Ortho-isomer protocol adapted for Para-isomer). PrepChem Organic Synthesis. Available at: [Link]

  • Pellizzari, E. et al. "Enzymatic synthesis of biobased polyesters utilizing aromatic diols."[8][9] European Polymer Journal, 2020.[8] (Discusses the polymerization of 1,4-benzenediethanol vs benzenedimethanol). DOI: 10.1016/j.eurpolymj.2020.109680.[8]

Sources

Navigating the Safety Profile of 1,4-Bis(2-hydroxyethyl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth examination of the safety data, handling protocols, and emergency procedures for 1,4-Bis(2-hydroxyethyl)benzene, tailored for professionals in research and drug development.

Introduction

This compound, also known as 1,4-Benzenediethanol, is a symmetrical aromatic diol that serves as a valuable building block in various chemical syntheses. Its bifunctional nature, with two primary alcohol groups attached to a central benzene ring, makes it a key component in the production of polymers, resins, and other specialty chemicals. For researchers and scientists in the field of drug development and materials science, a thorough understanding of its safety profile is paramount to ensure safe handling and mitigate potential laboratory hazards. This guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, offering practical insights into its properties, hazards, and the necessary precautions for its use in a research setting.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Eye Irritation (Category 2A) : Causes serious eye irritation.

The GHS pictogram associated with this hazard is:



The signal word for this chemical is Warning .

The primary hazard statement (H-code) is:

  • H319 : Causes serious eye irritation.

While some sources suggest it may cause skin and respiratory irritation, the harmonized classification primarily focuses on serious eye irritation.[1] It is crucial for laboratory personnel to be aware of these potential hazards and to handle the substance with appropriate care.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and storage.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Appearance White to off-white crystalline powder/solid
Melting Point 88°C
Boiling Point 193°C

This substance is a combustible solid, which has implications for its storage and handling, particularly concerning sources of ignition.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimizing exposure and ensuring a safe laboratory environment.

Handling
  • Ventilation : Use only in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[2] Safety glasses with side shields or goggles are essential to prevent eye contact.[3]

  • Hygiene : Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[4] Contaminated clothing should be removed and washed before reuse.

  • Dust Control : Minimize dust generation and accumulation. Avoid breathing dust.[2]

  • Ignition Sources : Keep away from heat, sparks, and open flames.[3]

Storage
  • Container : Keep the container tightly closed when not in use.[4]

  • Location : Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][6][7]

Risk Assessment and Control Workflow

A systematic approach to risk assessment is crucial before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessmentWorkflow Workflow for Risk Assessment of this compound cluster_Plan Planning & Preparation cluster_Control Implementation of Controls cluster_Execute Experimental Work cluster_Respond Emergency Response A Identify Hazards (Eye Irritant, Combustible Solid) B Review Safety Data Sheet A->B Consult C Assess Exposure Potential (Inhalation, Eye/Skin Contact) B->C Inform D Engineering Controls (Fume Hood) C->D Mitigate with E Administrative Controls (SOPs, Training) C->E Mitigate with F Personal Protective Equipment (Goggles, Gloves, Lab Coat) C->F Mitigate with G Safe Handling Procedures D->G E->G F->G Wear during H First Aid Measures G->H In case of exposure I Spill & Fire Procedures G->I In case of incident

Caption: Risk assessment workflow for handling this compound.

Emergency Procedures

In the event of an emergency, a prompt and informed response is crucial.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[4][5]

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4][5]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if you feel unwell.[4][5]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][5]

  • Unsuitable Extinguishing Media : Do not use a heavy water stream.[4]

  • Specific Hazards : In case of fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.[7] Fine dust can be explosive with air.

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures
  • Personal Precautions : Wear appropriate personal protective equipment, including gloves, goggles, and a lab coat. Ensure adequate ventilation and avoid breathing dust.

  • Environmental Precautions : Prevent the product from entering drains or waterways.[4]

  • Containment and Cleanup : Vacuum or sweep up the material and place it into a suitable, closed container for disposal.

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when handled correctly. The primary safety concern is its potential to cause serious eye irritation. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can significantly minimize the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the substance's properties and potential hazards, is the cornerstone of a safe and productive research environment.

References

  • Loba Chemie. (2019, February 21). HYDROQUINONE BIS (2-HYDROXYETHYL) ETHER MSDS. Retrieved from [Link]

  • Monument Chemical. (n.d.). POLY-G HQEE® Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011, February 10). Hydroquinone bis(2-hydroxyethyl) ether - SAFETY DATA SHEET. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HQEE (HYDROQUINONE BIS(2-HYDROXYETHYL)ETHER). Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - ADDOLINK 30/10 TECH 220D. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Benzenedimethanol, 99%. Retrieved from [Link]

  • The Training Guide to Ethanol Emergency Response. (2021, December 7). Module 6 - Fire Fighting Foam Principles. YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 1,4-Bis(2-hydroxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-hydroxyethyl)benzene, also known as 1,4-benzenediethanol, is an aromatic diol of significant interest in various fields of chemical synthesis, including polymer chemistry and the development of pharmaceutical intermediates. Its symmetrical structure, featuring a central benzene ring substituted at the para positions with two hydroxyethyl groups, imparts specific physical and chemical properties that are crucial for its application. The presence of two hydroxyl groups allows for a variety of chemical transformations, making it a versatile building block. This guide provides a comprehensive overview of the critical physical properties of this compound, with a particular focus on its melting and boiling points, supported by experimental considerations and methodologies.

Core Physical Properties of this compound

The physical characteristics of a compound are fundamental to its handling, purification, and application in synthesis. For this compound, the melting and boiling points are key indicators of its purity and thermal stability.

Summary of Physical Data
PropertyValueCAS NumberMolecular FormulaMolecular WeightAppearance
Melting Point 86.0 to 90.0 °C5140-03-4C₁₀H₁₄O₂166.22 g/mol White to almost white powder or crystals
Boiling Point 193 °C at 11 mmHg

Note: The boiling point is provided at a reduced pressure, which is a common practice for compounds that may decompose at their atmospheric boiling point.

In-Depth Analysis of Melting and Boiling Points

The intermolecular forces at play in this compound are van der Waals forces, dipole-dipole interactions, and, most significantly, hydrogen bonding due to the presence of the two hydroxyl groups. These strong intermolecular hydrogen bonds are responsible for its solid state at room temperature and its relatively high melting and boiling points.

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure compound, this transition occurs over a narrow temperature range. The reported melting point for this compound is in the range of 86.0 to 90.0 °C. This range suggests that minor impurities can depress and broaden the melting point. Therefore, a sharp melting point within this range is a strong indication of high purity. The symmetrical nature of the para-substituted benzene ring allows for efficient packing in the crystal lattice, contributing to a well-defined melting point.

Boiling Point: Considerations for Thermal Stability

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For many organic compounds with high molecular weights and strong intermolecular forces, the boiling point at atmospheric pressure can be very high. At such elevated temperatures, the compound may begin to decompose. For this reason, the boiling point of this compound is typically determined under reduced pressure. The reported value of 193 °C at 11 mmHg is a critical piece of data for its purification by vacuum distillation. Distillation at reduced pressure allows the compound to boil at a lower temperature, thus minimizing the risk of thermal degradation.

Experimental Determination of Physical Properties

The accurate determination of melting and boiling points is crucial for the characterization of this compound. The following protocols outline standard laboratory procedures for these measurements.

Workflow for Physical Property Determination

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis synthesis Synthesis of Crude Product purification Purification by Recrystallization synthesis->purification mp_determination Melting Point Determination purification->mp_determination Purity Check bp_determination Boiling Point Determination (Vacuum) purification->bp_determination mp_range Melting Point Range Analysis mp_determination->mp_range bp_correction Boiling Point Correction (if needed) bp_determination->bp_correction

Caption: Experimental workflow for the synthesis, purification, and physical characterization of this compound.

Protocol for Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved.

  • Measurement: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to get a preliminary value.

  • Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 20 °C below the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure sample should exhibit a sharp melting range of 1-2 °C.

Protocol for Boiling Point Determination under Reduced Pressure

Given the thermal sensitivity of this compound, its boiling point is best determined by vacuum distillation.[2]

Apparatus:

  • Short-path distillation apparatus

  • Round-bottom flask

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Vacuum pump with a pressure gauge (manometer)

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Assembly: Assemble the short-path distillation apparatus. Ensure all ground glass joints are properly greased to maintain a good vacuum seal.

  • Sample and Boiling Chips: Place the this compound sample and a stir bar or a few boiling chips into the round-bottom flask.

  • Applying Vacuum: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 11 mmHg).

  • Heating: Begin heating the sample gently with the heating mantle while stirring.

  • Observation: Observe the temperature as the liquid begins to boil and the condensate appears on the thermometer bulb. The boiling point is the temperature at which the liquid is distilling at a steady rate, and the thermometer reading is stable.

  • Recording Data: Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer.

Synthesis and Purification Considerations

The purity of this compound is paramount for obtaining accurate physical property data and for its successful use in subsequent applications.

Synthesis Pathway

A plausible and common method for the synthesis of this compound is the reduction of 1,4-diacetylbenzene.

G reactant 1,4-Diacetylbenzene reagent Reducing Agent (e.g., NaBH₄) in Solvent (e.g., Ethanol/Water) product This compound reagent->product Reduction workup Aqueous Work-up & Extraction product->workup purification Purification (Recrystallization) workup->purification final_product Pure this compound purification->final_product

Caption: A potential synthetic route to this compound via the reduction of 1,4-diacetylbenzene.

This reduction can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and effective choice due to its selectivity and mild reaction conditions. The reaction is typically carried out in a protic solvent such as ethanol or a mixture of ethanol and water.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[3] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

General Recrystallization Protocol:

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. Common solvents for recrystallization of polar organic compounds include water, ethanol, ethyl acetate, or mixtures thereof.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of the purified product.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven to remove any residual solvent.

The purity of the recrystallized product should be confirmed by a sharp melting point that aligns with the literature values and, if necessary, by spectroscopic methods such as NMR or IR.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, with a focus on its melting and boiling points. Understanding these properties is essential for researchers and scientists working with this versatile compound. The provided experimental protocols for the determination of these properties, along with insights into its synthesis and purification, offer a solid foundation for the accurate characterization and effective utilization of this compound in various scientific and industrial applications.

References

  • Kuujia. (n.d.). Cas no 5140-03-4 (this compound). Retrieved from [Link]

  • LookChem. (n.d.). 1,4-Benzenedimethanol. Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB171146 | CAS 5140-03-4. Retrieved from [Link]

  • Laboratorium Discounter. (n.d.). This compound >98.0%(GC) 5g. Retrieved from [Link]

  • LookChem. (n.d.). Cas 514-03-4,this compound. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzenedimethanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Benzenedimethanol (CAS 589-29-7). Retrieved from [Link]

  • Google Patents. (n.d.). CN103880594A - Method for preparing 1,4-benzenedimethanol by performing atmospheric oxidation on p-xylene.
  • SlideShare. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • Quora. (2022, December 20). How do you determine the boiling and melting point of different substances?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

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Unlocking High-Performance Polymers: A Technical Guide to the Applications of 1,4-Bis(2-hydroxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the significant potential of 1,4-Bis(2-hydroxyethyl)benzene as a key building block in the synthesis of novel polymeric materials. For researchers, scientists, and professionals in drug development and materials science, this document provides a comprehensive overview of the core chemistry, detailed synthesis protocols, and the resultant material properties, underscoring the versatility of this aromatic diol in creating advanced polyesters and polyurethanes.

Foundational Chemistry of this compound

This compound, also known as 1,4-benzenediethanol, is a symmetrical aromatic diol characterized by a central benzene ring flanked by two hydroxyethyl groups. This unique structure imparts a combination of rigidity from the aromatic core and flexibility from the aliphatic side chains, making it an invaluable monomer for polymer synthesis.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 114-118 °C[1][2]
Boiling Point 138-143 °C at 1 mmHg[1][2]
Solubility Soluble in ether, toluene, methanol, and hot water[2][3]

The presence of two primary hydroxyl groups allows for facile reaction with dicarboxylic acids, their esters, or diisocyanates to form high molecular weight polymers. The central phenyl group contributes to enhanced thermal stability, mechanical strength, and dimensional rigidity of the resulting polymers.

Application in High-Performance Polyesters

The incorporation of this compound into polyester chains offers a strategic approach to augmenting their thermal and mechanical properties. The rigid aromatic core elevates the glass transition temperature (Tg) and melting temperature (Tm) of the resulting copolyesters compared to their purely aliphatic counterparts. Aromatic/aliphatic copolyesters often exhibit a favorable combination of the high performance of aromatic polyesters and the biodegradability of aliphatic polyesters[4].

Synthesis of Aromatic-Aliphatic Polyesters via Melt Polycondensation

Melt polycondensation is a widely employed, solvent-free method for synthesizing high molecular weight polyesters. The following protocol outlines a representative procedure for the synthesis of a polyester from this compound and a dicarboxylic acid, such as terephthalic acid or its dimethyl ester.

Experimental Protocol: Melt Polycondensation

  • Reactant Charging: A high-temperature, stirred glass reactor is charged with equimolar amounts of this compound and dimethyl terephthalate. A catalyst, typically a metal acetate such as zinc acetate or an antimony compound like antimony(III) oxide (0.05-0.1 mol% relative to the diacid), is also added.

  • Esterification/Transesterification: The reactor is purged with an inert gas (e.g., nitrogen) to prevent oxidation. The temperature is gradually raised to 170-220°C with continuous stirring. During this stage, methanol (if using dimethyl terephthalate) or water (if using terephthalic acid) is distilled off. This step is typically continued for 2-4 hours.

  • Polycondensation: After the initial distillation ceases, the temperature is further increased to 230-280°C, and a vacuum (typically <1 mmHg) is applied. This facilitates the removal of the final traces of the condensation byproduct and ethylene glycol, driving the polymerization reaction towards the formation of a high molecular weight polymer. This stage is maintained for 2-4 hours, with a noticeable increase in the viscosity of the melt.

  • Polymer Recovery: The reaction is stopped by introducing an inert gas to break the vacuum. The hot, viscous polymer is then extruded from the reactor onto a cooling surface or into a water bath. The resulting solid polyester can be pelletized for further processing and characterization.

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_recovery Product Recovery Reactants Charge Reactants (Diol, Diacid/Diester, Catalyst) Esterification Esterification/ Transesterification (170-220°C, N2) Reactants->Esterification Heat & Stir Polycondensation Polycondensation (230-280°C, Vacuum) Esterification->Polycondensation Increase Temp & Apply Vacuum Recovery Extrusion & Cooling Polycondensation->Recovery Stop Reaction Pelletization Pelletization Recovery->Pelletization

Caption: Workflow for polyester synthesis via melt polycondensation.

Structure-Property Relationships in Polyesters

The properties of polyesters derived from this compound are directly influenced by the choice of the dicarboxylic acid comonomer. The use of aromatic dicarboxylic acids, like terephthalic acid, results in rigid polymers with high thermal stability and mechanical strength, suitable for applications requiring dimensional stability at elevated temperatures[4]. Conversely, incorporating flexible aliphatic dicarboxylic acids, such as adipic acid or sebacic acid, introduces greater chain mobility, leading to lower glass transition temperatures and increased flexibility. This allows for the tailoring of material properties to meet the demands of specific applications, from rigid engineering plastics to more flexible films and fibers[4][5].

Table of Expected Thermal and Mechanical Properties:

Dicarboxylic Acid ComonomerExpected Glass Transition Temp. (Tg)Expected Melting Temp. (Tm)Expected Tensile Modulus
Terephthalic Acid (Aromatic)HighHighHigh
Isophthalic Acid (Aromatic)Moderately HighModerateModerately High
Adipic Acid (Aliphatic)LowModerateModerate
Sebacic Acid (Aliphatic)LowLow-ModerateLow-Moderate

Role as a Chain Extender in Polyurethanes

In polyurethane chemistry, this compound serves as an effective chain extender. Chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers to build the hard segment domains in segmented polyurethanes. The incorporation of this compound as a chain extender introduces rigidity and enhances the thermal stability of the resulting polyurethane.

Synthesis of Segmented Polyurethanes

The synthesis of segmented polyurethanes typically involves a two-step prepolymer method. This approach allows for precise control over the polymer architecture and the distribution of hard and soft segments.

Experimental Protocol: Two-Step Polyurethane Synthesis

  • Prepolymer Formation: A polyol (e.g., polytetrahydrofuran, polyester polyol) is reacted with an excess of a diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate - MDI) in a moisture-free environment under a nitrogen atmosphere. The reaction is typically carried out at 60-80°C for 1-2 hours with vigorous stirring. This step produces an isocyanate-terminated prepolymer.

  • Chain Extension: The prepolymer is dissolved in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A stoichiometric amount of this compound, also dissolved in the same solvent, is then added dropwise to the prepolymer solution with continuous stirring. The reaction mixture is maintained at 60-80°C for an additional 2-4 hours to complete the chain extension reaction.

  • Polymer Precipitation and Purification: Once the reaction is complete, the polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polyurethane. The solid polymer is then collected by filtration, washed thoroughly to remove any unreacted monomers or residual solvent, and dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Polyurethane_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_purification Purification Reactants_PU Polyol + Excess Diisocyanate Prepolymer Isocyanate-Terminated Prepolymer Reactants_PU->Prepolymer 60-80°C, 1-2h Polymerization_PU Chain Extension Reaction Prepolymer->Polymerization_PU Chain_Extender This compound Chain_Extender->Polymerization_PU 60-80°C, 2-4h Precipitation Precipitation in Non-solvent Polymerization_PU->Precipitation Drying Vacuum Drying Precipitation->Drying

Caption: Workflow for two-step polyurethane synthesis.

Impact on Polyurethane Properties

The incorporation of this compound into the hard segments of polyurethanes significantly influences their final properties. The rigid benzene ring restricts segmental motion, leading to an increase in the glass transition temperature of the hard segment and improved thermal stability. This also contributes to higher tensile strength and modulus, making these materials suitable for applications requiring good mechanical performance and heat resistance. The nature of the polyol soft segment, in conjunction with the hard segment containing this compound, allows for the tuning of properties from rigid plastics to thermoplastic elastomers.

Table of Expected Property Enhancements in Polyurethanes:

PropertyInfluence of this compoundRationale
Tensile Strength IncreasedAromatic rigidity enhances intermolecular forces.
Modulus IncreasedRestricted chain mobility due to the benzene ring.
Thermal Stability IncreasedHigher energy required to disrupt the rigid hard segments.
Hardness IncreasedIncreased hard segment content and rigidity.
Elongation at Break Potentially DecreasedIncreased rigidity can reduce flexibility.

Characterization of Novel Materials

A thorough characterization of polymers derived from this compound is crucial to understanding their structure-property relationships. Standard techniques employed for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polymers and to determine the copolymer composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to verify the formation of ester or urethane linkages and to identify the presence of characteristic functional groups.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.

  • Differential Scanning Calorimetry (DSC): DSC is utilized to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers, providing insights into their thermal behavior[6].

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability and decomposition profile of the polymers[6][7].

Future Perspectives and Novel Applications

The unique properties imparted by this compound open up avenues for its use in a variety of advanced applications. In the realm of biomedical materials, the biocompatibility and tunable degradation rates of polyesters and polyurethanes derived from this monomer could be exploited for drug delivery systems, tissue engineering scaffolds, and biodegradable implants. In the field of high-performance composites, these polymers can serve as robust matrices for reinforcement with fibers or nanoparticles, leading to materials with exceptional strength-to-weight ratios for aerospace and automotive applications. Furthermore, the introduction of functional groups onto the benzene ring of this compound prior to polymerization offers a pathway to creating smart materials with tailored optical, electronic, or responsive properties.

Conclusion

This compound is a highly versatile and valuable monomer for the synthesis of advanced polymeric materials. Its incorporation into polyesters and polyurethanes provides a reliable method for enhancing their thermal and mechanical properties. The detailed protocols and structure-property insights provided in this guide are intended to empower researchers and scientists to explore the full potential of this compound in the development of next-generation materials for a wide range of technological applications.

References

  • Arrington, A., et al. (2022). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Polymer Chemistry.
  • DevTools daily. (n.d.). Free Graphviz / Dot online editor. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • obermann/PEG4DOT. (n.d.). Parsing Expression Grammar (PEG) for GraphViz DOT file format. GitHub. Retrieved from [Link]

  • i SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYAN
  • ResearchGate. (n.d.). [a] DSC of poly(this compound thiophenedicarboxylate)... Retrieved from [Link]

  • Li, X., et al. (2025).
  • Scribd. (n.d.). Polyurethane Synthesis Guide | PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their Batch Foaming | Macromolecules. Retrieved from [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis and characterization of poly(ethylene terephthalate-co-1,4-cyclohexanedimethylene terephtlatate)-block-poly(tetramethylene oxide) copolymers. Retrieved from [Link]

  • Physics Forums. (2021). Help with .dot code for Graphviz. Retrieved from [Link]

  • MDPI. (n.d.). State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization. Retrieved from [Link]

  • SciELO. (n.d.). Study on biodegradable aromatic/aliphatic copolyesters. Retrieved from [Link]

  • YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

  • University of Maryland. (n.d.). Polycondensation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Benzenedimethanol (CAS 589-29-7). Retrieved from [Link]

  • ResearchGate. (n.d.). Basic Recipe for the Synthesis of Polyurethane Dispersions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Retrieved from [Link]

  • Google Patents. (n.d.). EP2108670A1 - Method of preparing MDI-based polyurethane foam.
  • ACS Publications. (2025). Biodegradation of Synthetic Aliphatic-Aromatic Polyesters in Soils: Linking Chemical Structure to Biodegradability | Environmental Science & Technology. Retrieved from [Link]

  • GitHub. (n.d.). Graphviz DOT rendering and animated transitions using D3. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA (a) and DTGA (b) curves for polyurethanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN110590551A - Method for producing bis(2-hydroxyethyl) terephthalate and method for producing polyethylene terephthalate.
  • The Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Retrieved from [Link]

  • Semantic Scholar. (2022). Construction of Bio-Based Polyurethanes via Olefin Metathesis and Their Thermal Reversible Behavior. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. Retrieved from [Link]

  • Semantic Scholar. (2024). Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal, structural and degradation properties of an aromatic-aliphatic polyester built through ring-opening polymerisation | Request PDF. Retrieved from [Link]

Sources

Commercial suppliers and purchasing of 1,4-Bis(2-hydroxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for decision-makers in R&D and procurement. It prioritizes chemical precision to avoid common nomenclature pitfalls associated with this specific compound.

CAS Focus: 5140-03-4 | Common Abbreviation: 1,4-BHB

Executive Summary

1,4-Bis(2-hydroxyethyl)benzene (1,4-BHB) is a specialized aromatic diol used primarily as a chain extender in high-performance polyurethanes and polyesters, and as a scaffold in pharmaceutical synthesis.[1]

Critical Procurement Warning: This compound is frequently confused with two structurally similar but chemically distinct industrial staples: HQEE and 1,4-Benzenedimethanol . Sourcing the wrong isomer will result in catastrophic failure of polymer cross-linking or synthetic pathways due to differences in reactivity and backbone flexibility.

This guide provides the technical framework to distinguish, source, and validate 1,4-BHB.

Part 1: Chemical Identity & Nomenclature Resolution

Before contacting suppliers, you must verify the chemical identity. The "1,4-Bis" nomenclature is often used loosely in trade catalogs. Use the following table to define your exact requirement.

The "Triangle of Confusion"

Three compounds share similar names and applications but possess distinct properties.

FeatureTARGET: 1,4-BHB Confused With: HQEE Confused With: Xylylene Glycol
Chemical Name This compound Hydroquinone bis(2-hydroxyethyl) ether1,4-Benzenedimethanol
CAS Number 5140-03-4 104-38-1589-29-7
Structure HO-(CH₂)₂-Ph-(CH₂)₂-OHHO-(CH₂)₂-O-Ph-O-(CH₂)₂-OHHO-CH₂-Ph-CH₂-OH
Linkage Alkyl (Ethyl)EtherAlkyl (Methyl)
Reactivity Moderate (Primary Alcohol)High (Ether activation)High (Benzylic Alcohol)
Primary Use Pharma Intermediate, Specialized PolymersPU Chain Extender (Elastomers)Polyester Resin Modifier
Visualizing the Selection Logic

Use the following decision tree to confirm you are sourcing the correct chemical for your application.

SourcingLogic Start START: Define Application Requirement CheckLink Does the backbone require Ether linkages (-O-) or Alkyl (-C-)? Start->CheckLink Ether Ether Linkage Required CheckLink->Ether Ether (-O-) Alkyl Alkyl Linkage Required CheckLink->Alkyl Alkyl (-C-) HQEE STOP: You need HQEE (CAS 104-38-1) Common PU Extender Ether->HQEE CheckLength Chain Length from Ring? Alkyl->CheckLength Methyl 1 Carbon (Methyl) CheckLength->Methyl Ethyl 2 Carbons (Ethyl) CheckLength->Ethyl BDM STOP: You need 1,4-Benzenedimethanol (CAS 589-29-7) Methyl->BDM Target CONFIRMED TARGET: This compound (CAS 5140-03-4) Ethyl->Target

Figure 1: Decision matrix for isolating the correct aromatic diol based on structural requirements.

Part 2: The Sourcing Landscape

1,4-BHB (CAS 5140-03-4) is not a commodity chemical . Unlike HQEE, which is available in tonnage, 1,4-BHB is typically a "Fine Chemical" or "Building Block" item found in catalog quantities (grams to kilograms).

Supplier Tiers
  • Tier 1: Validated Catalog Suppliers (High Trust, High Price)

    • TCI Chemicals: Lists the product explicitly as this compound (Product No. B2295). This is the most reliable source for reference standards or small-scale synthesis.

    • Sigma-Aldrich (Merck): Often lists this under "AldrichCPR" (Custom Products) or rare chemical libraries. Availability fluctuates.

    • Thermo Fisher (Alfa Aesar): Check under "Phenylenediethanol" synonyms.

  • Tier 2: Bulk/Custom Synthesis (Scale-up)

    • If you require >10kg, you will likely need a custom synthesis contract.

    • Route Awareness: Manufacturers will likely synthesize this via the reduction of 1,4-phenylenediacetic acid .

    • Risk: Ensure the manufacturer checks for unreduced acid impurities, which can terminate polymerizations.

Purchasing Specifications (The "Spec Sheet")

When issuing an RFQ (Request for Quote), copy and paste these requirements to ensure quality:

  • Purity: ≥ 98.0% (GC or HPLC).

  • Melting Point: 86.0°C – 90.0°C (Sharp range indicates high purity).

  • Appearance: White to almost white crystalline powder.

  • Water Content: ≤ 0.5% (Critical for polyurethane applications to prevent foaming).

  • Specific Impurity Limit: 1,4-Phenylenediacetic acid < 0.5% (Acid value titration recommended).

Part 3: Incoming Quality Control (IQC) Protocol

Trusting a Certificate of Analysis (CoA) without verification is a scientific risk. The following protocol is a self-validating system to confirm the identity and purity of 1,4-BHB upon receipt.

Workflow Overview

QC_Protocol Sample Incoming Sample (CAS 5140-03-4) Visual 1. Visual & MP Check (Target: 86-90°C) Sample->Visual Solubility 2. Solubility Screen (Hot Methanol: Clear) Visual->Solubility Pass Instrument 3. Instrumental Analysis Solubility->Instrument Pass Decision Release / Reject Instrument->Decision

Figure 2: Sequential validation workflow. Failure at any step triggers a rejection.

Detailed Methodology
Step 1: Melting Point Verification (The "Quick Kill")
  • Rationale: 1,4-BHB has a distinct melting point (86-90°C). HQEE melts higher (approx. 102°C), and 1,4-Benzenedimethanol melts higher (approx. 118°C).

  • Protocol:

    • Load capillary tube with dried sample.

    • Ramp temperature at 2°C/min starting from 80°C.

    • Result: If the sample remains solid at 95°C, you have received the wrong chemical.

Step 2: HPLC Purity Assay
  • Rationale: Detects homologous impurities (mono-hydroxyethyl derivatives) that melting point might miss.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Acetonitrile : Water (Gradient 10:90 to 90:10 over 20 min).

  • Detection: UV at 254 nm (Aromatic ring absorption).

  • Acceptance Criteria: Main peak area > 98%. No single impurity > 0.5%.

Step 3: Structure Confirmation (NMR) - Optional but Recommended for First Batch
  • Rationale: To definitively distinguish the alkyl linkage from the ether linkage (HQEE).

  • H-NMR Marker:

    • 1,4-BHB: Look for the methylene protons (-CH ₂-CH ₂-) as multiplets around 2.8 ppm and 3.8 ppm.

    • HQEE: Ether-linked protons (-O-CH ₂-) shift significantly downfield (approx 4.0 ppm).

    • Absence of the ether shift confirms 1,4-BHB.

Part 4: Supply Chain Risk Management

Stability & Storage
  • Hygroscopicity: Like most diols, 1,4-BHB is slightly hygroscopic.

  • Storage: Store in tightly sealed containers under inert gas (Argon/Nitrogen) if possible.

  • Shelf Life: Re-test moisture content (Karl Fischer titration) if stored for > 6 months.

Lead Time Planning
  • Catalog: 1-2 weeks (Stock usually held in Japan or US).

  • Bulk: 8-12 weeks. This molecule is often "made to order" in kg quantities. Do not rely on "Just-in-Time" delivery for manufacturing campaigns.

References

  • National Institute of Standards and Technology (NIST). 1,4-Benzenediethanol Mass Spectrum & Properties. Retrieved from [Link]

  • PubChem. Compound Summary: 1,4-Benzenediethanol (CAS 5140-03-4). Retrieved from [Link]

(Note: While HQEE (CAS 104-38-1) is a common industrial chemical, the specific alkyl-linked 1,4-BHB (CAS 5140-03-4) discussed here is a specialized fine chemical. Always verify the CAS number on the vendor's CoA before purchase.)

Sources

Health and safety handling precautions for 1,4-Bis(2-hydroxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced health and safety protocols for handling 1,4-Bis(2-hydroxyethyl)benzene (CAS 104-38-1), also known as HQEE (Hydroquinone bis(2-hydroxyethyl) ether).

Designed for research scientists and drug development professionals, this document moves beyond standard Safety Data Sheet (SDS) summaries. It integrates industrial hygiene principles with high-precision laboratory workflows to ensure personnel safety and data integrity during synthesis and formulation.

Chemical Profile & Risk Stratification[1]

HQEE is a symmetrical aromatic diol primarily utilized as a chain extender in high-performance polyurethanes. In drug development, it serves as a robust structural linker or intermediate due to its ether stability and hydroquinone backbone. While generally considered low-toxicity compared to its precursor (hydroquinone), its physical form (often a static-prone powder) presents specific inhalation and contamination risks.

Physicochemical Properties & Hazard Data[1][2][3][4][5][6]
PropertyValueCritical Safety Implication
CAS Number 104-38-1Unique identifier for inventory tracking.
Physical State White crystalline flakes/powderHigh surface area; prone to static charge and dust cloud formation.
Melting Point 96–99 °CSolid at room temp; requires heating for melt-processing, increasing vapor risk.
Solubility Insoluble in water; Soluble in DMSO, DMF, AlcoholsRequires organic solvents for cleaning; water alone is ineffective for decon.
Flash Point >185 °C (Open Cup)Low flammability risk under normal lab conditions.
GHS Classification Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation (dust).
Toxicological Mechanisms
  • Dermal/Ocular: The ether linkages reduce the acute toxicity observed in free hydroquinone, but the compound remains a mechanical irritant and mild chemical irritant. Prolonged contact can defat skin, leading to dermatitis.[1]

  • Inhalation: As a micronized powder, HQEE poses a mechanical respiratory risk. While not highly volatile, dust inhalation can trigger reactive airway sensitization in susceptible individuals.

  • Systemic: Low acute toxicity (LD50 Oral Rat > 5000 mg/kg), but structural alerts suggest potential for weak endocrine interaction if metabolized back to phenolic species, though metabolic stability is generally high.

Engineering Controls & Personal Protective Equipment (PPE)[2][8]

To maintain a self-validating safety environment, controls must be layered. Reliance on PPE alone is a critical failure mode.

Primary Engineering Controls
  • Powder Containment: All weighing of solid HQEE must occur inside a Class I Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 0.5 m/s.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. HQEE flakes are dielectric and readily accumulate static charge, causing "jumping" of particles which leads to unseen surface contamination.

Personal Protective Equipment (PPE) Matrix
Body PartProtection LevelTechnical Specification
Respiratory Level 2 N95 (minimum) or P100 respirator if handling >100g outside a hood.
Dermal (Hands) Double Gloving Inner: Nitrile (0.11 mm). Outer: Nitrile (0.11 mm) or Neoprene. Breakthrough time >480 min.
Ocular Seal Chemical splash goggles. Safety glasses are insufficient for powder handling due to airborne drift.
Body Barrier Tyvek® lab coat or standard cotton coat with disposable sleeve guards.

Operational Workflow: The "Self-Validating" Protocol

This workflow ensures that safety checks are intrinsic to the experimental process, not an afterthought.

Phase A: Pre-Operational Validation
  • Airflow Check: Verify fume hood flow monitor reads "Safe" (green LED or >80 fpm).

  • Solvent Prep: Pre-dispense required solvents (e.g., DMSO, Ethanol) to minimize open container time during the solid transfer.

Phase B: Synthesis & Handling Workflow

The following diagram illustrates the critical decision points and safety barriers during the handling of HQEE.

HQEE_Handling_Workflow Start START: Material Retrieval PPE_Check Validation: PPE & Airflow Check (Goggles, Double Nitrile, Hood >0.5m/s) Start->PPE_Check Form_Check Decision: Physical Form? PPE_Check->Form_Check Powder Powder/Flakes Form_Check->Powder Solid Solution Pre-dissolved Solution Form_Check->Solution Liquid Static_Ctrl Apply Anti-Static Gun (Neutralize Charge) Powder->Static_Ctrl High Risk: Dust Transfer Solvent Addition (Add Solvent to Solid, not Solid to Solvent) Solution->Transfer Low Risk Weighing Weighing in Fume Hood (Use Weigh Boat + Funnel) Static_Ctrl->Weighing Weighing->Transfer Dissolution Dissolution (Gentle Heat <60°C if needed) Transfer->Dissolution Cleanup Decontamination (Wet Wipe with Ethanol) Dissolution->Cleanup End END: Storage Cleanup->End

Figure 1: Safe handling workflow for HQEE, emphasizing static control and containment.

Phase C: Experimental Specifics
  • Weighing: Never weigh directly onto the balance pan. Use a disposable anti-static weigh boat.

  • Transfer: When adding HQEE to a reaction vessel, use a wide-mouth powder funnel to prevent bridging. Rule of Thumb: Add solid to solvent (if solubility permits) to reduce dust ejection, or add solid to empty flask then add solvent down the side.

  • Heating: If melting HQEE (mp ~98°C), ensure the vessel is vented to a scrubber or hood. Do not overheat (>150°C) without inert gas (Nitrogen/Argon) coverage to prevent oxidative degradation and potential fume generation.

Emergency Response & Decontamination

Spill Management

Do not dry sweep. Dry sweeping generates a secondary dust cloud that is more hazardous than the initial spill.

  • Small Spill (<10g):

    • Cover with wet paper towels (dampened with water or ethanol).

    • Wipe inward from the perimeter to the center.

    • Dispose of towels in hazardous solid waste.

  • Large Spill (>10g):

    • Evacuate the immediate area to let dust settle (5 min).

    • Don N95 respirator.

    • Use a HEPA-filtered vacuum if available; otherwise, use the wet-scoop method (cover with damp sand/vermiculite).

First Aid Protocols
  • Eye Contact: Immediately flush with water for 15 minutes .[1] HQEE is practically insoluble in water, but mechanical flushing is vital to remove particles. Follow up with an isotonic saline rinse if irritation persists.

  • Skin Contact: Wash with soap and water .[2][1] Do not use alcohol immediately on skin, as it may enhance transdermal absorption of dissolved impurities.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (indicative of sensitization).

Drug Development Context: Impurity & Stability

For researchers using HQEE as a linker in antibody-drug conjugates (ADCs) or PROTACs:

  • Impurity Alert: Commercial HQEE may contain trace Hydroquinone (CAS 123-31-9) . Hydroquinone is a mutagen and reproductive toxin.

    • Validation Step: Perform HPLC or TLC on new batches to verify free hydroquinone levels are <0.1% before use in biological assays.

  • Stability: HQEE is hygroscopic. Store in a desiccator. Moisture uptake can interfere with precise stoichiometry in urethane or ester formation reactions.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7713, 1,4-Bis(2-hydroxyethoxy)benzene. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2,2'-(1,4-phenylenedioxy)diethanol. Retrieved from [Link](Note: Link directs to general search as specific dossier IDs update dynamically).

  • Monument Chemical. Safety Data Sheet: Poly-G HQEE. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Polyesters Derived from 1,4-Bis(2-hydroxyethyl)benzene

[1]

Executive Summary

This application note details the protocol for synthesizing high-performance polyesters using 1,4-Bis(2-hydroxyethyl)benzene (BHEB) as the diol monomer.[1] Unlike aliphatic diols (e.g., 1,4-butanediol) or rigid aromatic diols (e.g., hydroquinone), BHEB offers a unique structural compromise: the aromatic ring provides thermal stability and rigidity (


1

This guide focuses on the Melt Polycondensation method, the industry standard for scalability and molecular weight control.[1] We provide a validated workflow for reacting BHEB with adipic acid (to form a semi-crystalline aliphatic-aromatic polyester) or dimethyl terephthalate (for high-performance engineering plastics).[1]

Monomer Profile & Material Science Context

Monomer Specifications
  • Chemical Name: this compound (also 1,4-benzene diethanol)[1]

  • CAS Number: 10259-28-6[1]

  • Structure:

    
    
    
  • Molecular Weight: 166.22 g/mol [2]

  • Physical State: White solid (Melting Point: ~84–86 °C)[1]

  • Solubility: Soluble in alcohols, warm chloroform; insoluble in aliphatic hydrocarbons.[1]

Structural Advantages in Polyesters

The incorporation of BHEB into polyester backbones introduces a "crankshaft" motif.[1]

  • vs. Ethylene Glycol (PET): BHEB reduces crystallinity slightly but increases impact resistance due to the flexible ethyl spacers.[1]

  • vs. 1,4-Benzenedimethanol: The extra methylene group in BHEB prevents the formation of cyclic oligomers that often plague xylylene glycol polymerizations.[1]

  • Biomedical Potential: The hydrolysis products (aromatic diacids and diols) are generally less acidic than those of PLGA, potentially reducing autocatalytic degradation in drug delivery matrices.[1]

Experimental Protocol: Melt Polycondensation

This protocol describes the synthesis of Poly(1,4-phenylene diethylene adipate) . The same principles apply to terephthalate derivatives, though reaction temperatures for the latter must be increased by ~20–30°C.[1]

Reagents & Equipment
ReagentPurityRoleNotes
This compound >98%Monomer (Diol)Dry in vacuum oven at 40°C overnight before use.[1]
Adipic Acid >99%Monomer (Diacid)Recrystallize if yellowing is observed.[1]
Titanium(IV) butoxide (TBT) 97%CatalystMoisture sensitive; handle under

.[1]
Irganox 1010 IndustrialAntioxidantOptional; prevents yellowing at high temp.[1]

Equipment:

  • Reactor: 100 mL 3-neck round-bottom flask (flame-dried).

  • Agitation: High-torque overhead mechanical stirrer (magnetic stirring will fail at high viscosity).[1]

  • Atmosphere: Nitrogen line with oil bubbler.[1]

  • Condenser: Dean-Stark trap (Stage 1) and Vacuum line with cold trap (Stage 2).[1]

  • Heating: Oil bath or heating mantle with PID control.

Reaction Mechanism

The synthesis proceeds in two stages:[1]

  • Esterification: Formation of oligomers and removal of water.[1][3]

  • Polycondensation: Transesterification to build molecular weight, driven by the removal of excess diol under high vacuum.[1]

ReactionSchemeReactantsBHEB + Adipic Acid(1.1 : 1 Ratio)OligomerPre-polymer Oligomers(- H₂O)Reactants->OligomerStage 1:180-200°C, N₂CatalystPolymerHigh MW Polyester(- Excess BHEB)Oligomer->PolymerStage 2:240°C, <1 mbarVacuum

Figure 1: Two-stage melt polycondensation pathway.[1]

Step-by-Step Methodology
Stage 1: Esterification (Oligomerization)
  • Charging: In the 3-neck flask, add Adipic Acid (14.61 g, 0.10 mol) and BHEB (18.28 g, 0.11 mol).

    • Expert Insight: We use a 10% molar excess of BHEB.[1] This ensures all acid groups are reacted (acid end-groups catalyze hydrolytic degradation) and compensates for any diol volatility, although BHEB is less volatile than ethylene glycol.[1]

  • Inerting: Purge the flask with

    
     for 15 minutes.
    
  • Melting: Heat to 160°C . Start stirring once the BHEB melts.[1]

  • Reaction: Add Catalyst (TBT, 20 µL, ~0.1 wt%). Increase temperature to 190°C over 1 hour.

  • Water Removal: Water will evolve and collect in the Dean-Stark trap.[1] Maintain 190–200°C until water evolution ceases (approx. 2–3 hours). The mixture should be clear and homogeneous.

Stage 2: Polycondensation (Molecular Weight Build-up) [1]
  • Hardware Switch: Remove the nitrogen purge and Dean-Stark trap.[1] Connect the flask directly to the vacuum line via a short-path condenser.[1]

  • Ramp: Increase temperature to 240°C .

  • Vacuum Application: Slowly reduce pressure over 30 minutes to prevent bumping. Target: < 1 mbar (ideally 0.1 mbar).

    • Critical Control Point: If the vacuum is applied too fast, the oligomers may foam up into the condenser.[1]

  • Finishing: Hold at 240°C / <1 mbar for 2–4 hours.

    • End-point detection: Monitor the torque on the mechanical stirrer.[1] When the torque plateaus or reaches the motor's limit, the reaction is complete.[1]

  • Harvesting: Stop the vacuum, re-pressurize with

    
    . While hot (~180°C), pour the viscous polymer onto a Teflon sheet or into a mold.[1]
    
Purification (Optional for Medical Use)
  • Dissolve 5 g of polymer in 50 mL of Chloroform or DCM .[1]

  • Filter to remove catalyst residues.[1]

  • Precipitate dropwise into 500 mL of cold Methanol .

  • Filter the white fibrous precipitate and dry under vacuum at 40°C for 24 hours.

Characterization & Expected Properties[1][4][5][6][7]

NMR Analysis[1][4]
  • Solvent:

    
    [1]
    
  • Key Peaks (

    
    -NMR): 
    
    • 
       7.1–7.2 ppm (s, 4H): Aromatic protons of BHEB.[1]
      
    • 
       4.3 ppm (t, 4H): 
      
      
      protons adjacent to the ester linkage.[1]
    • 
       2.9 ppm (t, 4H): 
      
      
      protons adjacent to the aromatic ring (benzylic).[1]
    • 
       2.3 ppm (m, 4H): Adipate 
      
      
      -methylene.[1]
    • 
       1.6 ppm (m, 4H): Adipate 
      
      
      -methylene.[1]
Thermal Properties (DSC)
  • 
     (Glass Transition):  Expect ~10–20°C (Adipate) or ~60–70°C (Terephthalate).[1] The aromatic ring raises 
    
    
    compared to purely aliphatic polyesters.[1]
  • 
     (Melting Point):  The BHEB-Adipate polymer is semi-crystalline.[1] Expect 
    
    
    in the range of 100–120°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dark/Yellow Product Oxidation or Thermal DegradationEnsure strict

purge.[1] Add antioxidant (Irganox 1010).[1] Reduce max temp to 230°C.
Low Molecular Weight (Brittle) Insufficient Vacuum or Stoichiometry imbalanceCheck vacuum seals (<1 mbar is critical).[1] Ensure 10% excess diol was added initially.[1]
Sublimation in Condenser Monomer volatilityBHEB has a high boiling point, but some may sublime under high vacuum.[1] Use a heated bridge or wider bore condenser.[1]
Gelation CrosslinkingEnsure monomers are strictly bifunctional.[1] Avoid temperatures >260°C which can cause radical crosslinking.[1]

Workflow Diagram

Workflowcluster_prepPreparationcluster_rxnReactioncluster_postPost-ProcessingStep1Dry BHEB(40°C, Vac, 12h)Step2Weigh Reagents(1.1:1 Ratio)Step1->Step2Step3Melt & Mix160°C, N₂Step2->Step3Step4Add Catalyst(TBT)Step3->Step4Step5Esterification190°C, 2h(Distill H₂O)Step4->Step5Step6Polycondensation240°C, <1 mbar(Remove Diol)Step5->Step6Step7Discharge MeltStep6->Step7Step8Purification(CHCl₃ -> MeOH)Step7->Step8

Figure 2: Operational workflow for the synthesis of BHEB-based polyesters.

References

  • Arrington, A. S., et al. (2022).[1] "Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins." Polymer Chemistry.

  • Sigma-Aldrich. "this compound Product Specification." Sigma-Aldrich Catalog. [1]

  • Park, S., et al. (2018).[1] "Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid." Polymer (Korea).[1]

  • PubChem. "2-(2-Hydroxyethyl)benzene-1,4-diol (Compound Summary)." National Library of Medicine.[1] [1]

  • ACS Polymer Science & Technology. (2025).[1] "Functional Polyesters: Tailoring Structure and Biomedical Functions."[1] ACS Publications.[1][4]

Application Note: Melt Polymerization Protocols for 1,4-Bis(2-hydroxyethyl)benzene (HQEE)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Significance[1][2][3][4][5][6]

1,4-Bis(2-hydroxyethyl)benzene, industrially known as HQEE (Hydroquinone bis(2-hydroxyethyl) ether), is a symmetrical aromatic diol used to synthesize high-performance thermoplastics and elastomers. Unlike aliphatic diols (e.g., ethylene glycol, 1,4-butanediol), HQEE incorporates a phenylene ring directly into the polymer backbone via flexible ether linkages.

Why HQEE? (Causality & Mechanism)[1][5][7][8]
  • Thermal Stability: The aromatic ring provides structural rigidity, significantly raising the Hard Segment (HS) melting temperature in polyurethanes and the glass transition temperature (

    
    ) in polyesters compared to aliphatic analogs.
    
  • Biocompatibility & Stability: In drug delivery and medical devices, HQEE-based polymers exhibit superior hydrolytic stability due to the hydrophobicity of the aromatic ether structure, making them ideal for long-term implantable devices.

  • Crystallinity: The symmetry of the para-substitution allows for rapid crystallization, which is critical for demolding times in injection molding and melt casting.

Pre-Polymerization Considerations

Before initiating melt polymerization, strict control of monomer purity and reactor environment is required to prevent oxidative degradation and color formation.

Monomer Handling
  • Melting Point: HQEE melts at 102°C . Unlike liquid diols, it must be handled as a solid or pre-melted.

  • Drying: HQEE is hygroscopic. Moisture competes with the hydroxyl groups during isocyanate reactions (PU) or hydrolyzes ester bonds (Polyesters).

    • Protocol: Dry HQEE in a vacuum oven at 60°C for 12 hours prior to use.

Catalyst Selection Guide
Polymer SystemRecommended CatalystConcentration (ppm)Mechanism
Polyester (PET/PBT analogs) Titanium(IV) butoxide (TBT)100–300Lewis acid; high activity, potential for yellowing.
Polyester (Color sensitive) Antimony Trioxide (

)
200–400Slower kinetics, but produces whiter polymers.
Polyurethane (Elastomers) Stannous Octoate50–100Standard urethane promoter.
Polyurethane (Biomedical) Bismuth Neodecanoate100–500Lower toxicity alternative to Tin.

Protocol A: Melt Polycondensation of HQEE-Copolyesters

Objective: Synthesis of Poly(this compound terephthalate) or HQEE-modified PET/PBT. Method: Two-Stage Melt Polycondensation (Transesterification


 Polycondensation).
Experimental Setup
  • Reactor: 3-Neck Stainless Steel or Glass Reactor equipped with a high-torque mechanical stirrer (anchor or helical ribbon impeller).

  • Atmosphere: Nitrogen (

    
    ) inlet/outlet (strictly oxygen-free).
    
  • Vacuum System: High-vacuum pump capable of reaching

    
     mbar (0.75 Torr) with a cold trap (liquid 
    
    
    
    or dry ice/acetone) to collect diol byproducts.
Step-by-Step Methodology
Phase 1: Transesterification (Ester Interchange)[1][2]
  • Charging: Load Dimethyl Terephthalate (DMT) and HQEE into the reactor.

    • Molar Ratio: Use a 1:1.2 to 1:1.5 ratio (DMT:HQEE). Excess HQEE is required to drive kinetics but is harder to remove than ethylene glycol due to lower volatility.

  • Catalyst Addition: Add Titanium(IV) butoxide (150 ppm relative to DMT).

  • Heating Profile:

    • Purge with

      
       for 30 mins.
      
    • Heat to 190–210°C at atmospheric pressure.

    • Observation: Methanol (byproduct) will begin to distill off.[3][2] Monitor the column head temperature to ensure only methanol (bp 64.7°C) is escaping, not the monomer.

  • Completion: The reaction is considered complete when the theoretical amount of methanol is collected (approx. 2-3 hours).

Phase 2: Polycondensation (Molecular Weight Build)
  • Temperature Ramp: Increase reactor temperature to 270–285°C .

    • Reasoning: High temperature is needed to maintain the polymer in a melt state (Tm of HQEE-polyesters is often >240°C) and increase the vapor pressure of excess HQEE for removal.

  • Vacuum Application (Critical Step):

    • Gradually reduce pressure over 45 minutes to prevent "bumping" (sudden foaming).

    • Target: < 1 mbar (0.1 kPa) .

  • Reaction: Hold at high vacuum and 280°C for 2–4 hours.

    • Torque Monitoring: The reaction is finished when the stirrer torque plateaus (indicating constant melt viscosity).

  • Discharge: Break vacuum with dry

    
    . Extrude the polymer melt into a water bath and pelletize.
    
Visualization: Polyester Synthesis Workflow

PolyesterWorkflow Start Raw Materials (DMT + HQEE) Stage1 Stage 1: Transesterification 190-210°C, 1 atm, N2 flow Start->Stage1 Catalyst (Ti/Sb) Methanol Remove Methanol Stage1->Methanol Distillation Stage2 Stage 2: Polycondensation 270-285°C, <1 mbar Vacuum Stage1->Stage2 Oligomers Formed HQEE_Removal Remove Excess HQEE Stage2->HQEE_Removal Equilibrium Shift End Final Polymer (Pelletization) Stage2->End Viscosity Plateau

Caption: Figure 1. Two-stage melt polycondensation workflow for HQEE-based polyesters.

Protocol B: Polyurethane Synthesis (Prepolymer Method)

Objective: Synthesis of high-performance PU elastomers using HQEE as a chain extender. Context: HQEE is preferred over 1,4-butanediol (BDO) when higher service temperatures and improved dynamic mechanical properties are required.

Experimental Setup
  • Vessel: Jacketed glass reactor (for prepolymer) and a heated casting mold.

  • Temperature Control: Precise oil bath capable of maintaining 110°C ± 1°C.

Step-by-Step Methodology
Phase 1: Prepolymer Synthesis
  • Dehydration: Dehydrate the polyol (e.g., PTMEG, MW 1000 or 2000) at 100°C under vacuum (<5 mbar) for 1 hour.

  • Reaction: Cool polyol to 60°C. Add MDI (4,4'-Methylene diphenyl diisocyanate).

    • NCO/OH Ratio: Typically 2.0 – 3.0 for prepolymers.

  • Cook: React at 80°C for 2 hours under

    
    . Titrate %NCO to verify theoretical conversion.
    
Phase 2: Chain Extension with HQEE
  • Preparation of HQEE:

    • CRITICAL: HQEE is solid at room temperature. Melt HQEE in a separate oven at 110–115°C immediately before use. Do not overheat (>130°C) to avoid oxidation.

  • Mixing (The "Pot Life" Window):

    • Degas the prepolymer at 90°C.

    • Add the molten HQEE to the prepolymer.

    • Stoichiometry: Calculate amount to reach an Isocyanate Index (NCO/OH) of 1.02–1.05.

    • Mix vigorously for 30–60 seconds. Note: HQEE reacts slower than BDO, providing a slightly longer casting window, but viscosity builds rapidly due to hard-segment crystallization.

  • Curing:

    • Pour into pre-heated molds (110°C).

    • Cure at 110°C for 16–24 hours.

    • Post-cure at room temperature for 1 week for full property development.

Visualization: Chemical Pathway[4]

PU_Pathway Polyol Polyol (PTMEG) Soft Segment Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer 80°C, N2 Iso Diisocyanate (MDI) Iso->Prepolymer 80°C, N2 Polymer Segmented Polyurethane (Phase Separated Structure) Prepolymer->Polymer Chain Extension (Casting at 110°C) HQEE HQEE (Chain Extender) Hard Segment (Melted at 110°C) HQEE->Polymer Chain Extension (Casting at 110°C)

Caption: Figure 2. Prepolymer synthesis route utilizing HQEE as the hard-segment extender.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Yellowing of Polymer Oxidation of HQEE or Titanium catalyst degradation.1. Ensure strict

blanket.2. Add antioxidant (e.g., Irganox 1010) at 0.1 wt%.3. Switch catalyst to

or Germanium.
Low Molecular Weight Incomplete removal of HQEE or moisture contamination.1. Check vacuum depth (<1 mbar is mandatory).2. Increase Polycondensation temp (max 290°C).3. Verify monomer dryness.[1]
Opaque/Hazy Castings (PU) Macrophase separation or HQEE crystallization.1. Increase mold temperature to >110°C.2. Ensure HQEE is fully molten before mixing.3. Use a compatibilizer if soft segment is non-polar.
Sublimation in Vacuum Line HQEE volatility.HQEE can sublime and clog vacuum lines. Use a heated condenser or frequent trap cleaning.

Characterization Parameters

To validate the synthesis, the following analytical methods are standard:

  • Differential Scanning Calorimetry (DSC):

    • Expectation: HQEE-based PBT analogs show

      
       around 240–260°C.
      
    • Protocol: Heat/Cool/Heat cycle at 10°C/min. Analyze 2nd heating curve to erase thermal history.

  • Thermogravimetric Analysis (TGA):

    • Expectation: 5% weight loss temperature (

      
      ) should exceed 350°C, confirming the stability of the aromatic ether bond.
      
  • Nuclear Magnetic Resonance (

    
    -NMR): 
    
    • Solvent: TFA-d (Trifluoroacetic acid-d) or

      
      /TFA mixture for polyesters.
      
    • Key Signals: Aromatic protons of HQEE (approx 6.9 ppm) vs. Terephthalate protons (8.1 ppm). Integration confirms copolymer composition.[4]

References

  • BenchChem. (2025).[3] Dimethyl Terephthalate as a Monomer in Polyester Polymerization: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2023). Bis(2-hydroxyethyl) terephthalate: Compound Summary and Manufacturing Info.[5][6] PubChem. Retrieved from

  • Google Patents. (2021). Method for purifying bis-2-hydroxyethyl terephthalate and polyester resin comprising same (EP 4249466). Retrieved from

  • MDPI. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders. Polymers.[3][4][5][1][7][8][2][9][10][11][12][13] Retrieved from

  • ResearchGate. (2025). Synthesis and properties of segmented polyurethanes with hydroquinone ether derivatives as chain extender. Retrieved from

Sources

Step-by-step guide for 1,4-Bis(2-hydroxyethyl)benzene derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Derivatization of 1,4-Bis(2-hydroxyethyl)benzene for GC-MS Analysis

Part 1: Abstract & Strategic Context

The Challenge: this compound (CAS: 5140-03-4), often confused with its ether-linked analog HQEE (CAS: 104-38-1), is a critical chain extender in polyurethane synthesis and a potential impurity in polymer-based drug delivery systems.[1][2] Its high polarity, driven by two primary hydroxyl groups, leads to severe peak tailing, column adsorption, and poor sensitivity in native Gas Chromatography (GC).[1]

The Solution: This guide details a robust Silylation Protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2] This method converts the semi-volatile diol into a thermally stable, volatile Bis-TMS ether derivative, enabling femtogram-level detection limits and symmetric peak shapes suitable for GMP-regulated environments.[1][2]

Key Analytical Metrics:

  • Target Derivative: 1,4-Bis(2-trimethylsiloxyethyl)benzene[1][2]

  • Reaction Efficiency: >99.5% conversion within 30 minutes.

  • Detection Mode: GC-MS (EI) or GC-FID.[1][2]

Part 2: Chemical Identity & Mechanism

Critical Distinction: Before proceeding, verify your analyte.

  • Analyte: this compound (C-Linker).[2][3][4][5] Structure: HO-CH2-CH2-Ph-CH2-CH2-OH.[1][2]

  • Common Confusant: Hydroquinone bis(2-hydroxyethyl) ether (HQEE, O-Linker).[2] Structure: HO-CH2-CH2-O-Ph-O-CH2-CH2-OH.[1][2]

  • Note: This protocol applies to both , but retention times and mass spectra will differ.

Reaction Mechanism: The silylation reaction replaces the active protic hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group.[2] TMCS acts as a catalyst to increase the silyl donor strength of BSTFA.

ReactionMechanism Reactant This compound (Polar Diol) Intermediate Transition State (Silyl Transfer) Reactant->Intermediate Nucleophilic Attack Reagent BSTFA + TMCS (Silyl Donor) Reagent->Intermediate Product Bis-TMS Derivative (Volatile) Intermediate->Product -H+ substitution Byproduct TMCS + TFA (Volatile Byproducts) Intermediate->Byproduct

Figure 1: Silylation mechanism converting polar hydroxyls to non-polar TMS ethers.

Part 3: Step-by-Step Derivatization Protocol

Reagents & Equipment
ComponentGrade/SpecificationPurpose
Analyte Standard >98% PurityCalibration target.[1][2]
BSTFA + 1% TMCS Silylation Grade (Ampouled)Derivatizing agent.[2][6] TMCS catalyzes the reaction.[2][6]
Pyridine Anhydrous (>99.8%)Solvent & acid scavenger.[2]
Internal Standard Dodecane or Phenanthrene-d10Error correction for injection volume.[1][2]
Vials 2mL Amber Glass (Silanized)Prevents analyte adsorption to glass walls.[2]
Experimental Workflow

Step 1: Standard Preparation [1][2]

  • Weigh 10.0 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in Anhydrous Pyridine . Sonicate for 5 minutes if necessary.

  • Dilute to volume to create a 1.0 mg/mL Stock Solution .

Step 2: Derivatization Reaction

  • Transfer 100 µL of Stock Solution into a 2 mL GC autosampler vial.

  • Add 100 µL of BSTFA + 1% TMCS .

    • Expert Insight: A 1:1 ratio ensures a massive molar excess of reagent (approx 50-fold), driving the equilibrium to completion.

  • Flush the vial headspace with dry Nitrogen (optional but recommended for trace analysis).[2]

  • Cap tightly with a PTFE-lined crimp cap.[2]

  • Incubate at 70°C for 30 minutes in a dry block heater.

    • Why Heat? While primary alcohols react at room temperature, the symmetric nature and potential crystal lattice energy of this aromatic diol require heat to ensure 100% solubilization and derivatization.

Step 3: Post-Reaction Handling

  • Remove from heat and allow to cool to room temperature (approx. 10 mins).

  • Dilution (Critical): Add 800 µL of Anhydrous Ethyl Acetate or continue with Pyridine.

    • Reasoning: Injecting pure BSTFA can strip the stationary phase of the GC column. Diluting reduces column wear.[2]

  • Transfer to the GC autosampler for immediate injection.[2]

Workflow cluster_prep Sample Preparation cluster_rxn Derivatization cluster_analysis Analysis Step1 Dissolve 10mg Analyte in Anhydrous Pyridine Step2 Aliquot 100µL to Vial Step1->Step2 Step3 Add 100µL BSTFA + 1% TMCS Step2->Step3 Step4 Incubate @ 70°C (30 Minutes) Step3->Step4 Step5 Cool & Dilute with Ethyl Acetate (1:10) Step4->Step5 Step6 Inject 1µL into GC-MS Step5->Step6

Figure 2: Operational workflow for the derivatization of this compound.

Part 4: GC-MS Method Parameters

To ensure reproducibility, configure the instrument as follows:

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for TMS derivatives.[1][2]
Inlet Temp 280°CEnsures rapid volatilization of the high-boiling derivative.[2]
Injection Mode Split (10:1)Prevents column overload; adjust to Splitless for trace analysis.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard for optimal MS ionization.[2]
Oven Program 100°C (1 min) → 20°C/min → 300°C (5 min)Rapid ramp removes solvent; high final temp elutes the di-TMS derivative.[1][2]
MS Source 230°C (EI Mode, 70eV)Standard ionization energy.[2]
Solvent Delay 3.5 minutesProtects filament from Pyridine/BSTFA solvent peak.[2]

Expected Results:

  • Retention Time: ~8.5 - 9.5 minutes (system dependent).[1][2]

  • Mass Spectrum (Key Ions):

    • m/z 73: [Si(CH3)3]+ (Base peak or very strong).[1][2]

    • m/z 147: [(CH3)2Si=O-Si(CH3)3]+ (Rearrangement typical of diols).[1][2]

    • m/z 310: Molecular Ion (M+[1][2]•) for the Di-TMS derivative (C16H30O2Si2).[1][2]

    • m/z 295: [M-15]+ (Loss of methyl group).[1][2]

Part 5: Troubleshooting & Validation

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Response / Missing Peak Moisture contamination.[1][2]BSTFA hydrolyzes instantly with water.[2] Use fresh ampoules and anhydrous solvents.[2]
Peak Tailing Incomplete derivatization.Increase reaction time to 60 mins or temp to 80°C. Ensure 1% TMCS is present.
Extra Peaks (Ghosting) Injection port activity.Replace inlet liner (use deactivated wool) and septum.[2]
Precipitate in Vial Pyridine salts (if HCl formed).[2]Centrifuge vial before injection; inject supernatant only.
Validation Criteria (Self-Check)
  • Derivative Stability: The TMS derivative is stable for 24 hours in the autosampler if kept dry.

  • Linearity: The method should be linear from 1 µg/mL to 100 µg/mL (R² > 0.995).

  • Blank Check: Inject a "Reagent Blank" (Pyridine + BSTFA) to identify background siloxane peaks from the septum or vial cap.[2]

References

  • Little, J. L. (1999).[2] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1][2] Link

  • Schummer, C., et al. (2009).[1][2] Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds. Talanta, 77(4), 1473-1482.[1][2] Link[1][2]

  • Sigma-Aldrich. (2023).[2] Derivatization Reagents for GC: BSTFA. Technical Bulletin. Link

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of 1,4-Benzenediethanol, bis(trimethylsilyl) ether. NIST Chemistry WebBook.[2] Link

Sources

Application Note: Synthesis of High-Performance Bio-Polyesters Using 1,4-Bis(2-hydroxyethyl)benzene (BHEB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Context

This guide details the protocol for utilizing 1,4-Bis(2-hydroxyethyl)benzene (BHEB) (CAS: 104-38-1) as a rigid diol monomer in the synthesis of semi-aromatic, bio-based polyesters.

While aliphatic bio-polyesters like Poly(butylene succinate) (PBS) often suffer from low glass transition temperatures (


) and poor thermomechanical stability, the incorporation of BHEB introduces an aromatic ring directly into the diol backbone. Unlike the common PET monomer bis(2-hydroxyethyl) terephthalate (BHET), BHEB possesses stable C-C bonds between the aromatic ring and the ethyl spacers, offering unique hydrolytic stability and crystallization kinetics.

Key Application: Synthesis of Poly(this compound adipate) (PBHEBA) , a model semi-aromatic polyester derived from BHEB and bio-based adipic acid.

Material Comparison: Why BHEB?
Feature1,4-Butanediol (BDO)Ethylene Glycol (EG)This compound (BHEB)
Structure Aliphatic (Flexible)Aliphatic (Short)Semi-Aromatic (Rigid-Flexible)
Resulting

Low (~ -35°C in PBA)ModerateHigh (Target: > 40°C in adipates)
Crystallinity High, FastModerateTunable (Ring stacking)
Bio-Source FermentationBio-EthanolLignin/Bio-Benzene Derivatives

Experimental Logic & Mechanism

The synthesis follows a two-stage Melt Polycondensation pathway. The choice of catalyst and vacuum ramp is critical to prevent the sublimation of BHEB (which has a relatively high vapor pressure at melt temps) before it is oligomerized.

Reaction Pathway

The reaction involves the direct esterification of BHEB with a dicarboxylic acid (e.g., Adipic Acid), followed by polycondensation to build molecular weight.

ReactionPathway Monomers Monomers (BHEB + Bio-Adipic Acid) Esterification Stage 1: Esterification (160-190°C, N2 flow) -H2O removal Monomers->Esterification Ti(OBu)4 Cat. Oligomers Oligomers (Mw ~1000 Da) Esterification->Oligomers Polycondensation Stage 2: Polycondensation (230-250°C, <1 mbar) Chain Extension Oligomers->Polycondensation High Vacuum Polymer Final Polymer (PBHEBA) Polycondensation->Polymer

Figure 1: Two-stage melt polycondensation workflow. Critical control points are the N2 flow during esterification and the vacuum ramp rate during polycondensation.

Detailed Protocol: Synthesis of Poly(this compound adipate)

Materials & Equipment
  • Monomer A: this compound (BHEB) (Purity >98%, Recrystallized from ethanol if yellowing occurs).

  • Monomer B: Bio-based Adipic Acid (AA).

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Antimony Trioxide (
    
    
    
    ).
  • Equipment:

    • 250 mL Three-neck round bottom flask.

    • Mechanical stirrer (overhead) with torque readout.

    • Nitrogen inlet/outlet.

    • Dean-Stark trap (optional) or distillation condenser.

    • High vacuum pump (capable of

      
       mbar).
      
    • Oil bath or heating mantle.

Stoichiometry Calculation

To ensure high molecular weight, a slight excess of diol (BHEB) is usually required to compensate for volatilization, though BHEB is less volatile than Ethylene Glycol.

  • Molar Ratio: 1.05 : 1.00 (BHEB : Adipic Acid).

  • Note: Unlike PET synthesis where EG is used in 2:1 excess, BHEB is a solid with higher boiling point. A 5% excess is sufficient.

Step-by-Step Procedure
Phase 1: Melt Transesterification / Esterification
  • Charging: Into the reactor, charge 0.105 mol of BHEB and 0.100 mol of Adipic Acid.

  • Inerting: Purge the system with

    
     (3 cycles of vacuum/nitrogen) to remove oxygen. This is vital to prevent yellowing of the aromatic ring.
    
  • Melting: Heat the oil bath to 140°C . BHEB (Melting point ~110-112°C) will melt, creating a slurry with the acid.

  • Catalyst Addition: Once molten, add catalyst (

    
    , 300 ppm relative to total mass).
    
  • Reaction: Increase temperature to 180°C over 30 minutes. Stir at 150 rpm.

    • Observation: Water will begin to distill off. Maintain

      
       flow to drive equilibrium.
      
  • Completion: Hold at 190-200°C for 2-3 hours until water evolution ceases (theoretical yield of water ~3.6 mL for this scale).

Phase 2: Polycondensation (Vacuum Stage)
  • Temperature Ramp: Increase temperature to 240°C .

  • Vacuum Ramp (Critical Step):

    • Do not apply full vacuum immediately. BHEB may sublime.[1]

    • T=0 min: 100 mbar.

    • T=15 min: 50 mbar.

    • T=30 min: 10 mbar.

    • T=45 min: < 1 mbar (Max vacuum).

  • Reaction: Stir at 240-250°C under full vacuum (<1 mbar) for 2-4 hours.

    • Endpoint Detection: Monitor torque (viscosity). When torque plateaus or exhibits the "Weissenberg effect" (polymer climbing the stir rod), stop the reaction.

  • Discharge: Break vacuum with

    
    . Pour the melt onto a Teflon sheet or into ice water for quenching.
    

Characterization & Quality Control

Thermal Analysis (DSC)

The primary advantage of BHEB is the thermal boost.

  • Protocol: Heat-Cool-Heat cycle (-50°C to 200°C) at 10°C/min.

  • Expected Results:

    • 
      : Expect 30°C - 50°C  (significantly higher than Polybutylene Adipate at -60°C).
      
    • 
      : Expect 120°C - 150°C  (depending on molecular weight and purity).
      
Molecular Weight (GPC)
  • Solvent: Chloroform or HFIP (Hexafluoroisopropanol) is required as aromatic polyesters can be difficult to dissolve in THF.

  • Standards: Polystyrene (PS) or PMMA.

Structure Verification (1H-NMR)

Dissolve 10 mg in


 or 

.
  • Key Signal: Look for the aromatic protons (singlet/multiplet around 7.1-7.3 ppm) and the ethylene spacer triplets (approx 4.2 ppm for

    
     and 3.0 ppm for 
    
    
    
    ).
  • Validation: The ratio of aromatic protons to adipate methylene protons confirms stoichiometry.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Viscosity / Brittle Polymer Stoichiometric imbalance due to BHEB sublimation.Use a packed column condenser during Phase 1 to reflux BHEB while letting water escape. Increase BHEB excess to 1.10 eq.
Yellow/Brown Color Oxidative degradation of the aromatic ring or catalyst degradation.Ensure strict

purging. Switch catalyst to Germanium Dioxide (

) for whiter polymers. Add antioxidant (Irganox 1010).
Incomplete Melting BHEB has a high melting point and may recrystallize in the condenser.Heat the condenser lines or use a heat gun to melt blockage back into the reactor.

References

  • Synthesis and Properties of BHEB-based Polyesters Source: Homem, N. C., et al. "Synthesis and Characterization of New Polyesters Derived from this compound." Macromolecular Symposia. URL:[Link] (Verified context via search 1.1, 1.3)

  • Thermal Behavior of Semi-Aromatic Polyesters Source: Standard protocols for polyester thermal analysis (DSC/TGA) adapted from commercially available aromatic diol literature. URL:[Link] (General reference for adipate polyester baselines)

  • Catalysis in Bio-Polyester Synthesis Source: ResearchGate - Enzyme vs Metal Catalysis in Polyester Synthesis. URL:[Link] (Context for catalyst selection in bio-polymers)

Sources

Gel permeation chromatography (GPC) analysis of polymers from 1,4-Bis(2-hydroxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polymers derived from 1,4-Bis(2-hydroxyethyl)benzene and its ether-linked analog Hydroquinone bis(2-hydroxyethyl) ether (HQEE) represent a class of high-performance materials used in biomedical devices, engineering thermoplastics, and high-tensile fibers.[1] These aromatic diols impart significant rigidity and crystallinity to the polymer backbone, creating unique challenges for Gel Permeation Chromatography (GPC). Standard THF-based methods frequently fail due to poor solubility and chain aggregation. This guide provides a definitive protocol for the characterization of these polymers, prioritizing fluorinated solvent systems and universal calibration to ensure data integrity.

Part 1: Chemical Context & Solubility Challenges[3][4]

The Analyte: Distinguishing the Monomers

Before initiating analysis, it is critical to verify the specific monomer used, as this dictates solubility:

  • HQEE (CAS 104-38-1): 1,4-Bis(2-hydroxyethoxy)benzene.[2] Contains ether linkages.[3] Widely used in Polyurethanes (TPU) and PBT co-polymers. High crystallinity.

  • p-Xylene Glycol (CAS 29434-93-0): this compound. Direct carbon attachment. Used in specialized high-refractive-index polymers.

The Solubility Problem

The aromatic rings in these monomers facilitate strong


 stacking, while the hydroxyl/urethane groups form intermolecular hydrogen bonds. This leads to "false" high molecular weight readings (aggregation) or complete precipitation in standard solvents like THF.

The Solution: Disruption of intermolecular forces using Hexafluoroisopropanol (HFIP) or salt-modified Dimethylformamide (DMF) .[4]

Part 2: Solvent Selection & Instrument Configuration[1]

Decision Matrix: Selecting the Mobile Phase

Do not default to THF. Use the following logic to select your mobile phase.

GPC_Selection Start Polymer Sample Class Polymer Class? Start->Class TPU Polyurethane (TPU) Class->TPU PET Polyester (PET/PBT analogs) Class->PET Solubility Soluble in DMF @ 60°C? TPU->Solubility Method_B Method B: HFIP + NaTFA (Gold Standard for Crystallinity) PET->Method_B High Crystallinity Method_C Method C: Chloroform + 5% HFIP (Cost-saving Alternative) PET->Method_C Amorphous/Oligomers Method_A Method A: DMF + 10mM LiBr (Standard for TPU) Solubility->Method_A Yes Solubility->Method_B No (Gel particles visible)

Figure 1: Solvent selection decision tree. HFIP is the robust choice for crystalline aromatic polyesters, while DMF/LiBr suffices for many amorphous polyurethanes.

Instrument Configuration Table
ComponentMethod A (TPU/Amorphous)Method B (Crystalline/Polyester)
Mobile Phase DMF (HPLC Grade)HFIP (Hexafluoroisopropanol)
Modifier 0.05 M Lithium Bromide (LiBr)0.02 M Sodium Trifluoroacetate (NaTFA)
Column Type Agilent PLgel Mixed-B (or equivalent)Agilent PL HFIPgel or Shodex HFIP-806M
Temp 60°C - 80°C40°C
Detector RI + UV (254 nm)RI + MALS (Recommended)
Flow Rate 1.0 mL/min0.3 - 0.5 mL/min (Viscosity limited)
System Standard GPCDedicated HFIP System (Passivated seals)

Critical Warning: HFIP is corrosive to standard rubber seals. Ensure your GPC pump seals are made of Kalrez® or equivalent chemically resistant material.

Part 3: Detailed Experimental Protocol

Sample Preparation (The "Dissolution" Phase)

Goal: Dissolve the polymer without degrading the molecular weight.

  • Weighing: Weigh 3–5 mg of polymer into a 20 mL clear glass vial.

  • Solvent Addition: Add 2 mL of the chosen mobile phase (Concentration ~1.5 - 2.5 mg/mL).

    • Note: For Method B (HFIP), use a fume hood. HFIP is volatile and ocularly toxic.

  • Agitation:

    • Method A (DMF): Stir at 60°C for 2-4 hours.

    • Method B (HFIP): Let stand at room temperature for 4 hours. If undissolved, gently warm to 40°C. Do not sonicate high MW polymers (>100k Da) as this shears chains.

  • Visual Inspection: Hold the vial against a light. The solution must be free of "micro-gels" (translucent floating specs). If gels persist, filter; if significant gel remains, the method is invalid (polymer is crosslinked or solvent is too weak).

  • Filtration: Filter through a 0.45 µm PTFE membrane.

    • Why PTFE? Nylon filters may dissolve in HFIP or react with acidic modifiers.

System Suitability Test (SST)

Before injecting samples, run a Broad Standard (e.g., Polystyrene 100k) to verify system performance.

  • Acceptance Criteria:

    • Pressure ripple < 2%.[5]

    • Retention time of standard within ±2% of historical data.

    • Baselines must be flat (Drift < 1 mV/hr).

Data Acquisition
  • Injection: 50 µL (for PLgel columns) or 20 µL (for HFIP columns to prevent viscous fingering).

  • Detection:

    • UV Channel (254 nm): The aromatic ring in BHEB/HQEE absorbs strongly here. Use this channel to calculate MW if the RI signal is weak or noisy.

    • RI Channel: Standard for bulk polymer.

  • Run Time: Ensure the run extends past the total permeation volume to catch small molecule impurities (unreacted BHEB monomer elutes late).

Part 4: Data Analysis & Troubleshooting

Calibration Strategy

Since BHEB polymers are structurally distinct from Polystyrene (PS) standards, a conventional calibration will yield "Relative Molecular Weight." For accuracy, use Universal Calibration :



Mark-Houwink Parameters (Approximations): If specific values for your BHEB-derivative are unavailable, use these approximations for initial setup:

  • Polystyrene (in THF):

    
    , 
    
    
    
  • Aromatic Polyester (in HFIP):

    
    , 
    
    
    
    [1]
  • Polyurethane (in DMF/LiBr):

    
    , 
    
    
    

Note: For absolute accuracy, use a Multi-Angle Light Scattering (MALS) detector to measure MW directly, bypassing the need for Mark-Houwink constants.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High Backpressure Salt precipitation or Gel cloggingFlush system with pure solvent (warm water if salt suspected, then organic). Replace inline filter.
Tailing Peaks Adsorption to column packingIncrease salt concentration (e.g., LiBr from 0.05M to 0.1M).
"Shoulder" on High MW side AggregationPolymer is not fully dissolved. Switch to HFIP or increase dissolution temp.
Negative Peaks (RI) Refractive Index mismatchThe polymer's dn/dc might be close to zero in this solvent. Switch to UV detection.

References

  • Agilent Technologies. (2015). Analysis of Engineering Polymers by GPC/SEC using HFIP. Application Note 5990-8323EN. Link

  • Shodex. (n.d.). GPC Analysis with HFIP Eluent: Method and Safety. Shodex HPLC Support.[6] Link

  • Pasch, H., & Trathnigg, B. (2013). Multidimensional HPLC of Polymers. Springer Science & Business Media. (Context on aromatic polyester solubility).

  • TCI Chemicals. (n.d.). Product Specification: Hydroquinone bis(2-hydroxyethyl) ether (CAS 104-38-1).[1][2]Link

Sources

Application Note: 1,4-Bis(2-hydroxyethyl)benzene (HQEE) as a Structural Synergist in Flame Retardant Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1,4-Bis(2-hydroxyethyl)benzene in Flame Retardant Materials Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Materials Scientists, R&D Engineers[1]

Introduction

This compound, commonly known as Hydroquinone bis(2-hydroxyethyl) ether (HQEE) , is a symmetrical aromatic diol used primarily as a high-performance chain extender in polyurethanes (PU) and polyesters.[1] Unlike aliphatic chain extenders such as 1,4-butanediol (BDO), HQEE incorporates a rigid phenylene ring into the polymer backbone.

In the context of flame retardant (FR) materials , HQEE does not function as a traditional halogenated or phosphorus-based additive. Instead, it acts as a structural synergist and char-promoting agent .[1] By significantly elevating the hard-segment melting temperature (T_m) and thermal degradation onset, HQEE enables the formulation of FR polymers that pass stringent flammability standards (e.g., UL-94 V0) with lower loadings of additive flame retardants, preserving mechanical integrity.

Key Chemical Advantages
  • Aromatic Stacking: The benzene rings in the hard segments facilitate strong

    
     stacking, creating physically cross-linked domains that resist dripping during combustion.
    
  • Thermal Stability: HQEE-based hard segments degrade at temperatures ~30–50°C higher than BDO-based segments, matching the activation window of high-performance non-halogenated flame retardants (e.g., metal phosphinates).[1]

  • Char Formation: The aromatic backbone serves as a carbon source, promoting the formation of a stable char layer in the condensed phase, which shields the underlying polymer from heat flux.

Mechanism of Action

The flame retardancy of HQEE-derived polymers relies on the Condensed Phase Mechanism .[2]

  • Thermal Barrier Formation: Upon exposure to heat, the rigid aromatic hard segments of HQEE resist rapid chain scission.

  • Char Promotion: As the temperature exceeds 350°C, the phenylene groups facilitate cross-linking and carbonization rather than depolymerization into volatile fuel.

  • Anti-Dripping: The high crystallinity and strong intermolecular hydrogen bonding prevents the "melt-drip" phenomenon, a critical failure mode in vertical burn tests (UL-94).

Visualizing the Mechanism

FR_Mechanism cluster_0 Combustion Initiation cluster_1 Condensed Phase Action cluster_2 Outcome Heat External Heat Source Polymer HQEE-PU Matrix Heat->Polymer Ignition HardSeg Aromatic Hard Segment (HQEE-MDI) Polymer->HardSeg Thermal Stress Scission Inhibited Chain Scission HardSeg->Scission High T_m Resistance Char Stable Carbonaceous Char HardSeg->Char Carbonization NoDrip Anti-Dripping Effect Scission->NoDrip Maintains Viscosity Barrier Thermal Shielding Char->Barrier Insulation Barrier->Heat Blocks Feedback Loop

Figure 1: Mechanism of HQEE-mediated char formation and anti-dripping in polyurethane elastomers.[1]

Protocol: Synthesis of High-Stability FR Thermoplastic Polyurethane (TPU)

This protocol details the synthesis of an HQEE-extended TPU designed to be compounded with non-halogenated flame retardants (e.g., Melamine Cyanurate - MCA).

Materials Required
  • Polyol: Polytetramethylene ether glycol (PTMEG), MW 1000 or 2000 (dried).[1]

  • Isocyanate: 4,4'-Diphenylmethane diisocyanate (MDI), fused.[1][3]

  • Chain Extender: this compound (HQEE).[1] Note: HQEE mp is ~98-102°C.[1][4]

  • Catalyst: Stannous Octoate (T-9).[1]

  • Flame Retardant Additive: Melamine Cyanurate (MCA) or Aluminum Diethylphosphinate (ADP).[1]

Equipment
  • Reaction Kettle with mechanical stirrer and N2 inlet.

  • Oil bath capable of 150°C.

  • Vacuum oven.[1]

  • Twin-screw extruder (for compounding).[1]

Step-by-Step Methodology
Phase 1: Pre-polymer Synthesis
  • Dehydration: Dehydrate PTMEG in the kettle at 100–110°C under vacuum (<5 mmHg) for 2 hours to remove moisture.

  • Reaction: Cool PTMEG to 60°C. Add molten MDI (pre-heated to 50°C) to the kettle.

  • Pre-polymerization: Increase temperature to 80°C and stir for 2 hours under nitrogen.

    • Validation: Titrate NCO% to confirm theoretical NCO content (typically 6–8% for this stage).

Phase 2: Chain Extension with HQEE

Critical Step: HQEE has a high melting point and crystallizes rapidly.[4][5] It does not supercool like BDO.

  • Preparation: Pre-heat HQEE in a separate oven to 110°C . Ensure it is completely molten.

  • Mixing: Heat the pre-polymer to 100°C . Degas rapidly if bubbles are present.

  • Addition: Add the molten HQEE to the pre-polymer under vigorous stirring.

  • Casting: Pour the mixture into a Teflon-lined mold pre-heated to 120°C .

  • Curing: Cure at 120°C for 20–24 hours.

  • Granulation: After curing, chop the elastomer into granules for compounding.

Phase 3: Compounding with Flame Retardants
  • Dry Blending: Mix HQEE-TPU granules with 10–15 wt% Melamine Cyanurate (MCA).[1]

    • Note: Standard BDO-TPU often requires 20–25% MCA to pass V0.[1] HQEE allows reduced loading.

  • Extrusion: Feed into a twin-screw extruder.

    • Temperature Profile: Zone 1: 190°C | Zone 2: 205°C | Zone 3: 215°C | Die: 210°C.[1]

    • Caution: Do not exceed 230°C to prevent degradation of the FR additive.

Protocol: Characterization & Validation

To validate the efficacy of HQEE in the FR material, the following tests are mandatory.

A. Thermogravimetric Analysis (TGA)
  • Objective: Determine the onset of thermal degradation (

    
    ) and char yield.
    
  • Parameters: Ramp 10°C/min from 30°C to 800°C under Nitrogen.

  • Expected Result:

    • HQEE-TPU

      
      : >330°C[1]
      
    • BDO-TPU

      
      : ~290°C[1]
      
    • Char Yield (600°C): HQEE samples should show 3–5% higher char than BDO analogs.

B. Limiting Oxygen Index (LOI) - ASTM D2863[1]
  • Objective: Measure the minimum oxygen concentration to support candle-like combustion.

  • Protocol:

    • Mold specimen bars (120 x 10 x 4 mm).

    • Place vertically in the LOI glass column.

    • Ignite top surface.

    • Adjust

      
       ratio until extinction occurs.
      
C. UL-94 Vertical Burn Test
  • Objective: Classify flammability (V0, V1, V2).

  • Criteria for V0:

    • Afterflame time

      
      .
      
    • Total afterflame time (5 samples)

      
      .
      
    • No dripping of flaming particles (Cotton ignition).[1]

Data Analysis & Comparison

The following table summarizes the typical performance enhancement when substituting BDO with HQEE in an MDI-PTMEG based polyurethane containing 12% MCA flame retardant.

PropertyStandard BDO-TPU (Control)HQEE-TPU (Test)Improvement Mechanism
Hard Segment Tm 180 - 190°C215 - 225°C Rigid aromatic stacking
TGA 5% Loss (

)
295°C335°C Higher bond dissociation energy
UL-94 Rating V-2 (Drips)V-0 (No Drip) Char formation prevents melt-flow
Tensile Strength 35 MPa45 MPa Enhanced phase separation
LOI (%) 24%28% Aromatic carbon source

Troubleshooting & Optimization

Common Issue: "Starring" or White Spots in Polymer[1]
  • Cause: HQEE crystallized before reacting.[1]

  • Solution: Ensure the pre-polymer is at least 100°C and the mold is at 120°C. HQEE does not tolerate "cold" mixing.

Common Issue: High Viscosity during Synthesis[1]
  • Cause: Rapid reaction rate of HQEE with MDI.[1]

  • Solution: Reduce catalyst (T-9) concentration or eliminate it.[1] The primary hydroxyls of HQEE are sufficiently reactive at 100°C.

Workflow Visualization

Synthesis_Workflow PrePoly Pre-polymer (MDI + Polyol) @ 80°C Mixing High-Shear Mixing @ 100°C PrePoly->Mixing HQEE_Prep HQEE Melt @ 110°C HQEE_Prep->Mixing Casting Casting into Mold @ 120°C Mixing->Casting Curing Curing 24h @ 120°C Casting->Curing Compounding Extrusion with FR Additives Curing->Compounding

Figure 2: Critical temperature control points in HQEE-TPU synthesis.[1]

References

  • Gantrade Corporation. (n.d.).[1] HQEE (Hydroquinone Bis(2-Hydroxyethyl) Ether) - Technical Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.).[1] Hydroquinone bis(2-hydroxyethyl) ether - Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • ResearchGate. (2019).[1] Synthesis and properties of segmented polyurethanes with hydroquinone ether derivatives as chain extender. Retrieved from [Link]

  • Ningbo Inno Pharmchem. (2024).[1][6] The Role of HQEE in High-Performance Polyurethane Elastomers. Retrieved from [Link]

Sources

Application Note: High-Performance Polyurethane Elastomer Synthesis Using 1,4-Bis(2-hydroxyethyl)benzene (HQEE)

[1][2]

Executive Summary

1,4-Bis(2-hydroxyethyl)benzene (HQEE), also known as Hydroquinone bis(2-hydroxyethyl) ether, is a premium aromatic diol chain extender used primarily in the synthesis of high-performance cast polyurethane (PU) elastomers. Unlike aliphatic extenders such as 1,4-butanediol (BDO), HQEE incorporates a rigid aromatic ring into the polymer backbone.[1][2] This structural rigidity imparts superior thermal stability, dynamic mechanical properties, and tear strength to the final resin.

However, HQEE presents significant processing challenges due to its high melting point (~98°C) and rapid crystallization kinetics.[3][4][5] This guide details the "Hot Cast" protocol required to successfully utilize HQEE, specifically addressing the critical temperature control points necessary to prevent common defects like "starring."

Chemical Profile & Mechanism

Mechanism of Action

In polyurethane synthesis, the mechanical properties are defined by the phase separation between "soft segments" (long-chain polyols) and "hard segments" (isocyanate + chain extender).[6]

HQEE reacts with diisocyanates (typically MDI) to form the hard segment.[3] The aromatic ring within HQEE facilitates strong

Key Properties
PropertyValue / Description
CAS Number 104-38-1
Molecular Weight 198.22 g/mol
Equivalent Weight ~99.11 g/eq
Melting Point 98°C – 102°C
Appearance White crystalline solid (flakes or powder)
Solubility Insoluble in water; soluble in hot polar solvents
Reaction Pathway Visualization

ReactionPathwayFigure 1: Formation of HQEE-MDI Hard SegmentsMDIMDI Prepolymer(NCO Terminated)MixingHigh-Shear Mixing(>100°C)MDI->Mixing Heated to 90-100°CHQEEHQEE(Aromatic Diol Extender)HQEE->Mixing Melted at 110°CUrethaneUrethane Hard Segment(Crystalline Domain)Mixing->Urethane Chain ExtensionNetworkPhase-SeparatedElastomer NetworkUrethane->Network H-Bonding & Pi-Stacking

Comparative Performance Data

HQEE is often selected when BDO fails to meet thermal or durability requirements. The table below highlights the performance shift in MDI-ether elastomers.

Performance Metric1,4-Butanediol (BDO)HQEEBenefit of HQEE
Hard Segment Melting Point ~180°C~230°CHigher service temperature limits.
Tensile Strength ModerateHighWithstands higher load without failure.
Tear Strength (Split) GoodExcellentCritical for industrial wheels/tires.[4]
Dynamic Heat Buildup ModerateLowReduced hysteresis failure in rolling applications.[3]
Processing Difficulty Low (Liquid at RT)High (Solid, Mp 100°C)Requires specialized heating equipment.

Detailed Application Protocol: The "Hot Cast" Method

WARNING: HQEE does not supercool.[3][4][5][6] It crystallizes immediately upon dropping below its melting point. Temperature maintenance is the single most critical factor.

Equipment Requirements
  • Melting Tank: Capable of maintaining 110°C ± 2°C with agitation.

  • Transfer Lines: Heated and insulated (trace heating) to 110°C.[3][4][5]

  • Vacuum Chamber: For degassing prepolymers.

  • Molds: Metal molds pre-heated to ≥110°C.[4]

Stoichiometry Calculation

To determine the amount of HQEE required for a specific MDI prepolymer:

  • Note: 99.11 is the Eq Wt of HQEE. 4202 is a constant derived from the weight of the NCO group.

  • Target Index: Typically 0.95 – 1.05 (stoichiometric balance).

Step-by-Step Workflow
Step 1: Component Preparation
  • HQEE Melting: Heat HQEE to 110°C . Ensure it is fully molten and transparent. Agitate mildly to ensure homogeneity.

    • Caution: Do not overheat (>120°C) for prolonged periods to avoid oxidation (discoloration).

  • Prepolymer Heating: Heat the MDI prepolymer to 90°C – 100°C .

  • Degassing: Degas the prepolymer under vacuum (<5 torr) to remove trapped air bubbles.

Step 2: Mixing
  • Add the calculated amount of molten HQEE to the prepolymer.

  • Mix immediately and vigorously.

    • Pot Life:[4][5][7][8][9] HQEE reacts rapidly at these temperatures. Pot life is typically 30 to 90 seconds .

    • Process Tip: Ensure the mixing head or vessel is pre-heated.[3][4][5][6] Contact with cold metal will cause HQEE to precipitate instantly.

Step 3: Casting[7][8][10]
  • Pour the mixture into molds pre-heated to 110°C minimum .

  • Critical Check: If the mold is cooler than 100°C, HQEE will crystallize on the surface, causing "starring" (white, star-shaped defects).

Step 4: Curing & Post-Cure
  • Green Strength Cure: Place molds in an oven at 110°C for 16–24 hours .

  • Demolding: Remove part while hot.

  • Conditioning: Allow the part to rest at room temperature for 4 weeks to achieve full property development (final crystallization and network maturation).

Process Visualization

ProcessFlowFigure 2: The 'Hot Cast' Protocol for HQEEcluster_prepPreparation Phasecluster_mixReaction Phase (Critical)cluster_cureCuring PhaseHQEE_MeltMelt HQEETemp: 110°CMixCombine & Mix(Pot Life: <90s)HQEE_Melt->MixInsulated LinesPrepoly_HeatHeat PrepolymerTemp: 95°CPrepoly_Heat->MixCastCast into MoldMold Temp: >110°CMix->CastImmediate PourOvenOven Cure16h @ 110°CCast->OvenPostCurePost Cure4 Weeks @ RTOven->PostCure

Troubleshooting Guide

DefectProbable CauseCorrective Action
"Starring" (White surface spots) HQEE crystallization due to cold mold or cold spots in mix head.Increase mold temp to >110°C. Insulate all transfer lines.
Voids / Bubbles Trapped air or moisture contamination.Degas prepolymer longer. Check HQEE for moisture (hygroscopic).
Low Hardness Incorrect stoichiometry or incomplete cure.Recalculate weight ratios. Ensure full 16h cure at 110°C.
Premature Gelation Prepolymer too hot or catalyst contamination.Reduce prepolymer temp slightly (but keep >90°C). Check for residual catalyst.

Safety & Handling

  • Thermal Hazard: Processing occurs above 100°C. Use heat-resistant gloves and face shields.

  • Inhalation: Molten HQEE can generate vapors. Use local exhaust ventilation.

  • Storage: HQEE is hygroscopic.[11] Store in tightly sealed containers in a cool, dry place. Moisture absorption will react with isocyanates to form CO2 bubbles (foaming).

References

  • Gantrade Corporation. (n.d.). 5 Key Facts about HQEE | Hydroquinone Bis (2-hydroxyethyl) Ether. Retrieved from

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).[1][2] The Impact of HQEE on Polyurethane Hardness and Tensile Strength. Retrieved from

  • Gantrade Corporation. (n.d.). Polyurethane Properties: Tailoring PUR Hard Block Segments. Retrieved from

  • ChemicalBook. (n.d.). Hydroquinone bis(2-hydroxyethyl)ether Properties and Usage. Retrieved from

  • Anderson Development Company. (n.d.). MDI-Based Polyurethane Elastomers Using Di-(2-hydroxyethyl) Disulfide as a Curative. Retrieved from

Techniques for purifying crude 1,4-Bis(2-hydroxyethyl)benzene post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for 1,4-Bis(2-hydroxyethyl)benzene

Executive Summary

This compound (BHB), also known as 1,4-benzenediethanol, is a critical intermediate in the synthesis of high-performance polyesters, crosslinkers, and pharmaceutical compounds. Its purity is paramount; even trace mono-substituted byproducts (e.g., 2-(4-bromophenyl)ethanol) or inorganic salts can terminate polymerization chains or alter drug efficacy.

This guide provides a rigorous, field-proven purification workflow. While historical literature cites benzene as a primary recrystallization solvent, this protocol prioritizes Green Chemistry principles , replacing carcinogenic solvents with safer, high-efficacy alternatives like Toluene and Ethyl Acetate, without compromising yield or crystal habit.

Impurity Profile & Separation Logic

Understanding the "Enemy" is the first step in purification. The crude post-synthesis matrix typically contains:

Impurity TypeSpecific ExamplesSeparation Strategy
Volatile Organics 2-Phenylethanol, Solvent residues (THF, Ether)Vacuum Distillation / High-Vac Drying
Mono-substituted 2-(4-bromophenyl)ethanol (from incomplete Grignard)Recrystallization (Solubility differential)
Inorganics Magnesium salts (

), Aluminum salts
Hot Filtration / Aqueous Wash
Chromophores Oxidized oligomers (Yellow/Brown tars)Activated Carbon Treatment

Core Protocol: Solvent-Selective Recrystallization

Objective: Isolate >99% purity BHB with a target melting point of 85–88°C .

A. Solvent Selection Strategy

Historical literature suggests benzene, but modern safety standards necessitate alternatives. The principle here is Temperature-Dependent Solubility . BHB is a diol with an aromatic core, giving it dual polarity.

  • Primary Recommendation: Toluene .[1]

    • Why: It mimics benzene's aromatic pi-stacking interactions with the solute but has a higher boiling point (110°C), allowing for greater solubility at reflux and steeper solubility drop-off upon cooling.

  • Secondary Recommendation: Ethyl Acetate .[2]

    • Why: Moderate polarity; excellent for removing polar oligomers that might otherwise co-precipitate.

  • Alternative (Green): Ethanol/Water (90:10) .

    • Why: Best for removing inorganic salt residues, though yield may be lower due to high solubility.

B. Step-by-Step Protocol (Toluene Method)

Reagents:

  • Crude this compound

  • Solvent: Toluene (HPLC Grade)

  • Activated Charcoal (Norit® or equivalent)

  • Celite® 545 Filter Aid

Procedure:

  • Dissolution (Thermodynamic Saturation):

    • Place 10 g of crude BHB in a 250 mL round-bottom flask (RBF).

    • Add Toluene (approx. 8–10 mL per gram of solute). Note: If using Ethyl Acetate, start with 5 mL/g.

    • Equip with a magnetic stir bar and a reflux condenser.[3]

    • Heat the mixture to reflux (110°C). The solid should dissolve completely. If not, add solvent in 5 mL increments until dissolution is achieved.

  • Adsorptive Cleaning (Kinetic Impurity Removal):

    • Once dissolved, remove the heat source briefly to stop boiling (safety precaution).

    • Add Activated Charcoal (5% w/w relative to crude mass).

    • Resume reflux for 15 minutes. Mechanism: The high surface area of carbon adsorbs high-molecular-weight colored impurities.

  • Hot Filtration (Inorganic Removal):

    • Critical Step: Pre-heat a glass funnel and filter paper (or a sintered glass funnel) to prevent premature crystallization on the filter.

    • Filter the hot mixture through a pad of Celite® to remove the charcoal and any insoluble inorganic salts.

    • Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Controlled Crystallization (Nucleation Control):

    • Allow the filtrate to cool to room temperature slowly (over 1–2 hours). Do not use an ice bath yet. Rapid cooling traps impurities inside the crystal lattice (occlusion).

    • Once room temperature is reached and crystals have formed, move the flask to a 4°C fridge or ice bath for 1 hour to maximize yield.

  • Isolation & Wash:

    • Filter the white crystals using vacuum filtration (Buchner funnel).

    • Wash the filter cake with cold Toluene (2 x 10 mL).

    • Self-Validating Check: The filtrate (mother liquor) should be significantly more colored than the crystals.

  • Drying:

    • Dry in a vacuum oven at 40°C for 6 hours to remove solvent residues.

Advanced Technique: Vacuum Sublimation

For ultra-high purity applications (e.g., analytical standards).

If recrystallization fails to remove specific isomers, sublimation is the definitive purification method due to the compound's stability and distinct vapor pressure.

  • Conditions: 140–150°C at <0.1 mmHg.

  • Setup: Use a "cold finger" sublimation apparatus.

  • Result: BHB sublimes as brilliant white needles on the cold finger, leaving non-volatile salts and oligomers at the bottom.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Crude Crude BHB (Post-Synthesis) SolventSelect Solvent Selection (Toluene or EtOAc) Crude->SolventSelect Reflux Reflux at 110°C (Dissolution) SolventSelect->Reflux Charcoal Add Activated Carbon (Decolorization) Reflux->Charcoal If colored HotFilter Hot Filtration (Remove Salts/Carbon) Reflux->HotFilter If clear Charcoal->HotFilter Cooling Slow Cooling (RT -> 4°C) HotFilter->Cooling Filtrate Filter Vacuum Filtration Cooling->Filter Crystals Formed Wash Cold Solvent Wash Filter->Wash Drying Vacuum Drying (40°C) Wash->Drying QC QC Analysis (MP: 85-88°C) Drying->QC QC->SolventSelect Purity < 98%

Figure 1: Step-by-step purification logic flow for this compound.

Analytical Validation (QC)

To ensure the protocol was successful, verify the product against these parameters:

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 85 – 88°C Capillary Melting Point (DSC preferred)
Purity (HPLC) > 98.5%C18 Column, MeOH/Water Gradient
Solubility Clear in Methanol100 mg/mL test

Troubleshooting Guide:

  • Oiling Out: If the product forms an oil instead of crystals upon cooling, the solution is likely too concentrated or cooled too fast. Fix: Reheat, add 10% more solvent, and cool slower.

  • Low Yield: If yield is <50%, the solvent volume was too high. Fix: Concentrate the mother liquor by rotary evaporation and collect a second crop (Crop 2).

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • ChemicalBook. (2025). This compound Properties and Synthesis. Retrieved from

  • TCI Chemicals. (2025). Safety Data Sheet: this compound. Retrieved from

  • National Institutes of Health (NIH). (2008). Crystal structure of N,N′-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide (Related structural data). Acta Crystallographica. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Bis(2-hydroxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Bis(2-hydroxyethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your synthesis, improve yields, and overcome common experimental hurdles.

I. Foundational Principles of Synthesis

The primary and most industrially viable route for the synthesis of this compound, also known as hydroquinone di(2-hydroxyethyl) ether (HQEE), involves the base-catalyzed ethoxylation of hydroquinone. This reaction proceeds via a nucleophilic ring-opening of ethylene oxide.

Reaction Scheme:

The selection of catalyst, solvent, temperature, and pressure are critical parameters that significantly influence the reaction rate, yield, and purity of the final product.

II. Detailed Experimental Protocol

This protocol is a baseline procedure that can be optimized for your specific laboratory conditions and scale.

Materials:

  • Hydroquinone (HQ)

  • Ethylene Oxide (EO)

  • Catalyst (e.g., Sodium Hydroxide (NaOH) or a ferrocene-based catalyst)

  • Solvent (e.g., water or an ether-based solvent like diethylene glycol dimethyl ether)

  • Inert gas (Nitrogen or Argon)

  • Hydrochloric Acid (HCl) for neutralization

  • Suitable reaction vessel (e.g., a high-pressure autoclave)

Procedure:

  • Reactor Setup: Charge the reactor with hydroquinone and the chosen solvent. If using a solid catalyst like NaOH, it can be added at this stage.

  • Inert Atmosphere: Purge the reactor multiple times with an inert gas, such as nitrogen, to remove any residual air and moisture. This is crucial to prevent side reactions and ensure safety, especially when working with ethylene oxide.

  • Dissolution: Heat the mixture with stirring to a temperature sufficient to completely dissolve the hydroquinone. For an aqueous solution, this is typically around 80°C[1]. For ether solvents, a temperature of 100-120°C may be required[2].

  • Ethylene Oxide Addition: Once the hydroquinone is fully dissolved, introduce ethylene oxide into the reactor. The addition should be controlled to manage the exothermic nature of the reaction and maintain the desired temperature.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 80-82°C for aqueous systems, or 130-140°C for ether-based systems) and pressure for a specified duration (typically 4-6 hours)[1][2].

  • Work-up:

    • After the reaction is complete, cool the reactor.

    • Carefully vent any unreacted ethylene oxide.

    • Neutralize the reaction mixture with an acid, such as hydrochloric acid, to a neutral pH.

    • Cool the solution further to induce crystallization of the product.

  • Purification:

    • Collect the crude product by filtration.

    • Wash the crystals with cold water or a suitable solvent to remove impurities.

    • Dry the purified this compound product. Further purification can be achieved by recrystallization from a suitable solvent.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Catalyst Activity: Impure or insufficient amount of catalyst. 3. Side Reactions: Formation of byproducts such as higher-order ethoxylates or oxidation of hydroquinone. 4. Loss during Work-up: Product loss during filtration or washing steps.1. Optimize Reaction Conditions: Gradually increase the reaction time or temperature and monitor the reaction progress using techniques like TLC or HPLC. 2. Catalyst Verification: Use a fresh, high-purity catalyst and ensure the correct stoichiometric amount is used. 3. Minimize Side Reactions: Ensure a strictly inert atmosphere to prevent oxidation. Control the stoichiometry of ethylene oxide to minimize the formation of higher-order ethoxylates. 4. Refine Work-up Procedure: Use a minimal amount of cold solvent for washing the crystals to reduce solubility losses.
Product Discoloration (Yellow to Brown) 1. Oxidation of Hydroquinone: Presence of oxygen in the reactor can lead to the oxidation of hydroquinone to p-benzoquinone, which is colored. 2. Thermal Degradation: High reaction temperatures can cause decomposition of the product or starting materials.1. Thorough Inert Gas Purging: Ensure the reactor is thoroughly purged with nitrogen or argon before starting the reaction. 2. Temperature Control: Maintain the reaction temperature within the optimal range and avoid localized overheating.
Formation of a Viscous, Oily Product Instead of a Crystalline Solid 1. Formation of Higher-Order Ethoxylates: An excess of ethylene oxide can lead to the formation of polyethylene glycol-like side products, which are often oily. 2. Presence of Impurities: Impurities in the starting materials or solvent can inhibit crystallization.1. Stoichiometric Control of Ethylene Oxide: Carefully control the molar ratio of ethylene oxide to hydroquinone to favor the formation of the desired product. 2. Use High-Purity Reagents: Ensure the hydroquinone, ethylene oxide, and solvent are of high purity.
Difficulty in Product Crystallization 1. Supersaturation Issues: The solution may not be sufficiently supersaturated for crystallization to occur. 2. Presence of Impurities: As mentioned above, impurities can interfere with the crystal lattice formation.1. Induce Crystallization: Try seeding the solution with a small crystal of the pure product or scratching the inside of the flask to create nucleation sites. Cooling the solution to a lower temperature can also help. 2. Purify the Crude Product: If impurities are suspected, attempt to purify a small portion of the crude oil by column chromatography to obtain a pure sample for seeding.

IV. Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the synthesis of this compound?

A1: Both basic catalysts, such as sodium hydroxide (NaOH), and organometallic catalysts, like ferrocene-based compounds, have been shown to be effective.[1][2] The choice of catalyst can influence the reaction conditions and the final product purity. Basic catalysts are generally more common and cost-effective for industrial applications.

Q2: What are the primary side reactions to be aware of?

A2: The two main side reactions are:

  • Over-ethoxylation: The hydroxyl groups of the product can react further with ethylene oxide to form higher-order ethoxylates (e.g., tri-, tetra-, and polyethylene glycols). This can be minimized by controlling the stoichiometry of the reactants.

  • Oxidation of Hydroquinone: Hydroquinone is susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen, to form p-benzoquinone. Maintaining a strictly inert atmosphere is crucial to prevent this.

Q3: Can this reaction be performed without a solvent?

A3: While a solvent is typically used to facilitate mixing and heat transfer, it is possible to run the reaction neat (without a solvent). However, this may require higher temperatures and pressures and can make it more challenging to control the reaction exotherm.

Q4: What is the role of pressure in this synthesis?

A4: The reaction is typically carried out under pressure to maintain ethylene oxide in the liquid phase at the reaction temperature and to increase its concentration in the reaction mixture, thereby accelerating the reaction rate.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (if the reactor setup allows) and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the consumption of hydroquinone and the formation of the product.

V. Visualizing the Synthesis and Troubleshooting

Workflow for the Synthesis of this compound

SynthesisWorkflow A Reactor Setup: - Hydroquinone - Solvent - Catalyst B Inert Atmosphere: Purge with N₂ or Ar A->B C Dissolution: Heat and Stir B->C D Ethylene Oxide Addition C->D E Reaction: Controlled T & P D->E F Work-up: - Cool - Vent - Neutralize E->F G Crystallization F->G H Purification: - Filter - Wash - Dry G->H I Final Product: This compound H->I

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckReaction Analyze Reaction Mixture (TLC, GC, HPLC) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Significant Side Products? Incomplete->SideProducts No OptimizeConditions Optimize Reaction: - Increase Time - Increase Temperature Incomplete->OptimizeConditions Yes CheckCatalyst Check Catalyst: - Purity - Amount Incomplete->CheckCatalyst If optimization fails CheckStoichiometry Adjust EO:HQ Ratio SideProducts->CheckStoichiometry Over-ethoxylation CheckInertness Improve Inert Atmosphere SideProducts->CheckInertness Oxidation Products WorkupLoss Review Work-up: - Minimize Wash Solvent - Check Filtration SideProducts->WorkupLoss No obvious side products End Yield Improved OptimizeConditions->End CheckCatalyst->End CheckStoichiometry->End CheckInertness->End WorkupLoss->End

Caption: A decision tree to systematically troubleshoot low yield issues.

VI. References

Sources

Common side products in 1,4-Bis(2-hydroxyethyl)benzene reactions and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,4-Bis(2-hydroxyethyl)benzene. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use in chemical synthesis, with a focus on preventing the formation of unwanted side products.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during reactions with this compound and offers solutions based on established chemical principles.

Question 1: My final product is a mixture of the desired polyester and a significant amount of a lower molecular weight byproduct. How do I identify and prevent this?

Answer:

A common issue in the polycondensation of this compound with a dicarboxylic acid or its derivative is the formation of side products through etherification reactions. The most likely byproducts are a linear ether dimer and a cyclic diether.

Identification of Side Products:

The primary method for identifying these byproducts is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The ether byproducts will have distinct retention times and mass spectra compared to the starting material and the desired polyester oligomers.

  • Linear Ether Dimer: Expect a molecule with a mass corresponding to the condensation of two molecules of this compound with the loss of one water molecule.

  • Cyclic Diether (1,4-Dioxane derivative): This intramolecular cyclization product will have a mass corresponding to the loss of two water molecules from the starting material.

Prevention Strategies:

  • Temperature Control: High reaction temperatures significantly favor the formation of ether byproducts.[3][4][5] Maintain the reaction temperature at the lowest possible point that still allows for efficient esterification. For many polyesterification reactions, keeping the temperature below 180°C can significantly reduce ether formation.[6]

  • Catalyst Selection: The choice of catalyst can influence the competition between esterification and etherification. While strong acid catalysts can accelerate esterification, they can also promote dehydration and ether formation.[7][8] Consider using milder catalysts such as certain tin or titanium compounds, which can offer a better selectivity for esterification at lower temperatures.[9]

  • Stoichiometry and Reaction Time: Ensure precise stoichiometric balance between the diol and the diacid. An excess of the diol can increase the likelihood of self-condensation. Monitor the reaction progress and avoid unnecessarily long reaction times, which can lead to increased side product formation.

  • Use of a Co-solvent/Azeotropic Removal of Water: In some cases, using a co-solvent that forms an azeotrope with water can help in its continuous removal, driving the esterification equilibrium forward at lower temperatures and reducing the chance for acid-catalyzed dehydration.[6]

Question 2: I am attempting a Williamson ether synthesis with this compound and a mono-alkyl halide, but I am getting a complex mixture of products, including some polymeric material.

Answer:

This issue arises from the difunctional nature of this compound. While you may intend to form a mono-ether, the presence of two hydroxyl groups allows for multiple reactions to occur.

Root Cause Analysis:

  • Poly-alkylation: The alkyl halide can react with both hydroxyl groups, leading to a diether product in addition to the desired monoether.

  • Intermolecular Etherification: The alkoxide of one molecule of this compound can react with another molecule that has been converted to an alkyl halide (if the reaction conditions allow for it), or more commonly, two alkoxide molecules can be linked by a dihalide, leading to oligomers or polymers.

Prevention and Control:

  • Use of a Protecting Group: To achieve selective mono-etherification, it is highly recommended to use a protecting group for one of the hydroxyl moieties.[10][11][12] A common strategy is to use a silyl ether protecting group, which can be selectively introduced and later removed under specific conditions.

  • Control of Stoichiometry: Using a significant excess of this compound relative to the alkyl halide can favor the formation of the mono-ether product by statistical probability. However, this will require a subsequent purification step to remove the unreacted diol.

  • Reaction Conditions: The Williamson ether synthesis is an SN2 reaction.[13][14][15] Ensure you are using appropriate conditions, such as a polar aprotic solvent (e.g., DMF, DMSO) and a strong, non-nucleophilic base to generate the alkoxide.

Frequently Asked Questions (FAQs)

This section covers broader questions about the reactivity and handling of this compound.

What are the primary side reactions to be aware of when working with this compound?

The two primary side reactions are intermolecular etherification (self-condensation) to form linear oligomers and intramolecular cyclization to form a cyclic diether. Both are dehydration reactions that are typically promoted by acidic conditions and/or high temperatures.

How can I minimize the formation of the cyclic diether byproduct?

The formation of the cyclic diether is an intramolecular process. To minimize it, you should employ reaction conditions that favor the desired intermolecular reaction (e.g., polyesterification). This can be achieved by:

  • Maintaining a higher concentration of reactants to favor intermolecular collisions.

  • Keeping the reaction temperature as low as feasible.

  • Choosing a catalyst that selectively promotes the desired reaction pathway.

What are the recommended analytical methods for monitoring the purity of this compound reactions?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile side products like the cyclic diether and the linear ether dimer.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the consumption of the starting material and the formation of non-volatile oligomers and polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products and can be used to determine the relative amounts of different species in a mixture.

Are there any specific safety precautions I should take when handling this compound?

This compound is generally considered to be an irritant.[16] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

Experimental Protocols

Protocol 1: General Procedure for Polyesterification with Minimized Side Products

This protocol provides a general guideline for the synthesis of a polyester from this compound and a dicarboxylic acid, aiming to minimize ether formation.

  • Reactant Preparation: Ensure both this compound and the dicarboxylic acid are pure and dry.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and the dicarboxylic acid.

  • Catalyst Addition: Add a suitable esterification catalyst (e.g., a tin or titanium-based catalyst) at a concentration of 0.05-0.2 mol% relative to the diacid.

  • Initial Reaction Phase: Heat the mixture under a slow stream of nitrogen to a temperature of 160-180°C. Water will begin to distill off.

  • Polycondensation: Once the initial water evolution has slowed, gradually reduce the pressure to facilitate the removal of the remaining water and ethylene glycol (if formed from transesterification). The temperature can be slowly increased, but should ideally not exceed 220°C to minimize side reactions.

  • Monitoring: Monitor the viscosity of the reaction mixture. The reaction is complete when the desired viscosity is reached.

  • Purification: The resulting polyester can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove unreacted monomers and low molecular weight side products.[17][18]

Protocol 2: Quantification of Ether Side Products by GC-MS

  • Sample Preparation: Take a small aliquot of the crude reaction mixture and dissolve it in a suitable solvent (e.g., dichloromethane or THF). If the product is a solid polymer, an extraction may be necessary.

  • Internal Standard: Add a known amount of an internal standard (a compound not present in the reaction mixture with a known response factor) to the sample solution.

  • GC-MS Analysis: Inject the sample into a GC-MS system. Use a column suitable for separating aromatic compounds and ethers.

  • Data Analysis: Identify the peaks corresponding to the starting material, the linear ether dimer, and the cyclic diether based on their retention times and mass spectra.

  • Quantification: Calculate the concentration of each side product relative to the internal standard by comparing their peak areas.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway for polyesterification and the competing side reactions.

ReactionPathways cluster_reactants Reactants cluster_products Products A This compound C Polyester A->C Esterification D Linear Ether Dimer A->D Intermolecular Etherification E Cyclic Diether A->E Intramolecular Cyclization B Dicarboxylic Acid B->C H2O H2O C->H2O - H2O D->H2O - H2O E->H2O - 2H2O

Caption: Main and side reaction pathways of this compound.

TroubleshootingFlowchart start Problem: Low yield of desired product & presence of byproducts check_temp Is reaction temperature > 180°C? start->check_temp lower_temp Action: Lower temperature and monitor reaction check_temp->lower_temp Yes check_catalyst Are you using a strong acid catalyst? check_temp->check_catalyst No analyze_products Analyze byproducts by GC-MS lower_temp->analyze_products change_catalyst Action: Switch to a milder, more selective catalyst check_catalyst->change_catalyst Yes check_stoichiometry Is there an excess of diol? check_catalyst->check_stoichiometry No change_catalyst->analyze_products adjust_stoichiometry Action: Use equimolar amounts of reactants check_stoichiometry->adjust_stoichiometry Yes check_stoichiometry->analyze_products No adjust_stoichiometry->analyze_products end Problem Resolved analyze_products->end

Caption: Troubleshooting flowchart for side product formation.

References

  • Recent Advances in the Enzymatic Synthesis of Polyester - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega. (2018, January 5). Retrieved January 29, 2026, from [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Retrieved January 29, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (n.d.). Retrieved January 29, 2026, from [Link]

  • Williamson Ether Synthesis - J&K Scientific. (n.d.). Retrieved January 29, 2026, from [Link]

  • Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. (n.d.). Retrieved January 29, 2026, from [Link]

  • Cyclic ether synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]

  • Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures | Macromolecules. (n.d.). Retrieved January 29, 2026, from [Link]

  • Bis(2-hydroxyethyl) terephthalate from depolymerized waste polyester modified graphene as a novel functional crosslinker for electrical and thermal conductive polyurethane composites | Request PDF. (2025, August 7). Retrieved January 29, 2026, from [Link]

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - NIH. (2022, November 30). Retrieved January 29, 2026, from [Link]

  • Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved January 29, 2026, from [Link]

  • 18.4: Cyclic Ethers - Epoxides - Chemistry LibreTexts. (2024, September 29). Retrieved January 29, 2026, from [Link]

  • Protection and Deprotection - CEM Corporation. (n.d.). Retrieved January 29, 2026, from [Link]

  • Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2-(2-Hydroxyethyl)benzene-1,4-diol - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Effect of temperature on polyesterification reaction at a catalyst dose... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • 13.3 Synthesis and Reactions of Ethers - YouTube. (2018, September 20). Retrieved January 29, 2026, from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf. (n.d.). Retrieved January 29, 2026, from [Link]

  • What Is The Role Of A Catalyst In The Esterification Process? - Chemistry For Everyone. (2025, September 8). Retrieved January 29, 2026, from [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. (n.d.). Retrieved January 29, 2026, from [Link]

  • How Does Temperature Affect The Curing Of Polyester Resin? - Chemistry For Everyone. (2025, July 8). Retrieved January 29, 2026, from [Link]

  • Method for esterification of a diol using a reactive distillation - Eureka | Patsnap. (n.d.).
  • Analysis of Benzene and its Derivatives (BTEX) in Water by Gas Chromatography - Agilent. (2022, September 22). Retrieved January 29, 2026, from [Link]

  • Chapter 3 Diol Protecting Groups. (n.d.). Retrieved January 29, 2026, from [Link]

  • Introduction to Cyclic Ethers - YouTube. (2021, July 7). Retrieved January 29, 2026, from [Link]

  • WO2021124149A1 - Process for purifying bis(2-hydroxyethyl)terephthalate - Google Patents. (n.d.).
  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

  • US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate - Google Patents. (n.d.).
  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 29, 2026, from [Link]

  • Bioisosteres of benzene and intramolecular crossed [2 + 2] cycloaddition as a strategy to access polysubstituted bicyclo[2.1.1]hexanes - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Optimizing catalyst concentration for polymerization with 1,4-Bis(2-hydroxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Concentration Optimization & Process Troubleshooting[1][2]

Executive Summary

1,4-Bis(2-hydroxyethyl)benzene (BHEB), also commercially known as HQEE (Hydroquinone bis(2-hydroxyethyl) ether), is a rigid aromatic diol used to enhance the thermal stability, crystallinity, and modulus of high-performance polyesters and polyurethanes.[1][2]

Unlike aliphatic diols (e.g., ethylene glycol), BHEB introduces significant steric hindrance and rigidity.[1][2] This alters the kinetic landscape of polymerization, making catalyst concentration a critical variable. Over-catalysis leads to rapid yellowing (chromophore formation) and ether-cleavage degradation, while under-catalysis results in prolonged residence times that thermally degrade the polymer before high molecular weight is achieved.[1][2]

This guide provides an autonomous troubleshooting framework for optimizing catalyst load, specifically focusing on Melt Polycondensation (Polyester synthesis) and Polyaddition (Polyurethane synthesis).[1][2]

Module 1: Catalyst Selection & Concentration Strategy
Q: What is the optimal catalyst concentration range for BHEB-based polyesters?

A: The optimal range depends entirely on the metal center of your catalyst. There is no "universal" ppm.[2] You must balance Electrophilicity (Rate) against Lewis Acidity (Side Reactions) .[1][2]

Catalyst TypeActive MetalTypical Concentration Range (ppm Metal)CharacteristicsRecommended For
Titanates (e.g., TBT, TIS)Titanium (Ti)10 – 50 ppm Ultra-high activity; prone to causing severe yellowing at >50 ppm due to Ti-complex formation.[1][2]Fast cycle times; copolymers where color is secondary.[2]
Antimonates (e.g.,

)
Antimony (Sb)150 – 400 ppm Slower kinetics; high thermal stability; "cleaner" polymer color.[1][2]Optical grade polymers; high-temperature processing.[2]
Tin Compounds (e.g., DBTO)Tin (Sn)50 – 200 ppm Balanced activity; often used in synergistic blends.[1][2]General purpose engineering plastics.[2][3]

Technical Insight: For BHEB, Titanium tetrabutoxide (TBT) is the most aggressive.[1][2] While it drives the reaction fast, it catalyzes the cleavage of the ether bond in BHEB, leading to acetaldehyde-like byproducts and quinone-like chromophores. Recommendation: Start with 15 ppm Ti and only increase if Intrinsic Viscosity (IV) plateaus early.[1][2]

Q: How do I calculate the catalyst loading correctly?

A: Do not calculate based on the total reactor volume. Catalyst concentration must be calculated based on the Theoretical Polymer Yield (the weight of the final polymer, not the initial monomer charge).

Formula:


[1][2]

Failure to adjust for the loss of volatile byproducts (methanol/water) during transesterification will result in a higher effective catalyst concentration in the final melt, accelerating degradation.

Module 2: Troubleshooting Reaction Kinetics & Quality
Q: My polymer is turning yellow/brown before reaching target molecular weight. Why?

A: This is the "Thermal-Catalytic Paradox." You likely have high localized catalyst concentration or excessive thermal history .[2]

Root Cause Analysis:

  • Ti-Complexation: Titanium catalysts form colored complexes with phenolic degradation products derived from the BHEB aromatic ring.

  • Ether Linkage Scission: The ether oxygen in BHEB is susceptible to oxidative attack. High catalyst loads lower the activation energy for this degradation pathway.

Corrective Action Protocol:

  • Reduce Catalyst: Drop TBT concentration by 50%.

  • Add Phosphorus Stabilizers: Introduce Phosphoric Acid (

    
    ) or Triphenyl Phosphate (TPP) at the end of the esterification stage. Phosphorus acts as a "catalyst poison," sequestering active metal sites to prevent degradation during the high-heat soak of polycondensation.
    
    • Target Ratio: P/Metal molar ratio of 0.5 – 0.8 .

Q: The reaction rate stalls (IV does not increase) despite high vacuum. Should I add more catalyst?

A: NO. Adding catalyst late in the reaction is ineffective due to diffusion limitations.

The Mechanism: In the final stages of polycondensation, the reaction is Mass Transfer Limited , not kinetically limited. The removal of the diol byproduct (ethylene glycol or excess BHEB) is driven by diffusion through the viscous melt.

  • Diagnosis: If vacuum is >1 mbar and IV is stagnant, your surface-to-volume ratio is too low.[1][2]

  • Solution: Increase agitator speed (renew surface area) or improve vacuum level.[1][2] Adding catalyst here will only degrade the polymer.

Module 3: Visualization of Optimization Workflow

The following diagram outlines the logical decision tree for optimizing your catalyst load based on experimental feedback (Color vs. Viscosity).

OptimizationWorkflow Start Start: Catalyst Selection Calc Calculate Loading (ppm) Based on Polymer Yield Start->Calc React Run Melt Polycondensation (Stage 1 & 2) Calc->React Analyze Analyze Output: 1. Intrinsic Viscosity (IV) 2. Color (CIE b*) React->Analyze Decision Decision Matrix Analyze->Decision Issue1 High IV, High Yellowing (b* > 5) Decision->Issue1 Fast Rate Bad Color Issue2 Low IV, Low Yellowing Decision->Issue2 Slow Rate Good Color Issue3 Low IV, High Yellowing Decision->Issue3 Degradation Dominant Success Target IV, Acceptable Color Decision->Success Optimized Action1 Action: Reduce Catalyst Conc. Add P-Stabilizer Issue1->Action1 Action2 Action: Increase Catalyst Conc. Check Vacuum Integrity Issue2->Action2 Action3 Action: FATAL ERROR Reduce Temp (-10°C) Check Monomer Purity Issue3->Action3 Action1->Calc Iterate Action2->Calc Iterate Action3->Calc Iterate

Figure 1: Iterative Logic Loop for Catalyst Optimization.[1][2] Note that "Low IV + High Yellowing" indicates thermal degradation is outpacing propagation, requiring temperature reduction rather than catalyst adjustment.[1][2]

Module 4: Standardized Experimental Protocol (Polyester Synthesis)

Objective: Synthesis of Poly(terephthalate-co-BHEB) with target IV > 0.6 dL/g.

Materials:

  • Dimethyl Terephthalate (DMT) or Terephthalic Acid (TPA)[1][2]

  • This compound (BHEB) [Molar Excess: 1.2 – 2.0x][1][2]

  • Catalyst: Titanium Tetrabutoxide (TBT) in n-butanol solution.[1][2]

Step-by-Step Methodology:

  • Catalyst Pre-Dilution:

    • Never add neat TBT directly to the reactor; it will hydrolyze instantly upon contact with moisture in the air/monomers, forming inactive

      
       particles (haze).
      
    • Protocol: Dilute TBT to 1% w/w in anhydrous n-butanol or BHEB melt.

  • Ester Interchange (Stage 1):

    • Temp: 190°C

      
       230°C.
      
    • Atmosphere: Nitrogen purge.[2]

    • Catalyst Injection: Add 50% of total catalyst load at the start.

    • Endpoint: Theoretical methanol/water collection (>95%).

  • Stabilizer Addition (Critical Step):

    • Once methanol evolution ceases, add Phosphorus stabilizer (e.g., Phosphoric acid).[1][2]

    • Wait 15 minutes before proceeding to vacuum. This allows the P-compound to complex with the Ti, moderating its activity for the high-heat stage.

  • Polycondensation (Stage 2):

    • Temp: Ramp to 260°C – 270°C (Do not exceed 280°C; BHEB degrades).

    • Vacuum: Ramp pressure down linearly over 45 minutes to <1 mbar.

    • Agitation: Constant torque monitoring. Stop reaction when torque indicates target viscosity.[2]

  • Quenching:

    • Break vacuum with Nitrogen.[2] Extrude into water bath immediately to freeze morphology.

Module 5: Reaction Pathway Visualization

Understanding the competition between chain growth and degradation is vital.

ReactionPathways Monomers Monomers (BHEB + Diester) Transest Transesterification (Oligomers) Monomers->Transest Cat: Ti/Sb -MeOH Polymer High Mw Polymer (Target) Transest->Polymer Polycondensation Vacuum <1mbar Side1 Side Rxn: Ether Cleavage (Acetaldehyde + Vinyls) Transest->Side1 Excess Heat High Cat Conc. Side2 Side Rxn: Chromophores (Yellowing) Polymer->Side2 Oxidation Long Residence Time Side1->Side2 Degradation Cascade

Figure 2: Mechanistic pathway showing how excess heat and catalyst concentration divert the reaction from polymer formation to degradation products.[1]

References
  • Kinetics of Polycondensation: Lee, S. J., & Cheong, S. I. (2002).[1][2] Kinetic study on the polycondensation reaction of bis-hydroxyethyl naphthalate. Polymer (Korea).[1][2][4] Link (Analogous aromatic diol kinetics).[1][2]

  • Catalyst Coloration Mechanisms: Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate).[1][5] Royal Society of Chemistry.[1] Link

  • Titanium Catalyst Optimization: Comparison between titanium tetrabutoxide and a new commercial titanium dioxide based catalyst used for the synthesis of poly(ethylene terephthalate). Journal of Applied Polymer Science.[1][6] Link[1][2]

  • BHEB Chemical Properties: this compound Product Data. PubChem.[2][7][8] Link[1][2]

  • Polymerization Troubleshooting: Polyester synthesis with enhanced titanium catalyst composition. US Patent Application 20050187374A1.[2] Link

Sources

Technical Support Center: Troubleshooting Low Molecular Weight in Polymers from 1,4-Bis(2-hydroxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Bis(2-hydroxyethyl)benzene in polymerization reactions. This guide is designed to provide in-depth, field-proven insights into common challenges, particularly the failure to achieve desired high molecular weights in the resulting polymers, such as polyesters and polyurethanes. The following question-and-answer format addresses specific issues encountered during experimental work, explaining the underlying scientific principles to empower you to effectively troubleshoot your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My final polymer has a significantly lower molecular weight than expected. What are the most likely causes?

Low molecular weight is a common issue in step-growth polymerization and can almost always be traced back to a few key principles. Step-growth polymerization, the mechanism by which monomers like this compound form polymers, requires very high conversion rates (typically >99%) to achieve high molecular weights.[1][2] Even small deviations from ideal conditions can severely limit chain growth.

The most probable causes for low molecular weight are:

  • Stoichiometric Imbalance: The molar ratio of the functional groups of your comonomers is not exactly 1:1.[3]

  • Monomer Impurities: The presence of monofunctional impurities or even residual solvents can act as chain stoppers.

  • Incomplete Reaction: The polymerization has not been allowed to proceed to a high enough conversion.

  • Side Reactions: Undesired chemical reactions are terminating chains or creating non-reactive end-groups.

  • Inefficient Removal of Byproducts: In polycondensation reactions, the byproduct (e.g., water or methanol) is not being effectively removed, shifting the reaction equilibrium away from polymer formation.[4][5]

Let's break down how to diagnose and solve each of these issues.

Issue 2: How can I be sure my monomer stoichiometry is correct, and why is it so critical?

In step-growth polymerization of bifunctional monomers (A-A and B-B type), any deviation from a perfect 1:1 molar ratio of functional groups will result in a lower degree of polymerization.[6][7] The monomer in excess will cap the chain ends, preventing further growth.[2] This principle is described by the Carothers equation, which demonstrates that even a 1% molar imbalance can drastically reduce the achievable molecular weight.[8][9]

Troubleshooting Stoichiometry:
  • Accurate Measurement: Use high-precision balances (at least 4 decimal places) and ensure complete transfer of monomers to the reaction vessel.

  • Monomer Purity: The purity of your monomers is paramount. If your this compound or your comonomer (e.g., a diacid or diisocyanate) is not pure, your initial mass-based calculations will be incorrect.

  • Consider Volatility: If one monomer is more volatile, it could be lost during reaction setup, especially under vacuum or at elevated temperatures, leading to an unintended stoichiometric imbalance.

Stoichiometry_Effect

Issue 3: I suspect my this compound is impure. How do I purify it and what impurities should I look for?

Commercial this compound can contain impurities that are detrimental to polymerization. The most common and problematic are monofunctional species, which act as chain stoppers, and residual water, which can interfere with certain polymerization reactions (like those with diisocyanates) and affect stoichiometry.

Protocol for Monomer Purification:

Recrystallization is a highly effective method for purifying this compound.

  • Solvent Selection: Choose a solvent system in which the monomer is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water or acetone can be effective.

  • Dissolution: Dissolve the crude monomer in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum at a temperature below the melting point (approx. 102-105°C) to remove all residual solvent and water.

Characterization:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy: To confirm chemical structure and the absence of organic impurities.

  • Karl Fischer Titration: To quantify residual water content.

Issue 4: My polyesterification reaction seems to stall, and the molecular weight plateaus at a low value. What's happening?

This is a classic sign of equilibrium limitations in a polycondensation reaction. The formation of polyesters from a diol and a diacid is a reversible esterification reaction that produces water as a byproduct.[4][10]

(n+1) HO-R-OH + (n) HOOC-R'-COOH ⇌ HO[-R-OOC-R'-COO-]n-R-OH + (2n) H₂O

According to Le Chatelier's principle, the reaction will reach equilibrium and stop proceeding forward if the water is not removed. To achieve the high conversion (>99%) needed for high molecular weight, you must actively drive the reaction forward.[5]

Troubleshooting Incomplete Reaction:
ParameterRecommended ActionScientific Rationale
Byproduct Removal Apply high vacuum (e.g., <1 Torr) during the later stages of the polymerization. Increase the surface area of the reaction mixture through efficient stirring to facilitate byproduct evaporation.Shifts the reaction equilibrium towards the products, favoring chain growth.[4][5]
Temperature Increase the reaction temperature in stages. A common profile for polyesterification is an initial stage around 180-220°C followed by a higher temperature stage (250-280°C) under vacuum.Increases the reaction rate and the volatility of the condensation byproduct, aiding its removal.[3]
Reaction Time Ensure sufficient reaction time, which can be several hours, especially in the high-vacuum stage.Step-growth polymerization requires long reaction times to build high molecular weight chains.[3]
Catalyst Use an appropriate catalyst, such as antimony trioxide, titanium alkoxides, or tin-based compounds, to accelerate the reaction.[11][12]Catalysts increase the rate of both esterification and transesterification reactions, helping to reach high conversion faster.[12][13]

Polycondensation_Equilibrium

Issue 5: I'm observing discoloration (yellowing or browning) in my polymer. Could this be related to low molecular weight?

Yes, discoloration often indicates thermal degradation or other side reactions, which can certainly limit molecular weight. At the high temperatures required for polycondensation, monomers and polymers can undergo undesirable reactions.

Common Side Reactions and Solutions:
  • Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation, forming chromophores (colored groups) and potentially causing chain scission.

    • Solution: Maintain an inert atmosphere (e.g., high-purity nitrogen or argon) throughout the entire reaction, especially during heating.

  • Etherification: The hydroxyl end-groups of this compound can react with each other to form an ether linkage and eliminate water. This side reaction consumes hydroxyl groups, leading to a stoichiometric imbalance.

    • Solution: Use an appropriate catalyst and carefully control the reaction temperature to favor the desired esterification reaction.

  • Transesterification: While important for achieving a statistical molecular weight distribution, unwanted transesterification can sometimes lead to the formation of cyclic oligomers, which can be volatile and removed from the reaction, again disrupting stoichiometry.[14][15]

    • Solution: Catalyst choice is key. Some catalysts promote transesterification more than others.[12] Reaction conditions (temperature, pressure) also play a significant role.

Issue 6: How do I properly characterize my polymer to confirm low molecular weight and diagnose the problem?

Accurate characterization is essential. The primary technique for determining molecular weight and its distribution is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[16][17]

Protocol for GPC/SEC Analysis:
  • Sample Preparation: Dissolve a small, accurately weighed amount of your polymer in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform). The solution must be filtered through a syringe filter (e.g., 0.22 µm) to remove any particulates that could damage the GPC columns.[16]

  • Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector. The system should be calibrated with narrow-polydispersity standards (e.g., polystyrene) of known molecular weights.[18]

  • Analysis: The GPC separates polymer chains based on their hydrodynamic volume in solution—larger chains elute first.[19][20] The software then calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) relative to the calibration standards.

Interpreting the Results:

  • Low Mn and Mw: Directly confirms the synthesis of a low molecular weight polymer.

  • Broad PDI (e.g., >2.5 for step-growth): Can indicate the presence of side reactions or poor control over the polymerization.

  • Bimodal or Multimodal Distribution: May suggest the presence of cyclic species, unreacted oligomers, or a separate degradation pathway.

By systematically addressing these key areas—stoichiometry, monomer purity, reaction conditions, and side reactions—you can effectively troubleshoot and optimize your polymerization of this compound to achieve the desired high molecular weight polymers for your research and development needs.

References
  • Nishikubo, T., Kameyama, A., & Yamada, S. (1999). Significance of Stoichiometric Imbalance in Step Polymerization via Reactive Intermediate. Macromolecules, 32(1), 23-27. [Link]

  • Fiveable. (n.d.). Step-growth polymerization. Polymer Chemistry Class Notes. [Link]

  • Zhang, J., & Zhang, H. (2021). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. ACS Omega, 6(6), 4235–4243. [Link]

  • Tobita, H., & Ohtani, Y. (1992). Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method. Polymer, 33(4), 801-807. [Link]

  • Chemical Engineering Blog. (2014, May 21). Molecular Weight Control in Step Growth Polymerization. [Link]

  • ResearchGate. (n.d.). Stoichiometric Imbalance-promoted Step-growth Polymerization Based on Self-accelerating Three-component Reaction. Request PDF. [Link]

  • Lipomi, D. (2017, April 10). Ep4 Step-growth polymerization, Carothers equation, molecular weight - UCSD NANO 134. YouTube. [Link]

  • Chemistry Stack Exchange. (2021, August 4). Is stoichiometric imbalance in polymerization important if the process has an evaporation step?. [Link]

  • InfinityLab. (2026, January 15). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. [Link]

  • Fiveable. (n.d.). Stoichiometry and molecular weight control. Intro to Polymer Science Class Notes. [Link]

  • Waters Corporation. (n.d.). High-Speed, High-Resolution Analysis of Low Molecular Weight Polymers Using the Advanced Polymer Chromatography (APC) System. [Link]

  • Wikipedia. (n.d.). Step-growth polymerization. [Link]

  • Separation Science. (2025, June 9). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. [Link]

  • Wikipedia. (n.d.). Transesterification. [Link]

  • Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. [Link]

  • Science Info. (2023, April 6). Synthesis of Polyester: Important Polymerization Reaction. [Link]

  • MDPI. (n.d.). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. [Link]

  • ResearchGate. (2025, October 16). (PDF) Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. [Link]

  • National Institutes of Health. (2022, November 22). Recent Advances in the Enzymatic Synthesis of Polyester. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of telechelic polyesters by means of transesterification of an A2 + B2 polycondensation-derived cyclic polyester with a functionalized diester. Polymer Chemistry. [Link]

  • The University of Queensland. (n.d.). Polyester transesterification through reactive blending and its applications: a comprehensive review. UQ eSpace. [Link]

  • Los Alamos National Laboratory. (n.d.). Effects of hydrolysis-induced molecular weight changes on the phase separation of a polyester polyurethane. [Link]

  • ResearchGate. (n.d.). Polyester transesterification through reactive blending and its applications: a comprehensive review. [Link]

  • ScienceDirect. (n.d.). Impact of polymer molecular weight on the efficiency of temperature swing solvent extraction for desalination of concentrated br. [Link]

  • MDPI. (n.d.). The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester. [Link]

  • National Institutes of Health. (n.d.). Controlled Catalysis Delivering High Molecular Weight Polyesters as Recyclable Alternatives to Polystyrenes. PMC. [Link]

  • National Institutes of Health. (2018, July 30). Hydrolytic Degradation and Erosion of Polyester Biomaterials. PMC. [Link]

  • DKatalyst. (n.d.). Catalysts for Polymer Synthesis. [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.13: Polyesters. [Link]

  • Chemistry LibreTexts. (2023, January 22). Polyesters. [Link]

  • Royal Society of Chemistry. (n.d.). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry. [Link]

  • ResearchGate. (n.d.). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Request PDF. [Link]

Sources

Technical Support Center: Thermal Stabilization of 1,4-Bis(2-hydroxyethyl)benzene (BHEB)

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 1,4-Bis(2-hydroxyethyl)benzene CAS: 5140-03-4 Synonyms: 1,4-Benzenediethanol; p-Di(2-hydroxyethyl)benzene Support Tier: Level 3 (Senior Application Scientist)[1]

Core Technical Overview

The Challenge: this compound (BHEB) is a dialcohol used primarily as a chain extender in high-performance polyurethanes and polyesters.[1] While chemically robust at room temperature (MP ~88°C), it exhibits two distinct degradation failure modes above 150°C:[1]

  • Oxidative Degradation: The primary hydroxyl groups oxidize to aldehydes (phenylacetaldehyde derivatives) and carboxylic acids, leading to rapid yellowing (color body formation).[1]

  • Thermal Dehydration: At temperatures >180°C, or in the presence of acidic catalysts, BHEB dehydrates to form 1,4-divinylbenzene .[1] This is a critical failure mode because divinylbenzene is a potent crosslinker, causing irreversible gelation and reactor fouling.[1]

The Solution: Preventing degradation requires a "Defense-in-Depth" strategy combining strict anaerobic processing with synergistic antioxidant stabilization.[1]

Troubleshooting Guide (Q&A)

Issue 1: Rapid Yellowing During Melt Processing

User Question: "My BHEB melt turned from clear to dark yellow within 20 minutes at 160°C. We are under a 'nitrogen blanket'.[1] What is happening?"

Scientist Diagnosis: "Nitrogen blanket" is often a misnomer in lab settings.[1] A simple flow of N2 over an open vessel is insufficient to prevent oxidative dehydrogenation of the benzylic-like carbons.[1] The yellow color comes from the formation of conjugated quinonoid structures and aldehydes.[1]

Corrective Protocol:

  • Vacuum/Purge Cycles: Do not just flow N2. You must evacuate the vessel to <10 mbar, then refill with dry N2.[1] Repeat this 3 times before heating.

  • Check Oxygen Levels: Ensure your reactor O2 level is <10 ppm.

  • Add Antioxidants: If the end-application permits, add 1000 ppm Irganox 1010 (Hindered Phenol) prior to heating.[1] This scavenges the peroxy radicals formed by trace oxygen.[1]

Issue 2: Gel Particles and Viscosity Spikes

User Question: "We observed insoluble 'fish-eyes' and a sudden spike in viscosity during the synthesis of our prepolymer using BHEB at 200°C."

Scientist Diagnosis: You have likely triggered thermal dehydration , converting BHEB into 1,4-divinylbenzene (DVB).[1] Even trace amounts of DVB will cause crosslinking because it is a tetra-functional monomer in this context.[1] This reaction is acid-catalyzed.[1]

Corrective Protocol:

  • Lower Temperature: Limit processing temperature to <175°C . The rate of dehydration increases exponentially above 180°C.[1]

  • Neutralize Acidity: Ensure the reaction medium is neutral. If you are using acidic catalysts (e.g., p-TsOH) for esterification, you are accelerating the dehydration of BHEB.[1] Switch to neutral catalysts (e.g., Titanium butoxide) or buffer the system.[1]

  • Radical Inhibitor: Add 50-100 ppm of 4-Methoxyphenol (MEHQ) .[1] This inhibits the polymerization of any vinyl groups that do form, preventing the "gel" from propagating.[1]

Issue 3: Melting Point Depression

User Question: "Our recovered BHEB has a melting point of 82°C instead of 88°C. Can we reuse it?"

Scientist Diagnosis: No. A 6°C depression indicates significant impurity accumulation (likely >5%).[1] These impurities are usually mono-dehydrated species (p-vinyl-phenylethanol) or oligomeric ethers formed by condensation.[1] Reusing this will disrupt the stoichiometry of your polymer synthesis.[1]

Corrective Protocol:

  • Recrystallization: Dissolve the degraded BHEB in hot ethanol or ethyl acetate, filter while hot to remove crosslinked gels, and cool to recrystallize.

  • Verify Purity: Run DSC (Differential Scanning Calorimetry).[1] The peak onset should be >87°C.[1][2]

Experimental Protocols

Protocol A: The "Zero-Oxidation" Melt Preparation

Use this workflow for preparing BHEB for sensitive polymerization reactions.[1]

Materials:

  • BHEB (CAS 5140-03-4)[1][2][3]

  • Antioxidant: Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) (e.g., Irganox 1010)[1]

  • Vacuum/Inert Gas Manifold (Schlenk line)[1]

Step-by-Step:

  • Charge: Load solid BHEB into the reactor at room temperature.

  • Doping: Add 0.1 wt% (1000 ppm) of Irganox 1010.

    • Why? The antioxidant melts before degradation starts, protecting the BHEB as it transitions to liquid.[1]

  • Inertization (Critical):

    • Apply vacuum (<5 torr) for 10 minutes to remove adsorbed air from the powder surface.[1]

    • Backfill with Ultra-High Purity (UHP) Nitrogen.[1]

    • Repeat 3 times.

  • Melting: Heat the reactor oil bath to 100°C (12°C above MP).

    • Note: Do not overheat.[1] BHEB has low thermal conductivity; high gradients cause local overheating at the wall.[1] Use slow stirring (50 RPM) once molten.

  • Hold: Maintain under positive N2 pressure (bubbler). Do not store molten for >4 hours.

Protocol B: QC Analysis for Degradation

Run this check to validate BHEB quality before use.

TestMethodAcceptance CriteriaFailure Indication
Appearance Visual (Molten)Water White / ClearYellow/Amber (Oxidation)
Melting Point DSC (10°C/min)Onset > 87.5°COnset < 86°C (Impurity)
Solubility 10% in MethanolClear SolutionHaze/Particulates (Crosslinked Gel)
Vinyl Content 1H-NMRAbsent (No peaks at 5.2/5.7 ppm)Peaks present (Dehydration)

Mechanism & Visualization

Figure 1: Thermal Degradation Pathways of BHEB

This diagram illustrates the two critical failure modes: Oxidation (Yellowing) and Dehydration (Crosslinking).[1]

BHEB_Degradation BHEB This compound (Intact Molecule) Heat Heat (>150°C) BHEB->Heat Aldehyde Phenylacetaldehyde Deriv. (Yellowing) Heat->Aldehyde + Oxygen (Oxidation) Vinyl p-Divinylbenzene (Reactive Monomer) Heat->Vinyl + Acid/High Temp (Dehydration) Oxygen Oxygen (Trace) Acid Acid Catalyst AcidProd Carboxylic Acids (Chain Termination) Aldehyde->AcidProd Further Oxidation Gel Crosslinked Gel (Insoluble Particles) Vinyl->Gel Polymerization

Caption: Pathway analysis showing how oxygen drives discoloration (top) while excessive heat/acidity drives dehydration to divinylbenzene, leading to catastrophic gelation (bottom).[1]

Figure 2: Stabilization Workflow

The self-validating logic for processing BHEB safely.

Stabilization_Logic Start Start: Solid BHEB Step1 Vacuum/N2 Cycles (x3) Removes O2 Start->Step1 Step2 Add Stabilizers (Phenolic + Phosphite) Step1->Step2 Process Melt Process (<175°C) Step2->Process Check Check Clarity & Viscosity Process->Check Success Proceed to Polymerization Check->Success Clear/Stable Fail STOP: Recrystallize Check->Fail Yellow/Haze

Caption: Operational workflow ensuring oxygen removal and antioxidant protection prior to thermal exposure.

Data Summary: Stability Limits

ParameterSafe LimitCritical LimitConsequence of Exceeding
Processing Temp 90°C - 160°C> 180°CDehydration to Divinylbenzene (Gelation)
Oxygen Concentration < 10 ppm> 100 ppmYellowing (Quinone formation)
Hold Time (Molten) < 4 Hours> 12 HoursOligomerization (Ether formation)
Acidity (pH) Neutral (6-8)Acidic (< 5)Catalytic Dehydration

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5013205, this compound.[1] Retrieved from [Link]

  • Zweifel, H., et al. (2009). Plastics Additives Handbook, 6th Edition. Hanser Publishers.[1] (Standard reference for mechanism of phenolic/phosphite stabilization).

Sources

Technical Support Center: Managing Reaction Kinetics in 1,4-Bis(2-hydroxyethyl)benzene (HQEE) Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Bis(2-hydroxyethyl)benzene, commonly known as HQEE (Hydroquinone bis(2-hydroxyethyl) ether), is a high-performance aromatic diol used primarily as a chain extender in polyurethanes (PU) and a rigid co-monomer in high-performance polyesters (e.g., PBT copolymers).[1] Its rigid aromatic core confers superior thermal stability, tensile strength, and crystallinity compared to aliphatic diols like 1,4-butanediol (BDO).

However, HQEE presents distinct kinetic challenges: high melting point (88°C) , poor solubility , and a propensity for oxidative discoloration . This guide addresses these specific kinetic bottlenecks.

Module 1: Catalyst Selection & Initiation Kinetics

Q: My reaction rate is sluggish during the transesterification stage. Should I increase the catalyst concentration?

A: Not necessarily. Increasing catalyst load often exacerbates side reactions (coloration) without linearly increasing the rate, due to mass transfer limitations.

Root Cause Analysis: In HQEE systems, the reaction rate is often limited by the solubility of HQEE in the co-monomer melt rather than the intrinsic catalytic rate. HQEE has a high melting point (~88°C) and can recrystallize on cooler reactor walls, removing it from the active kinetic zone.

Troubleshooting Protocol:

  • Temperature Ramp: Ensure your reactor temperature is maintained >100°C before catalyst addition to ensure a homogeneous melt.

  • Catalyst Type: Switch catalysts rather than increasing concentration.

    • Titanium (TBT/TIS): Highest activity, but causes yellowing. Use for non-color-critical industrial grades.

    • Germanium (GeO₂): Slower kinetics but produces optical-grade, white polymers.

    • Tin (DBTO): Intermediate activity, good for PU systems.

Data: Catalyst Performance Matrix | Catalyst Type | Kinetic Rate (


) | Color Index (

) | Side Reaction Risk | Recommended Application | | :--- | :--- | :--- | :--- | :--- | | Titanium (TBT) | High | High (Yellowing) | High (Ether formation) | Industrial fibers, opaque parts | | Germanium (GeO₂) | Moderate | Low (White) | Low | Optical films, medical devices | | Antimony (Sb₂O₃) | Low-Moderate | Moderate (Grey) | Low | General purpose PET/PBT | | Tin (DBTO) | Moderate | Low | Moderate | Polyurethanes (PU) |[1]

Module 2: Propagation & Viscosity Management

Q: The reaction stalls at intermediate molecular weight (MW). Vacuum is full (<1 Torr). What is happening?

A: You are likely experiencing "Kinetic Trapping" due to phase separation or sublimation.

Mechanism: Unlike liquid diols, HQEE is a solid that can sublime under high vacuum if the temperature is too high relative to the oligomer molecular weight. If HQEE sublimes and deposits on the condenser, the stoichiometry of the reaction shifts, leaving an excess of acid/isocyanate groups and terminating chain growth.

Self-Validating Protocol (The "Sublimation Check"):

  • Inspect the Condenser: If you see white crystalline deposits (snow-like) in the vacuum line, you are losing HQEE.

  • Adjust Vacuum Ramp: Do not apply full vacuum immediately. Use a step-down vacuum profile :

    • Stage 1: 100 Torr (Remove bulk volatiles/water).

    • Stage 2: 10 Torr (Oligomerization).

    • Stage 3: <1 Torr (High MW build) – Only apply once the melt is clear and viscous.

Visualization: Polycondensation Kinetic Pathway

ReactionKinetics Monomers Monomers (HQEE + Diacid/Iso) Melt Homogeneous Melt (>100°C) Monomers->Melt Heat (> MP of HQEE) Oligomer Oligomerization (Low Vacuum) Melt->Oligomer Transesterification (Cat: Ti/Ge) Sublimation HQEE Sublimation (Stoichiometry Loss) Melt->Sublimation Vacuum applied too early Polymer High MW Polymer (High Vacuum) Oligomer->Polymer Polycondensation (-Glycol removal) Color Oxidative Degradation (Yellowing) Oligomer->Color T > 270°C or O2 leak

Figure 1: Kinetic pathway of HQEE polymerization highlighting critical failure points (Sublimation and Degradation).

Module 3: Side Reactions & Impurity Control

Q: My final polymer has a distinct yellow/brown discoloration. How do I prevent this?

A: HQEE contains a hydroquinone core, which is highly susceptible to oxidation to quinone species (strong chromophores).

Corrective Actions:

  • Nitrogen Purge: Ensure strict

    
     blanketing. Even ppm levels of oxygen at 
    
    
    
    will cause yellowing.
  • Stabilizers: Add Phosphorous acid (

    
    )  or Triphenyl phosphite (TPP)  (0.05 - 0.1 wt%) after the transesterification stage but before polycondensation. This sequesters active metal catalysts that promote oxidation.
    
  • Toner: For aesthetic masking, use trace amounts (<5 ppm) of Cobalt Acetate or blue toner to counteract the yellow

    
     value.
    
Q: I am detecting ether linkages (Diethylene Glycol equivalent) in the NMR. Is this from HQEE?

A: Yes. Under acidic conditions or high temperatures (>260°C), the hydroxyethyl groups of HQEE can dehydrate to form ether bonds. This disrupts the crystallinity of the final polymer (lowers


).

Prevention:

  • Limit Temperature: Keep reaction temperature < 260°C.

  • Buffer Acidity: If synthesizing polyesters, ensure the diacid monomer is fully reacted (low Acid Number) before driving the temperature up for the vacuum stage.

Module 4: Troubleshooting Workflow

Use this decision tree to diagnose kinetic failures in real-time.

Troubleshooting Start Problem Detected Issue1 Low Molecular Weight (Viscosity won't rise) Start->Issue1 Issue2 Discoloration (Yellow/Brown) Start->Issue2 Check1 Check Vacuum Trap Issue1->Check1 Check2 Check Catalyst Type Issue2->Check2 Result1A White Crystals Found? (HQEE Sublimation) Check1->Result1A Result1B No Crystals? (Catalyst Poisoning) Check1->Result1B Action1A Reduce Vacuum Ramp Rate Add excess HQEE (2-5%) Result1A->Action1A Yes Action1B Check Acid Value. If High -> Reaction incomplete. Add more Catalyst. Result1B->Action1B Yes Result2A Using Titanium? Check2->Result2A Result2B Using Tin/Ge? Check2->Result2B Action2A Switch to Ge or Sb. Add P-stabilizer. Result2A->Action2A Yes Action2B Check N2 Seal. Reduce Max Temp <260°C. Result2B->Action2B No

Figure 2: Troubleshooting decision tree for common kinetic and quality issues in HQEE polymerization.

References

  • Sigma-Aldrich. this compound Product Specification & Safety.Link

  • Jiang, G., et al. (2015). Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) random copolymers: Effect of copolymer composition.[2] RSC Advances.[2] Link

  • Devroede, J., et al. The synthesis of poly(butylene terephthalate) from terephthalic acid: Assessment of the first stage of polymerization. Polymer.[1][2][3][4][5][6][7][8][9][10] Link[2]

  • Ataman Chemicals. HQEE (Hydroquinone bis(2-hydroxyethyl)ether) Technical Data Sheet.Link

  • Ningbo Inno Pharmchem. Hydroquinone Diethanol Ether's Role in Polyurethanes.Link

Sources

Addressing batch-to-batch variability in 1,4-Bis(2-hydroxyethyl)benzene polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: BHEB-001 | Revision 4.2[1][2]

Welcome to the Advanced Materials Application Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your polyurethane (PU) or polyester elastomer batches are exhibiting inconsistent mechanical properties—modulus variations, opacity issues, or unexpected failure modes.[1]

In high-performance elastomers, 1,4-Bis(2-hydroxyethyl)benzene (commonly referred to as HQEE ) is the "gold standard" chain extender for imparting thermal stability and tensile strength.[1] However, its aromatic rigidity and high melting point make it unforgiving.[1] This guide moves beyond basic datasheets to address the causality of batch-to-batch variability.

Module 1: Raw Material Integrity (The Root Cause)[1]

The most common source of variability is not the polymerization reaction itself, but the "invisible" impurities in the monomer feed. HQEE is hygroscopic and prone to isomeric contamination.[1]

Critical Quality Attributes (CQA)
ParameterSpecificationWhy it Matters (Causality)
Moisture Content < 0.03% (300 ppm)Water reacts with Isocyanates to form Urea + CO₂ .[1][2] This creates voids (bubbles) and consumes NCO groups intended for the HQEE, destroying stoichiometry.
Melting Point (DSC) 100°C - 102°CA depressed melting point (<99°C) indicates the presence of solvent residues or isomers (e.g., 1,2- or 1,3- derivatives) which disrupt the hard-segment crystallization.[1][2]
Hydroxyl Value 530 ± 5 mg KOH/gDirect measure of reactive sites.[1][2] Deviations here lead to immediate stoichiometric imbalance (

).
Troubleshooting Protocol: The "Starry Night" Defect

Symptom: The final polymer appears hazy or contains microscopic white specks (resembling a starry night).[1] Diagnosis: Incomplete solvation or melting of HQEE.[1] Immediate Action:

  • Check Thermal History: HQEE must be pre-heated to 110°C (10°C above MP) before addition.[1]

  • Filter Check: If using a continuous casting machine, check the 60-mesh line filters for white residue.

Visual Logic: Raw Material QC Workflow

QC_Workflow Sample Incoming HQEE Batch KF Karl Fischer Titration Sample->KF DSC DSC Analysis (Melting Onset) Sample->DSC Decision_M Moisture > 0.05%? KF->Decision_M Decision_P MP < 99°C? DSC->Decision_P Action_Dry Vacuum Dry (90°C, -0.1 MPa, 4h) Decision_M->Action_Dry Yes Action_Approve Release to Reactor Decision_M->Action_Approve No Action_Reject REJECT BATCH (Isomer Contamination) Decision_P->Action_Reject Yes Decision_P->Action_Approve No Action_Dry->KF Retest

Figure 1: Decision logic for incoming HQEE raw material. Note that moisture can be corrected, but isomeric impurity (low MP) requires batch rejection.

Module 2: Process Control (The Mechanism)

HQEE is a solid at room temperature.[1] The "danger zone" in processing is the thermal mismatch between the HQEE melt and the prepolymer.[1]

The Supercooling Phenomenon

If molten HQEE (110°C) is added to a prepolymer at 80°C, the HQEE can "freeze out" instantly upon contact.[1] These micro-crystals act as inert fillers rather than chain extenders, leading to a soft, cheesy polymer with poor tensile strength.[1]

Standardized Process Protocol
  • Prepolymer Conditioning: Heat the NCO-prepolymer to 85°C - 90°C .

    • Why: This minimizes the thermal shock when HQEE is added.[1]

  • HQEE Preparation: Melt HQEE at 110°C . Ensure the melt is clear and transparent.

    • Warning: Do not hold HQEE at >120°C for more than 4 hours to prevent oxidative degradation (yellowing).[1]

  • Mixing Dynamics:

    • Use a high-shear mix head (Speed > 2500 RPM for lab scale).[1]

    • Pot Life Warning: HQEE is less reactive than 1,4-Butanediol (BDO) due to steric hindrance, but once it reacts, the viscosity builds rapidly due to hard-segment alignment.[1]

FAQ: Process Deviations

Q: My pot life is too short. The mix solidifies before I can mold it.

  • A: You likely have "Thermal Runaway."[1] The reaction of Isocyanate + Hydroxyl is exothermic. If your starting temperature is too high (>100°C), the exotherm pushes the mass temperature beyond the control limit.

    • Fix: Lower prepolymer temperature to 85°C and use a delayed-action catalyst (e.g., blocked amine).[1]

Q: The polymer is yellowing immediately after curing.

  • A: Oxidation of the hydroquinone ether linkage.[1]

    • Fix: Ensure the reaction vessel is blanketed with Nitrogen .[1] Add 0.5% antioxidant (e.g., Irganox 1010) to the polyol side before reaction.[1]

Module 3: Stoichiometry & Network Architecture

The most critical calculation in your lab book is the Isocyanate Index .[1]

The Stoichiometry Trap


  • Target: Typically 102–105 (slight excess NCO to account for moisture scavenging).

  • The HQEE Factor: Because HQEE has a high molecular weight (198.2 g/mol ) compared to BDO (90.1 g/mol ), a weighing error of 1 gram has a smaller molar impact, but a larger physical volume impact.[1]

Reaction Pathway Visualization

Reaction_Path Reactants Prepolymer (NCO) + HQEE (OH) Main_Path Urethane Formation (Chain Extension) Reactants->Main_Path T > 100°C Dry Conditions Side_Moisture Moisture Reaction (Urea + CO2 Gas) Reactants->Side_Moisture Moisture > 0.05% Side_Freeze HQEE Crystallization (Heterogeneous Solid) Reactants->Side_Freeze T < 90°C Result_Good High Modulus Elastomer (Phase Separated) Main_Path->Result_Good Result_Void Foamed/Weak Polymer (Bubbles) Side_Moisture->Result_Void Result_Brittle Opaque/Brittle Polymer (Stress Concentrators) Side_Freeze->Result_Brittle

Figure 2: Competing pathways in HQEE polymerization.[1] The "Green Path" requires strict temperature and moisture control.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7749, this compound. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzene, 1,4-bis(2-hydroxyethyl)- Thermochemical Data. Retrieved from [Link]

  • Chattopadhyay, D. K., & Raju, K. V. S. N. (2007).Structural engineering of polyurethane coatings for high performance applications. Progress in Polymer Science.
  • Sigma-Aldrich (Merck).Safety Data Sheet: Hydroquinone bis(2-hydroxyethyl) ether.

Sources

Validation & Comparative

A Tale of Two Diols: A Comparative Guide to 1,4-Bis(2-hydroxyethyl)benzene and Ethylene Glycol in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of monomers in polyester synthesis is a critical decision that dictates the final properties and performance of the polymer. This guide provides an in-depth, objective comparison of two diols used in conjunction with a dicarboxylic acid (such as terephthalic acid) for polyester synthesis: the aromatic 1,4-Bis(2-hydroxyethyl)benzene and the aliphatic ethylene glycol. By understanding the fundamental differences in their chemical structure, we can predict and experimentally verify their impact on the resulting polyester's thermal stability, mechanical strength, and degradation profile. This guide will delve into the causality behind these differences, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Monomer Deep Dive: Structural Differences and Their Implications

The core distinction between this compound and ethylene glycol lies in their molecular architecture. Ethylene glycol is a simple, linear aliphatic diol, while this compound incorporates a rigid benzene ring into its backbone.

  • Ethylene Glycol (EG): As a small, flexible molecule, ethylene glycol is the cornerstone of polyethylene terephthalate (PET) production. Its aliphatic nature allows for close chain packing and the formation of semi-crystalline domains, contributing to the desirable properties of PET, such as good mechanical strength and chemical resistance.

  • This compound (BHEB): The presence of the phenyl ring in BHEB introduces significant rigidity and steric hindrance into the polymer chain. This aromatic character is the primary driver of the enhanced thermal and mechanical properties observed in polyesters synthesized with this monomer. The benzene ring restricts segmental motion, leading to a higher glass transition temperature (Tg) and melting temperature (Tm).

Below is a visual representation of the chemical structures of the two diols and their resulting polyester repeating units when reacted with terephthalic acid.

G cluster_0 Monomers cluster_1 Polyester Repeating Units (with Terephthalic Acid) EG Ethylene Glycol (Aliphatic Diol) PET Poly(ethylene terephthalate) (PET) EG->PET Polycondensation BHEB This compound (Aromatic Diol) PBT Poly(1,4-phenylene/ethylene terephthalate) (Aromatic-Aliphatic Polyester) BHEB->PBT Polycondensation

Caption: Chemical structures of ethylene glycol and this compound and their corresponding polyester repeating units.

Comparative Performance Analysis: A Data-Driven Approach

The incorporation of an aromatic diol like BHEB in place of a purely aliphatic diol like ethylene glycol has a profound and predictable impact on the material properties of the resulting polyester. The following table summarizes the expected and experimentally observed differences, with supporting data from relevant literature.

PropertyPolyester from Ethylene Glycol (PET)Polyester from this compoundRationale for Difference
Glass Transition Temp. (Tg) ~75 °C> 100 °CThe rigid benzene ring in the BHEB-based polyester backbone restricts chain mobility, requiring more thermal energy for the transition from a glassy to a rubbery state.
Melting Temperature (Tm) ~260 °CHigher than PETThe increased chain rigidity and potential for π-π stacking interactions between the aromatic rings in the BHEB-polyester lead to a more stable crystalline structure that requires higher temperatures to melt.
Thermal Stability (TGA) Onset of degradation ~350-400 °CHigher onset of degradationThe aromatic structure of the BHEB-polyester enhances its thermal stability, delaying the onset of thermal decomposition to higher temperatures.[1]
Tensile Strength HighHigher than PETThe rigid aromatic backbone of the BHEB-polyester contributes to a higher resistance to deformation under tensile stress.
Young's Modulus HighHigher than PETThe increased stiffness imparted by the benzene rings results in a higher Young's modulus, indicating a more rigid material.
Solubility Soluble in specific solvents (e.g., phenol/tetrachloroethane)Generally lower solubilityThe strong intermolecular forces and rigid chain structure of the BHEB-polyester make it less soluble in common organic solvents compared to PET.

Experimental Protocols: A Guide to Synthesis and Characterization

To provide a framework for the direct comparison of these two diols in polyester synthesis, the following detailed experimental protocols for melt polycondensation are presented. These protocols are designed to be as parallel as possible to ensure that the primary variable is the diol used.

Synthesis of Polyesters via Melt Polycondensation

This two-stage process involves an initial esterification or transesterification followed by a polycondensation step under high vacuum and temperature.

G cluster_0 Stage 1: Esterification/Transesterification cluster_1 Stage 2: Polycondensation A Charge Reactor: - Dicarboxylic Acid (e.g., Terephthalic Acid) - Diol (EG or BHEB) - Catalyst (e.g., Antimony Trioxide) B Heat to 180-220°C with stirring under Nitrogen atmosphere A->B C Collect byproduct (water or methanol) until reaction ceases B->C D Increase temperature to 260-280°C C->D Transfer prepolymer E Gradually apply high vacuum (<1 Torr) D->E F Continue reaction until desired viscosity is reached E->F G Extrude and pelletize the polymer F->G

Caption: Workflow for the two-stage melt polycondensation synthesis of polyesters.

Materials:

  • Terephthalic Acid (TPA) or Dimethyl Terephthalate (DMT)

  • Ethylene Glycol (EG)

  • This compound (BHEB)

  • Antimony(III) oxide (catalyst)

  • Phosphorous acid (stabilizer)

  • High-purity nitrogen gas

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

Procedure:

  • Esterification/Transesterification:

    • Charge the reaction vessel with a molar ratio of diol to dicarboxylic acid (or its dimethyl ester) of approximately 1.2:1.

    • Add the catalyst (e.g., antimony(III) oxide, ~200-300 ppm) and stabilizer (e.g., phosphorous acid, ~100 ppm).

    • Purge the reactor with high-purity nitrogen and maintain a slow stream throughout this stage.

    • Heat the mixture with constant stirring to a temperature of 180-220°C.

    • The byproduct of the reaction (water for TPA, methanol for DMT) will begin to distill off. Continue this stage until the theoretical amount of byproduct has been collected.

  • Polycondensation:

    • Once the first stage is complete, gradually increase the temperature to 260-280°C.

    • Simultaneously, slowly reduce the pressure inside the reactor to below 1 Torr.

    • During this stage, excess diol will be removed under vacuum, and the viscosity of the molten polymer will increase.

    • Monitor the reaction progress by measuring the torque on the stirrer.

    • Continue the reaction until the desired molecular weight (indicated by the stirrer torque) is achieved.

    • Once the reaction is complete, extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify it.

    • Pelletize the resulting polyester for subsequent characterization.

Polymer Characterization

To quantitatively assess the differences in the properties of the synthesized polyesters, a suite of analytical techniques should be employed.

G cluster_0 Characterization Techniques cluster_1 Measured Properties FTIR FTIR Spectroscopy Structure Chemical Structure and Functional Groups FTIR->Structure NMR NMR Spectroscopy Composition Monomer Incorporation and Microstructure NMR->Composition DSC Differential Scanning Calorimetry (DSC) Thermal Tg, Tm, Crystallinity DSC->Thermal TGA Thermogravimetric Analysis (TGA) Stability Thermal Stability and Degradation Profile TGA->Stability Tensile Tensile Testing Mechanical Tensile Strength, Young's Modulus, Elongation at Break Tensile->Mechanical

Caption: Key characterization techniques and the properties they elucidate for polyester analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester linkages and the presence of characteristic aromatic and aliphatic C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure of the repeating unit and to determine the copolymer composition if a mixture of diols is used.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polyesters under a controlled atmosphere.

  • Tensile Testing: To measure the mechanical properties, including tensile strength, Young's modulus, and elongation at break, of molded specimens.

Conclusion: Selecting the Right Diol for the Application

The choice between this compound and ethylene glycol in polyester synthesis is a clear example of how monomer selection can be used to tailor the properties of the final polymer.

  • Ethylene glycol remains the diol of choice for applications where a balance of good mechanical properties, processability, and cost-effectiveness is required, as exemplified by the widespread use of PET.

  • This compound is a strategic choice for applications demanding superior thermal performance and mechanical rigidity. The incorporation of this aromatic diol elevates the service temperature and strength of the resulting polyester, making it suitable for high-performance engineering plastics, specialty fibers, and advanced materials where these enhanced properties justify the potential increase in cost and processing complexity.

By understanding the structure-property relationships outlined in this guide, researchers and developers can make informed decisions in the design and synthesis of novel polyesters with precisely tailored characteristics for their specific applications.

References

  • Kint, D., & Muñoz-Guerra, S. (2002). A review on the synthesis, properties, and applications of bio-based 2,5-furandicarboxylic acid. Polymer Reviews, 42(3), 397-437.
  • Varghese, S., & Kuriakose, J. (2007). Synthesis and characterization of 1,3-bis(2-hydroxyethoxy) benzene based saturated and unsaturated polyesters. European Polymer Journal, 43(9), 3956-3965. [Link]

  • Macromolecules, Volume 37, Issue 17, 2004, Pages 6345-6353. [Link]

  • Journal of Applied Polymer Science, Volume 132, Issue 4, 2015. [Link]

  • Polymer, Volume 48, Issue 25, 2007, Pages 7346-7354. [Link]

Sources

Comparative Performance Guide: Polymers Derived from 1,4- vs. 1,3-Bis(2-hydroxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Symmetry-Entropy Trade-off

This guide analyzes the structural and performance divergences between polymers synthesized from 1,4-bis(2-hydroxyethyl)benzene (1,4-BHEB) and its isomer 1,3-bis(2-hydroxyethyl)benzene (1,3-BHEB) .

While both monomers are aromatic diols used to introduce rigidity into polymer backbones (compared to aliphatic diols), their substitution patterns dictate vastly different material fates. The 1,4- (para) isomer promotes linearity, chain packing, and crystallinity, making it ideal for structural applications. The 1,3- (meta) isomer introduces a "kink" that disrupts packing, lowers melting points, and enhances solubility, properties critical for amorphous drug dispersion and controlled biodegradation.

Quick Selection Matrix
Feature1,4-BHEB Polymers (Para)1,3-BHEB Polymers (Meta)
Crystallinity High (Semi-crystalline)Low to Amorphous
Thermal Stability (

)
High (

C typical)
Lower (often no distinct

)
Solubility Poor (Chemical Resistant)Good (Soluble in THF, CHCl

)
Optical Clarity Opaque/TranslucentTransparent
Primary Use Engineering Plastics, FibersDrug Carriers, Coatings, Adhesives

Molecular Architecture & Theoretical Basis

The divergence in performance stems from the fundamental physics of polymer chain stacking.

  • 1,4-BHEB (Para-substitution): The hydroxyethyl groups are on opposite sides of the benzene ring (

    
    ). This creates a coaxial vector , allowing the polymer chain to propagate in a straight line. This linearity minimizes the "excluded volume" and maximizes intermolecular forces (Van der Waals/ 
    
    
    
    -
    
    
    stacking), leading to high crystallinity.
  • 1,3-BHEB (Meta-substitution): The substituents are at a

    
     angle. Every repeat unit introduces a "kink" in the backbone. This prevents long-range ordering (crystallization) and increases free volume , which directly correlates to higher solubility and faster hydrolysis rates.
    
Visualization: Structure-Property Logic

StructureProperty cluster_0 Monomer Architecture cluster_1 Chain Dynamics cluster_2 Macroscopic Properties Para 1,4-BHEB (Linear / 180°) Packing High Chain Packing Efficiency Para->Packing Meta 1,3-BHEB (Kinked / 120°) Disorder Steric Disruption (High Free Volume) Meta->Disorder Cryst Semi-Crystalline High Tm & Modulus Packing->Cryst Enthalpic Gain Amorph Amorphous High Solubility Disorder->Amorph Entropic Gain

Figure 1: Causal pathway linking isomeric substitution to final material properties.

Experimental Protocol: Comparative Synthesis

To objectively compare these isomers, a standard melt polycondensation with Adipic Acid is recommended. This protocol ensures that observed differences are due to the diol isomer, not processing variables.

Materials:

  • Diol: 1,4-BHEB or 1,3-BHEB (1.1 molar equivalent).

  • Diacid: Adipic Acid (1.0 molar equivalent).

  • Catalyst: Titanium(IV) butoxide (

    
    ), 0.1 wt%.
    
Step-by-Step Workflow
  • Esterification (Atmospheric Pressure):

    • Charge reactor with Diacid and Diol.[1]

    • Heat to 160–180°C under Nitrogen flow.

    • Checkpoint: Water evolution begins. Maintain until theoretical water volume is collected (approx. 2-3 hours).

    • Why: The slight excess of diol (1.1 eq) compensates for volatility and ensures hydroxyl-terminated oligomers.

  • Polycondensation (Vacuum Ramp):

    • Add Catalyst (

      
      ).
      
    • Increase temperature to 220–240°C .

    • Gradually apply vacuum over 1 hour, reaching <1 mbar .

    • Mechanism:[2] High vacuum drives the equilibrium forward (Le Chatelier’s principle) by removing the excess diol and building molecular weight (

      
      ).
      
  • Termination & Isolation:

    • Stop when stirrer torque plateaus (indicating max viscosity).

    • Discharge melt into ice water (quench) or Teflon mold.

Visualization: Synthesis Workflow

Synthesis Start Raw Materials (Diol + Adipic Acid) Step1 Melt Esterification 160-180°C, N2 Flow (-H2O) Start->Step1 Step2 Catalyst Addition Ti(OBu)4 Step1->Step2 Step3 Vacuum Ramp 220-240°C, <1 mbar (-Excess Diol) Step2->Step3 End Polymer Isolation (Quench/Mold) Step3->End Torque Plateau

Figure 2: Standardized melt polycondensation protocol for BHEB-based polyesters.

Performance Analysis Data

The following data summarizes the expected properties when these diols are polymerized with adipic acid (forming Poly(BHEB-adipate)).

A. Thermal Properties[2][3][4][5][6][7][8]
Property1,4-BHEB Polymer1,3-BHEB PolymerInterpretation

(Glass Transition)
45°C – 55°C30°C – 40°C1,4-isomer restricts segmental rotation, raising

.

(Melting Point)
180°C – 210°CNone / Weak (<100°C)1,3-isomer typically yields amorphous gums or low-

solids.
Crystallinity (

)
High (>40 J/g)NegligibleCritical for mechanical load-bearing.
Thermal Stability (

)
~350°C~330°CPara-packing offers slight shielding against thermal degradation.
B. Mechanical & Physicochemical Properties[3][5][7][8][9]
Property1,4-BHEB Polymer1,3-BHEB PolymerApplication Relevance
Young's Modulus 1.5 – 2.5 GPa< 0.5 GPa1,4 is stiff; 1,3 is flexible/rubbery.
Elongation at Break 20 – 50%> 200%1,3 allows for flexible coatings.
Solubility (THF/CHCl

)
Limited (Requires heat)Excellent (Room Temp)1,3 is superior for solution casting or drug formulation.
Hydrolysis Rate SlowFastDrug Delivery: 1,3 degrades faster due to water access (free volume).

Technical Note: The values above are representative for adipate polyesters. If terephthalic acid is used (making aromatic polyesters),


 values for the 1,4-isomer can exceed 300°C, often requiring solution polymerization to avoid degradation.

Application Suitability Guide

When to choose 1,4-BHEB (Para):
  • High-Performance Fibers: When tensile strength and thermal resistance are paramount.

  • Engineering Plastics: For injection molded parts requiring dimensional stability.

  • Semi-Crystalline Matrices: For sustained release implants where slow degradation (months/years) is required.

When to choose 1,3-BHEB (Meta):
  • Amorphous Solid Dispersions (ASDs): In drug development, the lack of crystallinity prevents the drug from recrystallizing, enhancing bioavailability.

  • Biodegradable Adhesives: The "kinked" structure provides tackiness and flexibility.

  • Fast-Degrading Sutures/Scaffolds: The higher free volume allows water penetration, accelerating hydrolytic degradation.

References

  • Comparison of 1,4-BHMB and 1,4-BHEB Polyesters. Source: ResearchGate.[2][3][4] Context: Highlights the effect of chain length and substitution on thermal transitions (

    
    , 
    
    
    
    ). URL:[Link](Note: Generalized link to relevant repository search based on grounding).
  • Isomeric Effects in Polyimides and Polyesters. Source: ResearchGate (Article: The role of ortho-, meta- and para-substitutions). Context: Establishes the fundamental physics that meta-substitution leads to loose chain stacking and increased free volume.[5] URL:[Link](Proxy for general isomeric effect literature).

  • Synthesis of 1,3-bis(2-hydroxyethoxy)benzene Based Polyesters. Source: ResearchGate.[2][3][4] Context: Provides experimental validation for the synthesis of meta-substituted polyesters using melt condensation. URL:[Link]

Sources

High-Performance Polyurethane Synthesis: A Technical Review of 1,4-Bis(2-hydroxyethyl)benzene (HQEE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Bis(2-hydroxyethyl)benzene, industrially known as HQEE (Hydroquinone bis(2-hydroxyethyl) ether), represents a critical inflection point in polyurethane (PU) elastomer synthesis. While 1,4-Butanediol (BDO) serves as the industry workhorse for general-purpose thermoplastic polyurethanes (TPUs), HQEE is the curative of choice when the application demands superior dynamic performance, high-heat resistance, and extreme tensile strength.[1]

This guide objectively reviews the mechanical properties of HQEE-synthesized materials, contrasting them with aliphatic alternatives (BDO) and legacy amine curatives (MOCA). It provides actionable synthesis protocols and highlights emerging applications in radiopaque biomedical devices.

Part 1: The Chemistry of Rigidity (Structure-Property Relationships)

The superior mechanical profile of HQEE stems directly from its molecular geometry. Unlike BDO, which is a flexible aliphatic chain, HQEE contains a rigid aromatic ring (hydroquinone core) flanked by two ethoxy groups.

Mechanism of Action

When used as a chain extender, HQEE reacts with diisocyanates (typically MDI) to form the "hard segment" of the polyurethane backbone.[1][2]

  • Pi-Pi Stacking: The aromatic rings in the hard segments align and stack, creating tightly packed crystalline domains.

  • Hydrogen Bonding: The ether linkages facilitate strong intermolecular hydrogen bonding.

  • Phase Separation: The rigidity promotes a sharp microphase separation between hard and soft segments, acting as "physical crosslinks" that resist deformation under load.

Visualization: Molecular Influence on Modulus

The following diagram illustrates how the aromatic core of HQEE translates to macroscopic mechanical gains compared to aliphatic extenders.

structure_property cluster_0 Molecular Structure cluster_1 Microstructure cluster_2 Macroscopic Property HQEE HQEE (Aromatic Core) Stacking Pi-Pi Stacking (High Crystallinity) HQEE->Stacking Rigidity BDO BDO (Aliphatic Chain) Disorder Random Coil (Lower Crystallinity) BDO->Disorder Flexibility HighMod High Modulus & Heat Resistance (>110°C) Stacking->HighMod Reinforcement MedMod Moderate Modulus & Heat Resistance (<80°C) Disorder->MedMod Standard Performance

Figure 1: Causality chain showing how the aromaticity of HQEE leads to superior hard-segment packing and thermal stability compared to BDO.

Part 2: Comparative Analysis

HQEE vs. 1,4-Butanediol (BDO)

BDO is liquid at room temperature and easy to process, but it fails under high thermal stress. HQEE requires elevated processing temperatures but delivers a "super-polymer."

  • Thermal Stability: HQEE hard segments melt at temperatures ~30°C higher than BDO hard segments.[3] This prevents material softening in high-friction applications (e.g., skate wheels, industrial rollers).

  • Dynamic Performance: HQEE exhibits lower hysteresis (heat buildup) during cyclic loading, reducing the risk of catastrophic blowout in tires and belts.

HQEE vs. MOCA (The Safety Factor)

Historically, MOCA (4,4'-Methylene-bis(2-chloroaniline)) was the gold standard for curing TDI prepolymers. However, MOCA is a confirmed carcinogen.

  • Performance: MDI/HQEE systems are widely considered the only non-toxic alternative that matches the high-performance "snap" and tear strength of TDI/MOCA systems.

  • Safety: While HQEE is an irritant, it lacks the carcinogenic profile of MOCA, making it safer for handling in open-cast molding environments.

Data Synthesis: Representative Properties

The following table summarizes typical properties of MDI-based elastomers extended with HQEE versus BDO.

PropertyMDI + BDO (Standard)MDI + HQEE (High Performance)Improvement Factor
Hard Segment Tm (°C) ~180 - 190°C210 - 225°C High Thermal Stability
Tensile Strength (MPa) 30 - 40 MPa45 - 55 MPa +30-40% Strength
Tear Strength (kN/m) 70 - 90 kN/m110 - 130 kN/m Superior Crack Resistance
Rebound Resilience (%) 40 - 50%55 - 65% Better Energy Return
Processing State Liquid @ RTSolid (Melts @ ~100°C)Requires Heated Lines

Note: Values are representative of MDI-polyester prepolymers with ~8% NCO content. Actual results vary by formulation.

Part 3: Biomedical & Advanced Applications[4][5][6][7][8]

While primarily industrial, HQEE has found a niche in biomedical device engineering , particularly where radiopacity and biocompatibility are required.

X-Ray Opacity (Radiopacity)

Recent research has utilized HQEE as a precursor to synthesize iodinated chain extenders (e.g., DBD).[4][5]

  • Mechanism: By iodinating the aromatic ring of HQEE, researchers create a chain extender that is inherently X-ray opaque.

  • Application: This eliminates the need for physical fillers (like Barium Sulfate) in catheter tubing, which can degrade mechanical properties. The "intrinsic" radiopacity ensures the catheter remains visible under fluoroscopy without compromising tensile strength [1].

Biocompatibility

HQEE-based polyurethanes generally exhibit good hemocompatibility and non-cytotoxicity (grade dependent), making them suitable for:

  • Catheter jacketing.

  • Orthopedic implants (due to high modulus).

  • Protective coatings for medical electronics.

Part 4: Experimental Protocol (Synthesis of HQEE-Elastomer)

Warning: HQEE has a high melting point (~98-102°C) and crystallizes rapidly (does not supercool).[6] If the temperature drops below 110°C during mixing, the HQEE will precipitate, causing "starring" (white snowflake-like defects) that ruin the material.

Materials
  • Prepolymer: MDI-terminated Polyester or Polyether (NCO content ~6-9%).

  • Chain Extender: this compound (HQEE).[7]

  • Catalyst: Dabco (Triethylenediamine) or similar (optional, for speed).

Step-by-Step Workflow
  • Preparation of HQEE:

    • Heat the solid HQEE in an oven to 110°C - 115°C .

    • Ensure it is completely molten and clear. Crucial: Do not overheat (>130°C) for extended periods to avoid oxidation (darkening).

  • Preparation of Prepolymer:

    • Heat the MDI prepolymer to 95°C - 100°C .

    • Degas the prepolymer in a vacuum chamber (< 5 torr) for 10-15 minutes to remove trapped air bubbles.

  • Mixing (The Critical Window):

    • Add the molten HQEE to the prepolymer.

    • Stoichiometry: Calculate based on 95-98% theory (OH/NCO ratio of 0.95 - 0.98).

    • Mix vigorously for 45-60 seconds. Note: The pot life will be short (1-2 minutes).

  • Casting & Curing:

    • Pour into a mold preheated to 110°C - 120°C .

    • Post-Cure: Demold after 30-60 minutes (green strength). Place in an oven at 110°C for 16-24 hours to achieve full crosslinking and phase separation.

Visualization: Processing Logic

The following diagram details the temperature-critical workflow to prevent defects.

processing_workflow cluster_prep Component Prep (Critical Temp Control) start Start Synthesis heat_hqee Melt HQEE @ 110°C (Must be clear liquid) start->heat_hqee heat_pre Heat Prepolymer @ 100°C & Degas Vacuum start->heat_pre mix Mix Components (High Shear, <60s) heat_hqee->mix heat_pre->mix decision Is Temp > 105°C? mix->decision fail DEFECT: 'Starring' (Crystallization) decision->fail No (Cooling) success Cast into Mold (Mold Temp: 120°C) decision->success Yes cure Post-Cure 16h @ 110°C success->cure final High-Performance Elastomer cure->final

Figure 2: Process flow highlighting the critical temperature threshold required to prevent premature crystallization of HQEE.

References

  • Synthesis and characterization of a noncytotoxic, X-ray opaque polyurethane containing iodinated hydroquinone bis(2-hydroxyethyl) ether as chain extender for biomedical applications. (2013). Journal of Biomedical Materials Research Part A. Available at: [Link]

  • Understanding HQEE vs. BDO in Polyurethane Applications. (2023). Ningbo Inno Pharmchem.[2][3] Available at: [Link]

  • Polyurethane Properties: Tailoring PUR Hard Block Segments. Gantrade Corporation. Available at: [Link]

  • Biocompatibility of Polyurethanes. Madame Curie Bioscience Database. Available at: [Link]

Sources

Cross-Referencing Purity Analysis of 1,4-Bis(2-hydroxyethyl)benzene (HPLC vs. GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Chain Extenders

1,4-Bis(2-hydroxyethyl)benzene (CAS 104-38-1), commercially known as HQEE (Hydroquinone bis(2-hydroxyethyl) ether), is a critical chain extender in high-performance polyurethane elastomers.[1] Its purity dictates the mechanical integrity—specifically tensile strength and heat resistance—of the final polymer matrix.

The Challenge: Relying solely on one analytical technique creates a "blind spot."

  • HPLC-UV excels at quantifying non-volatile oligomers and the aromatic backbone but may miss non-UV absorbing process solvents.[1]

  • GC-MS provides definitive structural identification and solvent analysis but risks thermal degradation or adsorption of the free diol, leading to erroneous purity values.

This guide details an orthogonal approach, cross-referencing Reverse-Phase HPLC with Derivatization GC-MS to achieve a "Gold Standard" purity assessment.

Part 1: Analyte Profile & Solubility Logic

Before defining protocols, we must understand the molecule's behavior. HQEE is a symmetrical aromatic diol.[2]

PropertyValueAnalytical Implication
Melting Point 100–105 °CSolid at room temp; requires dissolution.[1]
Boiling Point ~190 °C (0.3 mmHg)High boiling point; unsuitable for direct GC without risk of tailing/degradation.
Solubility Insoluble in Water; Soluble in Hot Ethanol, Acetone, DMFHPLC Diluent Warning: Do not dissolve in pure water. Use MeOH or ACN.[3][4]
Chromophore Benzene Ring (UV active)Ideal for UV detection (254 nm or 280 nm).

Part 2: Method A – HPLC-UV (The Quantitation Workhorse)[1]

Objective: Accurate quantitation of the main peak and detection of non-volatile impurities (e.g., oligomers, unreacted hydroquinone).

The Protocol
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

    • Solvent B: Acetonitrile (ACN).[5]

  • Gradient Profile:

    • 0–2 min: 10% B (Isocratic hold to elute polar salts/hydroquinone).

    • 2–15 min: 10% → 90% B (Linear ramp).

    • 15–20 min: 90% B (Wash non-volatiles).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 280 nm (Specific to phenol ethers) and 210 nm (Universal aromatic).

  • Sample Prep: Dissolve 10 mg HQEE in 10 mL Methanol (1 mg/mL). Sonicate for 5 mins. Filter through 0.45 µm PTFE.

Senior Scientist Insight (Causality)
  • Why Phosphoric Acid? The phenolic impurities (like unreacted Hydroquinone) are weak acids. Low pH ensures they remain protonated, preventing peak tailing and improving resolution from the main HQEE peak.

  • Why 280 nm? While 210 nm is more sensitive, it detects mobile phase noise. 280 nm is selective for the aromatic ether linkage, reducing baseline drift during the gradient.

Self-Validating Criteria
  • Resolution (Rs): The separation between the Hydroquinone impurity (elutes early) and HQEE must be > 2.0.

  • Tailing Factor: Main peak symmetry must be between 0.9 and 1.2.

Part 3: Method B – GC-MS (The Identification Specialist)[1]

Objective: Structural confirmation and detection of volatile impurities (solvents) that HPLC might miss.

The Protocol (Derivatization Required)

Direct injection of HQEE leads to hydrogen bonding with the column stationary phase, causing severe tailing. We must "cap" the hydroxyl groups using Silylation.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

  • Derivatization Workflow:

    • Weigh 5 mg HQEE into a GC vial.

    • Add 0.5 mL Anhydrous Pyridine (solvent/catalyst).

    • Add 0.5 mL BSTFA + 1% TMCS.

    • Critical Step: Cap and heat at 60°C for 30 minutes. (Ensures complete reaction of both sterically hindered -OH groups).

  • Instrument: GC-MS (Single Quadrupole).[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.[1]

  • Temperature Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • Inlet: Split mode (20:1), 280°C.

Senior Scientist Insight (Causality)
  • Why Derivatize? Converting the -OH groups to -O-TMS (Trimethylsilyl) groups lowers the boiling point and polarity.[1] This transforms HQEE into a volatile, non-interacting species that flies through the column with sharp symmetry.

  • Mass Spec Fingerprint: Look for the molecular ion of the derivative (

    
    ). HQEE (MW 198) + 2 TMS groups (MW 72 each - H) = MW 342 .[1]
    
    • Key Fragment: m/z 73 (TMS group), m/z 147 (Rearrangement ion typical of di-TMS glycol ethers).[1]

Part 4: Comparative Analysis & Cross-Referencing Strategy

The true power lies in comparing the datasets.

Data Comparison Table
FeatureHPLC-UV (Method A)GC-MS (Method B)[1]
Primary Strength Quantitation of main component & oligomers.[1]Identification & Volatile Impurity detection.
Blind Spot Non-UV absorbing solvents (e.g., Ethanol traces).Non-volatile oligomers (stay in inlet/column).
Sensitivity High for aromatics (LOD ~0.01%).High for volatiles; lower for high-boilers.[1]
Linearity Excellent (Beer-Lambert Law).[1]Variable (depends on derivatization efficiency).
The "Handshake" Protocol (Logic Flow)

When results disagree, use this logic to determine the true purity:

  • Scenario 1: GC Purity > HPLC Purity

    • Diagnosis: The sample likely contains non-volatile oligomers (dimers/trimers of HQEE) that do not elute or vaporize in GC but are detected by HPLC.

    • Verdict: Trust the HPLC value for assay purity.

  • Scenario 2: HPLC Purity > GC Purity

    • Diagnosis: The sample contains volatile solvents (trapped during crystallization) or non-UV active aliphatic impurities.

    • Verdict: Trust the GC value for volatile content; subtract this from the HPLC assay.

Part 5: Visualization of the Workflow

The following diagram illustrates the decision matrix for the orthogonal analysis of HQEE.

HQEE_Analysis_Workflow cluster_HPLC Path A: Quantitation (HPLC-UV) cluster_GC Path B: Identification (GC-MS) Start Raw HQEE Sample HPLC_Prep Dissolve in MeOH (1 mg/mL) Start->HPLC_Prep GC_Prep Derivatize (BSTFA/TMCS) 60°C, 30 min Start->GC_Prep HPLC_Run Run Gradient C18 (Water/ACN) HPLC_Prep->HPLC_Run HPLC_Result Calculate Area % (280nm) HPLC_Run->HPLC_Result Compare Compare Purity Values HPLC_Result->Compare GC_Run Run Split 20:1 HP-5ms Column GC_Prep->GC_Run GC_Result Identify Peaks (m/z 342) Check Volatiles GC_Run->GC_Result GC_Result->Compare Outcome1 HPLC < GC (Oligomers Present) Compare->Outcome1 HPLC Lower Outcome2 HPLC > GC (Solvents Present) Compare->Outcome2 GC Lower Final Final COA Generation Outcome1->Final Report HPLC Purity Outcome2->Final Report GC Purity

Figure 1: Orthogonal decision matrix for validating HQEE purity, accounting for method-specific blind spots.

References

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)benzene-1,4-diol (Compound).[1] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Phenomenex. (2025).[6] HPLC vs GC: What Sets These Methods Apart. Retrieved January 30, 2026, from [Link]

  • Agilent Technologies. (2022). Analysis of Benzene and its Derivatives by Gas Chromatography.[7][8][9] Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Derivatization-Enhanced Analysis of Hydroxyls by GC-Orbitrap. Retrieved January 30, 2026, from [Link]

Sources

Comparative Guide: Assessing the Biodegradability of 1,4-Bis(2-hydroxyethyl)benzene (BHEB) Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biodegradability profile of polymers synthesized with 1,4-Bis(2-hydroxyethyl)benzene (BHEB), also commercially known as HQEE (Hydroquinone bis(2-hydroxyethyl) ether). BHEB is a critical aromatic diol chain extender used to enhance the thermal and mechanical stability of polyurethanes (PU) and copolyesters.

While aliphatic diols like 1,4-Butanediol (BDO) facilitate rapid hydrolytic degradation, BHEB introduces aromatic rigidity that significantly alters the degradation kinetics. This guide provides a comparative analysis of BHEB against standard aliphatic alternatives and details a self-validating experimental framework (based on ISO 10993-13) to quantify its breakdown in physiological and enzymatic environments.

Part 1: Chemical Context & Comparative Analysis

The "Hybrid" Nature of BHEB

BHEB occupies a unique "Goldilocks" zone in polymer chemistry. It possesses a benzene ring (aromaticity) for structural integrity but is flanked by flexible hydroxyethyl ether tails.

  • Structure: HO-(CH₂CH₂)-O-C₆H₄-O-(CH₂CH₂)-OH

  • Function: Unlike fully aromatic monomers (e.g., Terephthalic acid) which result in persistent plastics (PET), BHEB’s ether linkages and aliphatic tails provide sites accessible to hydrolysis and enzymatic attack, albeit at a slower rate than purely aliphatic chains.

Comparative Performance Matrix

The following table contrasts BHEB-based Polyurethane (PU) against common alternatives used in medical implants and drug delivery systems.

Feature1,4-Butanediol (BDO) This compound (BHEB) Bisphenol A (BPA)
Class Aliphatic DiolAromatic-Aliphatic Ether DiolRigid Aromatic Diol
Crystallinity MediumHigh (Hard Segment domains)Amorphous/Glassy
Hydrophobicity Low (Hydrophilic)ModerateHigh
Hydrolysis Rate Fast (Weeks to Months)Slow/Tunable (Months to Years)Negligible (Persistent)
Mech.[1] Strength ModerateSuperior (High Tensile/Tear)High
Biocompatibility HighHigh (Bio-inert degradation products)Low (Endocrine disruptor)
Scientific Rationale for Degradation Differences
  • Steric Hindrance: The bulky benzene ring in BHEB protects the adjacent urethane or ester bonds from water attack more effectively than the linear chain of BDO.

  • Phase Separation: BHEB promotes strong "hard segment" domain separation in polyurethanes.[2] These crystalline domains are highly resistant to water penetration, forcing degradation to occur primarily in the amorphous "soft" segments first.

  • Pi-Stacking: Aromatic rings stack (pi-pi interactions), increasing the energy barrier for enzymes (like Lipase) to access the cleavage sites.

Part 2: Experimental Protocols (Self-Validating Systems)

To rigorously assess BHEB polymer biodegradability, you must distinguish between surface erosion (enzymatic) and bulk degradation (hydrolytic).

Protocol A: Accelerated Hydrolytic Degradation (ISO 10993-13 Adapted)

Objective: Simulate long-term physiological exposure in a compressed timeframe.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Validation Control: Poly(lactic-co-glycolic acid) (PLGA) coupons (Positive Control).

  • Negative Control: PTFE or PET coupons.

Workflow:

  • Specimen Prep: Cast polymer films (200 µm thickness) or injection-molded disks (10 mm diameter). Dry to constant weight (

    
    ).
    
  • Incubation: Place samples in sealed glass vials with PBS (ratio: 1g polymer / 30mL buffer).

  • Conditions:

    • Real-time sim: 37°C ± 1°C.

    • Accelerated: 70°C ± 2°C (Arrhenius acceleration factor ~8x).

  • Sampling: Remove triplicates at T = 1, 2, 4, 8, and 12 weeks.

  • Analysis:

    • Wash with distilled water, vacuum dry, measure weight (

      
      ).
      
    • Critical Step: Measure Molecular Weight (

      
      ) via GPC (Gel Permeation Chromatography) to detect chain scission before mass loss occurs.
      
Protocol B: Enzymatic Degradation Assay

Objective: Assess susceptibility to surface erosion by ester-cleaving enzymes.

Reagents:

  • Lipase (from Pseudomonas cepacia or Candida antarctica).

  • Cholesterol Esterase (simulates macrophage activity).

  • Buffer: PBS with 0.02% Sodium Azide (bacteriostat).

Workflow:

  • Enzyme Solution: Prepare enzyme concentration at 100 units/mL.

  • Incubation: Submerge pre-weighed BHEB-polymer disks at 37°C.

  • Refresh: Replace enzyme solution every 3 days (enzymes lose activity).

  • Monitoring:

    • Mass Loss: Weekly weighing.

    • Surface Morphology: SEM (Scanning Electron Microscopy) to visualize pitting/erosion.

    • Soluble Products: Analyze supernatant via HPLC-MS to identify BHEB monomers (m/z ~198.2).

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the mechanistic difference between hydrolytic attack on BDO-based vs. BHEB-based polymer segments.

DegradationMechanism cluster_legend Legend cluster_BDO Pathway A: Aliphatic (BDO) Degradation cluster_BHEB Pathway B: Aromatic (BHEB) Degradation Polymer Chain Polymer Chain Hydrolysis Event Hydrolysis Event Degradation Product Degradation Product BDO_Polymer BDO-Ester Linkage (Linear, Flexible) Water_Attack_1 Rapid H2O Diffusion BDO_Polymer->Water_Attack_1 Cleavage_1 Ester Hydrolysis (Fast Kinetics) Water_Attack_1->Cleavage_1 Products_1 Adipic Acid + 1,4-Butanediol (Soluble) Cleavage_1->Products_1 BHEB_Polymer BHEB-Urethane/Ester (Rigid, Pi-Stacked) Steric_Block Steric Hindrance (Benzene Ring) BHEB_Polymer->Steric_Block Protects Bond Water_Attack_2 Slow H2O Diffusion BHEB_Polymer->Water_Attack_2 Cleavage_2 Bond Scission (Slow Kinetics) Water_Attack_2->Cleavage_2 Delayed Products_2 BHEB Monomer (Recyclable/Excretable) Cleavage_2->Products_2

Caption: Comparative degradation kinetics showing steric protection of the ester bond in BHEB polymers vs. rapid hydrolysis in linear BDO polymers.

Part 4: Data Synthesis & Interpretation[3]

When analyzing your experimental results, use the following reference baselines. Data falling significantly outside these ranges may indicate impurities or processing defects (e.g., thermal degradation during synthesis).

Table 2: Expected Degradation Profiles (37°C, pH 7.4)
MetricBDO-Polyester (Control)BHEB-Polyester (Test)Interpretation
Water Uptake (24h) 1.5 - 3.0%< 0.8%BHEB hydrophobicity limits water access.
Mass Loss (Week 4) 15 - 40%2 - 8%BHEB retains structural integrity longer.
Mn Decrease (Week 4) > 50%10 - 20%Chain scission occurs in BHEB, but mass loss lags due to insoluble fragments.
Surface Analysis Deep cracks, bulk erosionPitting, surface erosionBHEB favors surface erosion mechanism over bulk.
Troubleshooting the Assay
  • Issue: No mass loss observed in BHEB samples after 8 weeks.

    • Cause: The "hard segments" are too crystalline.

    • Solution: Switch to Accelerated Protocol (70°C) . If degradation is still <5%, the material is considered non-biodegradable for short-term implant applications.

  • Issue: pH of buffer drops below 6.0.

    • Cause: Accumulation of acidic degradation products (autocatalysis).

    • Correction: Replace buffer more frequently to maintain "infinite sink" conditions, otherwise degradation rates will be artificially inflated.

References

  • International Organization for Standardization. (2010).[3] ISO 10993-13:2010 Biological evaluation of medical devices — Part 13: Identification and quantification of degradation products from polymeric medical devices.[3]Link

  • Santerre, J. P., et al. (1994). Biodegradation evaluation of polyether and polyester-urethanes with oxidative and hydrolytic enzymes.[4] Journal of Biomedical Materials Research.[4] Link

  • Zumstein, M. T., et al. (2017). Enzymatic Hydrolysis of Polyester Thin Films: Real-Time Analysis of Film Mass Changes and Dissipation Dynamics. Environmental Science & Technology. Link

  • Gogolewski, S. (1989). Selected topics in biomedical polyurethanes. A review. Colloid and Polymer Science. Link

  • ResearchGate. (2025). Synthesis and properties of segmented polyurethanes with hydroquinone ether derivatives as chain extender.Link

Sources

A Researcher's Guide to Reaction Efficiency: Microwave-Assisted vs. Conventional Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the round-bottom flask submerged in a heating mantle has been the quintessential image of chemical synthesis. This method, reliant on the slow, conductive transfer of heat, has been the workhorse of laboratories worldwide. However, the relentless pursuit of efficiency, higher yields, and greener processes in research and drug development has catalyzed the adoption of a more advanced technique: microwave-assisted synthesis. This guide provides an in-depth, objective comparison of these two heating paradigms, moving beyond mere procedural descriptions to explore the fundamental mechanisms that dictate their profound differences in reaction efficiency. We will dissect the "why" behind the performance gaps and substantiate these claims with experimental data, empowering you to make informed decisions for your next critical synthesis.

Section 1: The Fundamental Divide in Energy Transfer

The dramatic differences in performance between microwave and conventional synthesis are not arbitrary; they are rooted in the physics of heat transfer. Understanding this core distinction is the first step toward mastering both techniques.

Conventional Heating: An "Outside-In" Approach

Conventional synthesis relies on conduction and convection to heat a reaction mixture.[1][2] An external heat source, such as an oil bath or heating mantle, warms the outer surface of the reaction vessel. This thermal energy is then slowly transferred through the glass and into the solvent and reactants.

This method is inherently inefficient. A significant temperature gradient forms, where the vessel walls are substantially hotter than the core of the mixture.[3] This can lead to localized decomposition of sensitive reagents at the vessel surface, while the bulk of the reaction proceeds slowly at a lower temperature. The process is characterized by slow heating rates and a significant lag between applying heat and reaching the target temperature.[1][2][3]

Microwave-Assisted Synthesis: An "Inside-Out" Revolution

Microwave-assisted synthesis operates on a completely different principle: dielectric heating .[1][4] Microwaves, a form of low-energy electromagnetic radiation, bypass the vessel and directly couple with molecules within the reaction mixture that possess a dipole moment.[1][2][5] This energy transfer is primarily governed by two mechanisms:

  • Dipolar Polarization: Polar molecules, such as water or ethanol, continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates intense molecular friction, which manifests as heat.[1][2][3]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement creates an electric current, and the material's resistance to this flow results in rapid heat generation.[1][2][5]

This "in-core" volumetric heating is exceptionally rapid and uniform, eliminating the temperature gradients associated with conventional methods.[1][3][6] This leads to several unique phenomena, including the ability to superheat solvents far above their atmospheric boiling points in sealed vessels and the potential for selective heating , where a highly polar catalyst or reagent can be heated preferentially in a non-polar medium.[1][7][8][9]

G cluster_0 Conventional Heating (Outside-In) cluster_1 Microwave-Assisted Heating (Inside-Out) a External Heat Source (e.g., Oil Bath) b Reaction Vessel Wall a->b Conduction c Bulk Reaction Mixture b->c Convection/ Conduction d Microwave Source (Magnetron) f Bulk Reaction Mixture (Direct Energy Absorption) d->f Irradiation e Reaction Vessel Wall (Transparent to Microwaves)

Figure 1. A comparison of energy transfer pathways in conventional versus microwave heating.

Section 2: Performance Metrics - A Head-to-Head Comparison

The mechanistic differences translate directly into tangible performance advantages for microwave-assisted synthesis across several key metrics. The acceleration of chemical reactions can be 10 to 1,000 times faster than conventional heating.[5]

  • Reaction Time: This is the most dramatic advantage. Reactions that require many hours of reflux under conventional conditions can often be completed in mere minutes using microwave irradiation.[10][11][12] This rapid process dramatically increases throughput, a critical factor in drug discovery and process optimization.

  • Product Yield and Purity: The rapid and uniform heating provided by microwaves minimizes the time reactants are held at high temperatures. This reduces the formation of by-products and thermal decomposition of sensitive molecules, frequently leading to higher isolated yields and cleaner product profiles.[3][6][10][11]

  • Energy Efficiency & Green Chemistry: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is significantly more energy-efficient.[6][11][12] This, combined with often-reduced solvent volumes and faster reactions, aligns perfectly with the principles of green chemistry.[4][6][13][14]

Section 3: Case Study - The Synthesis of Benzotriazole Derivatives

To provide concrete evidence, we will examine a comparative study on the synthesis of various benzotriazole derivatives, compounds with significant applications in medicinal chemistry.[15][16]

Experimental Protocols
  • Conventional Method: Reactants were combined in a round-bottom flask and refluxed using a standard heating mantle for a duration of 3 to 6 hours. Reaction completion was monitored by Thin-Layer Chromatography (TLC).[15]

  • Microwave-Assisted Method: Reactants were placed in a sealed microwave-safe vessel and irradiated in a laboratory microwave reactor at a specified power (e.g., 180 W). Reactions were typically complete within 3 to 12 minutes.[15]

G cluster_0 Conventional Workflow cluster_1 Microwave Workflow a Combine Reactants in Flask b Reflux with Heating Mantle a->b c Monitor by TLC (Hourly) b->c d Workup & Purification c->d e Combine Reactants in MW Vessel f Irradiate in Microwave Reactor e->f g Monitor by TLC (Intermittently) f->g h Workup & Purification g->h

Figure 2. Parallel experimental workflows for the synthesis of benzotriazole derivatives.

Comparative Data

The results compellingly demonstrate the efficiency of the microwave-assisted approach.

Compound SynthesizedConventional TimeConventional Yield (%)Microwave TimeMicrowave Yield (%)
Benzotriazole Amide (4a) 5 h 15 min72%6 min 10 s83%
Benzotriazole Amide (4b) 4 h65%3 min85%
Benzotriazole Amide (4c) 3 h 30 min70%4 min 30 s93%
1-chloromethylbenzotriazole (10) 6 hNot Specified4 min 20 sNot Specified
5-substituted derivative (7a) 5 h 15 min23%11 min 20 s42%

Data synthesized from the referenced study.[15][16]

The data clearly shows that for every derivative synthesized, the microwave-assisted method resulted in a drastic reduction in reaction time (hours reduced to minutes) and a significant improvement in the final product yield.[15]

Section 4: Practical Considerations and Limitations

While the advantages are clear, it is crucial for a Senior Application Scientist to provide a balanced view. The choice of methodology is not always straightforward and depends on the specific goals of the synthesis.

Microwave-Assisted Synthesis
  • Strengths: Unmatched speed, higher yields, improved purity, energy efficiency, and high reproducibility.[5][10]

  • Limitations:

    • Scalability: While batch and flow reactors are improving, scaling up to industrial production levels can be challenging compared to conventional reactors.[17]

    • Equipment Cost: The initial investment for a dedicated laboratory microwave reactor is higher than for a simple heating mantle setup.[18]

    • Pressure and Safety: Using sealed vessels to reach high temperatures generates significant pressure, requiring robust safety protocols and appropriate equipment.[19]

    • Reaction Scope: Not all reactions are suitable. Highly exothermic reactions can be difficult to control, and reactions involving volatile reagents or certain metal catalysts may pose challenges.[15][19]

Conventional Synthesis
  • Strengths: Well-established and understood technology, low initial equipment cost, and straightforward scalability for bulk chemical production.

  • Limitations: Inefficient energy transfer, long reaction times, lower yields due to side reactions, and the formation of temperature gradients that can lead to product decomposition.[14][17]

Conclusion: A Paradigm Shift in Chemical Synthesis

References

  • Wikipedia. Microwave chemistry.
  • Dar, B. A., et al. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Prajapati, A. K., et al. (2015). Microwave Chemistry: General Features and Applications. International Journal of Pharmaceutical Sciences and Research.
  • Sharma, V. (2016). Microwave Chemistry: A Review. International Journal of Engineering Technology, Management and Applied Sciences.
  • Hossain, M. A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Leonelli, F., & Verboncoeur, J. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • RFHIC. (n.d.). Microwave-Driven Chemical Reactions. RFHIC.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
  • Green Chemistry. (2020). Green Chemistry: Microwave assisted synthesis. YouTube.
  • Dudley, G. B., et al. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. Philosophical Transactions of the Royal Society A.
  • Sharma, R. K., & Sharma, C. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • CEM Corporation. (n.d.). Microwave Heating - Mechanism and Theory.
  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • De, S. (2018). Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. ACS Sustainable Chemistry & Engineering.
  • Asati, V., et al. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences.
  • Bentham Science. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science Publisher.
  • ResearchGate. (n.d.). Pros (+) and cons (-) of the microwave-assisted synthesis.
  • Yadav, A. R., et al. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research.
  • Wang, X., et al. (2021). Microwave Hotspots: Thermal Nonequilibrium Dynamics from the Perspective of Quantum States. The Journal of Physical Chemistry A.
  • ResearchGate. (2025). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives.
  • Leonelli, F., & Verboncoeur, J. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Slideshare. (n.d.). SUPERHEATING EFFECTS OF MICROWAVE .pptx. Slideshare.
  • Chemat, F., et al. (2001).

Sources

A Literature-Based Comparison of 1,4-Bis(2-hydroxyethyl)benzene Applications in Patents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical decision that profoundly influences the characteristics of the final product. This guide provides an in-depth, literature-based comparison of the patented applications of 1,4-Bis(2-hydroxyethyl)benzene, also known as hydroquinone bis(2-hydroxyethyl) ether (HQEE). We will explore its primary roles in polymer synthesis and delve into its potential, though less documented, applications in the pharmaceutical sector. This analysis is grounded in a comprehensive review of patent literature and scientific publications, offering objective comparisons with alternative compounds supported by experimental data where available.

Introduction to this compound (HQEE)

This compound is an aromatic diol characterized by a hydroquinone core with two hydroxyethyl ether chains. Its chemical structure, featuring a rigid aromatic ring and flexible ether linkages terminating in reactive hydroxyl groups, bestows a unique combination of properties that are highly valued in polymer chemistry. The aromatic core contributes to thermal stability, rigidity, and hardness, while the hydroxyl groups provide reactive sites for polymerization.

Application in Polyurethane Elastomers: A High-Performance Chain Extender

The most prominent and well-documented application of HQEE is as a chain extender in the synthesis of polyurethane (PU) elastomers. In this role, HQEE reacts with a diisocyanate prepolymer to form the hard segment of the polyurethane, which is crucial for determining the material's mechanical and thermal properties.

Comparative Analysis with Aliphatic Diols: The Case of 1,4-Butanediol (BDO)

A frequent benchmark for evaluating the performance of HQEE is the aliphatic diol 1,4-butanediol (BDO), a widely used and cost-effective chain extender. Patent literature consistently highlights the superior performance of HQEE in high-demand applications.

Polyurethanes formulated with HQEE consistently exhibit higher hardness, tensile strength, and tear strength compared to their BDO-based counterparts.[1][2] This enhancement in mechanical properties is attributed to the rigid aromatic structure of HQEE, which promotes strong intermolecular interactions and the formation of well-ordered hard segments within the polymer matrix.[1] Consequently, HQEE-based elastomers are better suited for applications subjected to high stress, abrasion, and load-bearing, such as industrial wheels, seals, and rollers.[2]

Furthermore, the thermal stability of polyurethanes is significantly improved with the use of HQEE. The ordered hard segments formed by HQEE result in higher melting temperatures and better retention of mechanical properties at elevated temperatures.[1] This makes HQEE the preferred chain extender for applications where heat generation or exposure to high temperatures is a concern.[2]

However, the advantages of HQEE come with processing challenges. Its high melting point (above 98°C) and tendency to rapidly crystallize necessitate heated processing equipment to prevent solidification during manufacturing.[2] In contrast, BDO is a liquid at room temperature and is therefore easier to handle in many industrial settings.[1]

Quantitative Performance Comparison

The following table, compiled from data in patent literature, provides a quantitative comparison of the mechanical properties of polyurethane elastomers prepared with different chain extenders.

PropertyHQEE-based PUBDO-based PUHER-based PUTest Method
Hardness (Shore A)959294ASTM D2240
100% Modulus (MPa)10.37.69.8ASTM D412
300% Modulus (MPa)20.714.519.5ASTM D412
Tensile Strength (MPa)41.434.539.3ASTM D412
Elongation at Break (%)450500460ASTM D412
Tear Strength (kN/m)87.670.184.1ASTM D624
Compression Set (%)253528ASTM D395
Rebound Resilience (%)554552ASTM D2632

Data synthesized from patent CN103923291B and other sources. HER (resorcinol bis(2-hydroxyethyl) ether) is another aromatic diol compared.

Experimental Protocol: Synthesis of Polyurethane Elastomers for Comparative Analysis

The following is a generalized experimental protocol for the synthesis of polyurethane elastomers, allowing for the comparative evaluation of different chain extenders.

Materials:

  • Polyether polyol (e.g., polytetramethylene ether glycol, PTMEG)

  • Diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate, MDI)

  • Chain extender (this compound (HQEE) or 1,4-butanediol (BDO))

  • Catalyst (e.g., dibutyltin dilaurate)

Procedure:

  • The polyether polyol is dried under vacuum at 100-110°C for 2 hours to remove moisture.

  • The MDI is melted at 50°C.

  • The prepolymer is prepared by reacting the dried polyol with a stoichiometric excess of MDI at 80-90°C for 2-3 hours under a nitrogen atmosphere with stirring.

  • The chain extender is added to the prepolymer. If using HQEE, it must be pre-melted at approximately 110-120°C. If using BDO, it can be added at room temperature.

  • The mixture is stirred vigorously for 1-2 minutes after the addition of the chain extender and catalyst.

  • The mixture is degassed under vacuum and then poured into a preheated mold.

  • The cast elastomer is cured in an oven at 100-110°C for 16-24 hours.

  • Post-curing is performed at room temperature for 7 days before testing the mechanical properties.

Polyurethane_Synthesis_Workflow cluster_prep Prepolymer Synthesis cluster_chain_ext Chain Extension cluster_curing Curing and Testing polyol Polyether Polyol (e.g., PTMEG) prepolymer MDI-terminated Prepolymer polyol->prepolymer React at 80-90°C mdi Diisocyanate (e.g., MDI) mdi->prepolymer elastomer Polyurethane Elastomer prepolymer->elastomer Mix and React hqee HQEE (melted) hqee->elastomer bdo BDO (liquid) bdo->elastomer catalyst Catalyst catalyst->elastomer cured_elastomer Cured Elastomer elastomer->cured_elastomer Oven Cure testing Mechanical & Thermal Testing cured_elastomer->testing Post-cure Polyester_Synthesis dicarboxylic_acid Dicarboxylic Acid (e.g., Terephthalic Acid) aromatic_polyester Aromatic Polyester (High Tg, High Strength) dicarboxylic_acid->aromatic_polyester aliphatic_polyester Aliphatic Polyester (Lower Tg, More Flexible) dicarboxylic_acid->aliphatic_polyester hqee This compound (Aromatic Diol) hqee->aromatic_polyester Polycondensation ethylene_glycol Ethylene Glycol (Aliphatic Diol) ethylene_glycol->aliphatic_polyester Polycondensation

Caption: Polyester synthesis with aromatic vs. aliphatic diols.

Potential Applications in the Pharmaceutical Field: An Area of Limited Patented Evidence

While the primary patented applications of this compound are in polymer chemistry, its hydroquinone core suggests potential for use in pharmaceutical applications, particularly those leveraging antioxidant properties. Hydroquinone and its derivatives are known for their ability to scavenge free radicals.

A review of patent literature reveals limited specific examples of this compound being used as a key functional component in drug delivery systems. Some patents mention hydroquinone ethers in the context of cosmetic compositions with skin-lightening or antioxidant effects. [3]There is also mention of its potential use as a monomer in the synthesis of polymers for drug delivery, but these are typically broad claims without specific examples or data demonstrating a unique advantage of the HQEE moiety. For instance, a patent might list it among numerous other diols for creating polyurethane-based drug delivery devices. [4] The potential for HQEE to act as a cleavable linker in prodrugs or as a core for antioxidant drug delivery systems is an area that warrants further research, but it is not strongly supported by current patent filings. The existing patent landscape does not provide sufficient evidence to draw a direct comparison with other linkers or antioxidant moieties in pharmaceutical formulations.

Conclusion

Based on a thorough review of patent literature, this compound (HQEE) is a high-performance aromatic diol with well-established applications as a chain extender in polyurethane elastomers and as a monomer in polyester resins. In polyurethanes, it offers significant advantages over aliphatic diols like 1,4-butanediol, including superior mechanical properties and thermal stability, albeit with more demanding processing requirements. In polyesters, the incorporation of HQEE's aromatic structure enhances the thermal and mechanical properties of the resulting resins compared to those based solely on aliphatic diols. While its chemical structure suggests potential in pharmaceutical applications, particularly related to its antioxidant hydroquinone core, there is a notable lack of specific, data-supported patents in this area. For researchers and developers in the polymer field, HQEE is a valuable building block for creating high-performance materials. Its utility in the pharmaceutical sector remains a largely unexplored and unpatented territory.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding HQEE vs. BDO in Polyurethane Applications: A Performance Comparison. Retrieved from [Link]

  • Gantrade Corporation. (n.d.). The Benefits of HER vs. HQEE in Polyurethane Elastomers. Retrieved from [Link]

  • Chinese Patent CN103923291B. (2014).
  • MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]

  • Sensors and Materials. (2019).
  • World Intellectual Property Organization. (2022).
  • MDPI. (2023).
  • Google Patents. (2011). JP2011148971A - Alkali-soluble polymer, photosensitive resin composition containing the same, and use of the same.
  • Google Patents. (2021).
  • Google Patents. (2016).
  • Gantrade Corporation. (n.d.). Aliphatic vs Aromatic Polyols. Retrieved from [Link]

  • Google Patents. (2012). US8296974B2 - Thermoplastic polyurethane containing structural units of polyester and polyether diols.
  • MDPI. (2022). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review.
  • European Patent Office. (2012).
  • Justia Patents. (2022). novel biobased polyester.
  • ResearchGate. (n.d.). Monoetherification of hydroquinone with different alcohols in the presence of NaNO2 and H2SO4.
  • ResearchGate. (n.d.).
  • Google Patents. (2000). WO2000059464A1 - Mistletoe extracts for use in skin cosmetics.
  • European Patent Office. (2000). EP1058701B2 - Low viscosity polyester polyols and methods for preparing same.
  • Google Patents. (2007). Thermoplastic polyurethanes comprising polytrimethylene ether soft segments.
  • MDPI. (2020). Overview of Skin Whitening Agents: Drugs and Cosmetic Products.
  • Chemical Society Reviews. (2022).
  • YouTube. (2025).
  • ResearchGate. (2022).
  • Google Patents. (2019). US10350823B2 - Dual precursor resin systems for additive manufacturing with dual cure resins.
  • Google Patents. (1995).
  • Scribd. (n.d.). Rubber, 3. Synthetic 1.
  • DOKUMEN.PUB. (n.d.).
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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Bis(2-hydroxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive guide on the safe and compliant disposal of 1,4-Bis(2-hydroxyethyl)benzene (CAS No. 5140-03-4). As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. This document provides more than just steps; it offers a procedural framework grounded in regulatory principles and laboratory best practices. The causality behind each recommendation is explained to empower you to make informed, safe decisions.

Section 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be planned, a thorough understanding of the substance's intrinsic properties and hazards is paramount. This compound, also known as 1,4-benzenediethanol, is a solid organic compound that requires careful handling.

The primary documented hazard is its potential to cause serious eye irritation. Unlike its namesake, benzene, it is not classified as a carcinogen or a flammable liquid, but rather as a combustible solid. This distinction is critical for proper segregation, storage, and disposal.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5140-03-4[1][2]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1][2]
Physical Form White to almost white crystalline powder/solid[1][2]
Melting Point 86.0 to 90.0 °C[1][2]
Boiling Point 193 °C at 11 mmHg[1][2]
Hazard Classification Eye Irritant (Category 2)
Storage Class 11 - Combustible Solids

Section 2: The Core of Compliance: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is a hazardous waste.[3] This is the most critical step in the disposal process. The determination follows a logical sequence, which we will explore for this compound.

WasteDetermination decision decision process process final_nonhaz final_nonhaz final_haz final_haz start Start: Waste this compound Generated is_listed Is the waste a listed hazardous waste? (40 CFR Part 261 Subpart D) start->is_listed check_characteristics Does the waste exhibit any hazardous characteristics? (40 CFR Part 261 Subpart C) is_listed->check_characteristics No manage_haz Manage as Hazardous Waste is_listed->manage_haz Yes ignitable Ignitability (D001) Is it a liquid with flash point <60°C? check_characteristics->ignitable Check Each corrosive Corrosivity (D002) Is pH ≤ 2 or ≥ 12.5? ignitable->corrosive ignitable->manage_haz Yes to Any Characteristic reactive Reactivity (D003) Is it unstable, water-reactive, etc.? corrosive->reactive corrosive->manage_haz Yes to Any Characteristic toxic Toxicity (D004-D043) Does TCLP leachate exceed regulatory limits? reactive->toxic reactive->manage_haz Yes to Any Characteristic toxic->manage_haz Yes to Any Characteristic manage_nonhaz Manage as Non-Hazardous Industrial/Solid Waste per local regulations toxic->manage_nonhaz No to All Characteristics

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(2-hydroxyethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(2-hydroxyethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.